Product packaging for Quinidine bisulfate(Cat. No.:CAS No. 747-45-5)

Quinidine bisulfate

Cat. No.: B148703
CAS No.: 747-45-5
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-VJAUXQICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinidine bisulfate is a classical class 1a antiarrhythmic agent and stereoisomer of quinine, derived from the bark of the South American cinchona tree . Its primary research value lies in its mechanism as a sodium (Na+) channel blocker, depressing phase 0 of the cardiac action potential to dampen excitability and decrease automaticity . It also exhibits potassium (K+) channel inhibition, specifically the slow, delayed rectifier potassium current (IKr), which prolongs the action potential duration and QTc interval . This dual-channel blockade makes it a valuable tool for studying cardiac electrophysiology, particularly in the context of atrial and ventricular arrhythmias . Beyond cardiology, this compound is used in neurological research, often in combination with dextromethorphan. In this context, it acts as a cytochrome P450 (CYP2D6) inhibitor to alter the metabolic balance and pharmacokinetics of co-administered compounds . Furthermore, it serves as an antimalarial agent for research on Plasmodium falciparum malaria, where it is thought to act by inhibiting heme polymerase within the parasite . Contemporary investigations continue to explore its potential in managing rare, life-threatening ventricular arrhythmias in specific syndromes such as Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O6S B148703 Quinidine bisulfate CAS No. 747-45-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYHKWQPZHDOBW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020744
Record name Quinidine bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

747-45-5, 50-54-4
Record name Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine bisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinidine bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quinidine hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K043Q65TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Quinidine Bisulfate's Core Mechanism of Action on Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a class IA antiarrhythmic agent, exerts its primary therapeutic effect through the modulation of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying quinidine bisulfate's interaction with these critical ion channels. By synthesizing data from electrophysiological, structural, and kinetic studies, this document elucidates the state-dependent and use-dependent nature of the sodium channel blockade, details the binding site, and presents quantitative data on its inhibitory effects. Detailed experimental protocols and visual representations of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Quinidine, a natural alkaloid derived from the cinchona tree, has a long history in the management of cardiac arrhythmias.[1] Its classification as a class IA antiarrhythmic stems from its intermediate kinetics of sodium channel blockade, which prolongs the action potential duration and effective refractory period.[2][3][4] Understanding the precise mechanism of action of quinidine on sodium channels is crucial for appreciating its therapeutic window and potential proarrhythmic risks, such as Torsades de Pointes.[5] This guide will delve into the core principles of quinidine's interaction with voltage-gated sodium channels, with a focus on the cardiac isoform, NaV1.5.[2][6]

State-Dependent and Use-Dependent Blockade of Sodium Channels

The inhibitory effect of quinidine on sodium channels is not constant but is dynamically influenced by the conformational state of the channel and the frequency of channel activation. This behavior is characterized by state-dependent and use-dependent blockade.

2.1. State-Dependent Block

Voltage-gated sodium channels cycle through three primary conformational states: resting (closed), open (activated), and inactivated.[7][8] Quinidine exhibits differential affinity for these states, a concept central to the "modulated receptor hypothesis."[9][10] It has a low affinity for the resting state of the sodium channel.[9][10] However, its affinity increases significantly for the open and inactivated states.[9][10][11] This preferential binding to the open and inactivated states means that quinidine is more effective at blocking channels in tissues that are frequently depolarized, such as in tachyarrhythmias.[7]

The following diagram illustrates the state-dependent binding of quinidine to the sodium channel.

StateDependentBlock cluster_quinidine Quinidine Binding Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Open->Resting Repolarization (Deactivation) Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Quinidine_Open Quinidine Quinidine_Open->Open Binds Quinidine_Inactivated Quinidine Quinidine_Inactivated->Inactivated Binds

Quinidine preferentially binds to open and inactivated sodium channels.

2.2. Use-Dependent Block

Use-dependence, or frequency-dependence, is a direct consequence of state-dependent binding.[7] At higher heart rates, sodium channels spend more time in the open and inactivated states and less time in the resting state.[7] This increased dwell time in high-affinity states allows for a greater accumulation of quinidine-bound channels, leading to a more pronounced blockade of the sodium current.[2][9][10][12][13] This property is particularly relevant for the treatment of tachyarrhythmias, where the rapid firing rate enhances the drug's efficacy.[13] Conversely, at slower heart rates, there is more time for the drug to dissociate from the channels during the diastolic interval, resulting in a lesser degree of block.[2]

Molecular Basis of Quinidine's Action

3.1. Binding Site

Recent advancements in structural biology have provided a high-resolution view of the quinidine binding site within the sodium channel pore. Cryo-electron microscopy studies of the human cardiac sodium channel (NaV1.5) have revealed that quinidine binds within the inner pore, just below the selectivity filter.[6] The binding site is formed by residues from domains I, III, and IV of the channel protein.[6] This positioning allows quinidine to physically obstruct the ion permeation pathway.[6] Furthermore, quinidine binding induces a rotational change in a conserved tyrosine residue, which contributes to the tightening of the intracellular gate, further preventing sodium ion passage.[6] The lipophilic nature of quinidine allows it to access this intracellular binding site.[11]

3.2. Effects on Sodium Channel Gating

Quinidine's interaction with the sodium channel alters its gating properties. The primary effect is a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, which is a direct consequence of the decreased peak sodium current.[2][9][10] Quinidine also prolongs the recovery from inactivation, contributing to the use-dependent nature of the block.[9][10] The time constant for recovery from block is in the range of 3 to 8 seconds near the normal resting potential.[9][10]

Quantitative Analysis of Sodium Channel Inhibition

The inhibitory effects of quinidine on sodium channels have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentrations of Quinidine on Sodium Currents

ParameterChannel/PreparationValueReference
IC50 (Peak INa)Rabbit Myocytes11.0 ± 0.7 µmol/L[5]
IC50 (Late INa)Rabbit Myocytes12.0 ± 0.7 µmol/L[5]
KDGuinea-pig ventricular myocytes (chloramine-T treated)1.9 ± 0.2 x 10-5 M[12]

Table 2: Kinetic Parameters of Quinidine Block

ParameterConditionValueReference
Recovery from block (time constant)Near normal resting potential3 to 8 s[9][10]
Tonic block (at 10 µM)Guinea-pig ventricular myocytes (chloramine-T treated)36 ± 2%[12]
Shift in steady-state inactivation (h∞)Guinea-pig ventricular myocytes (chloramine-T treated)-5.2 ± 0.4 mV[12]

Experimental Protocols

The characterization of quinidine's effects on sodium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.

5.1. Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to measure ionic currents across the membrane of single cells.

  • Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or HEK-293 cells stably expressing the human NaV1.5 channel are cultured.[5][12][14][15]

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the whole cell.

  • Voltage Protocols: A series of voltage steps are applied to the cell to control the membrane potential and elicit sodium currents.[16][17][18]

    • To measure peak INa: Cells are held at a negative holding potential (e.g., -120 mV) to ensure all channels are in the resting state, and then depolarizing pulses to various test potentials are applied.

    • To assess use-dependence: A train of depolarizing pulses at different frequencies is applied.

    • To determine steady-state inactivation: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to a fixed potential.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, time course of inactivation, and the voltage-dependence of activation and inactivation. The effects of different concentrations of quinidine are then measured.

The following diagram outlines a typical experimental workflow for whole-cell voltage-clamp analysis of quinidine's effect on sodium channels.

ExperimentalWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellIsolation Cell Isolation/ Culture Patching Giga-seal Formation CellIsolation->Patching PipettePrep Micropipette Fabrication & Filling PipettePrep->Patching WholeCell Whole-Cell Configuration Patching->WholeCell VoltageProtocol Apply Voltage Protocols WholeCell->VoltageProtocol CurrentRecording Record Sodium Currents VoltageProtocol->CurrentRecording Control Control Recordings (without Quinidine) CurrentRecording->Control QuinidineApp Application of Quinidine Control->QuinidineApp DrugEffect Recordings with Quinidine QuinidineApp->DrugEffect DataAnalysis Data Analysis (IC50, Kinetics, etc.) DrugEffect->DataAnalysis

Workflow for voltage-clamp analysis of quinidine's effects.

Conclusion

The mechanism of action of this compound on sodium channels is a multifaceted process characterized by state- and use-dependent blockade. Its preferential binding to the open and inactivated states, coupled with its physical occlusion of the ion conduction pathway, leads to a reduction in the fast inward sodium current and a slowing of cardiac conduction. The quantitative data and experimental methodologies presented in this guide provide a robust framework for understanding quinidine's therapeutic and proarrhythmic potential. Future research focusing on the subtle differences in quinidine's interaction with various sodium channel subtypes and the impact of genetic variants will further refine our understanding and guide the development of safer and more effective antiarrhythmic therapies.

References

A Technical Guide to the Stereoisomer Relationship Between Quinidine and Quinine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Quinine and quinidine, two vital alkaloids derived from the bark of the Cinchona tree, represent a classic example of stereoisomerism profoundly influencing pharmacological activity. Although they share the same molecular formula and connectivity, their classification as diastereomers leads to distinct three-dimensional arrangements that dictate their therapeutic applications and adverse effect profiles. Quinine is a cornerstone in the treatment of malaria, while quinidine is primarily utilized as a Class Ia antiarrhythmic agent. This technical guide provides an in-depth exploration of the stereochemical relationship between these two molecules, detailing their comparative physicochemical properties, pharmacokinetics, pharmacodynamics, and the analytical methods employed for their differentiation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this stereoisomeric pair.

The Stereochemical Relationship: Diastereomers, Not Enantiomers

Quinine and quinidine are structurally complex alkaloids that are diastereomers of one another.[1][2] This distinction is crucial, as they are not mirror images (enantiomers) but rather stereoisomers that differ in the configuration at two of their five chiral centers, specifically at the C8 and C9 positions.[3]

  • Quinine has the (8S, 9R) absolute configuration.

  • Quinidine has the (8R, 9S) absolute configuration.

This inversion of stereochemistry at the β-hydroxyamine functionality (C8 and C9) results in their classification as "quasi-enantiomers" in some contexts, as this specific region is enantiomeric.[1] The overall molecular relationship, however, remains diastereomeric due to the identical configuration at the other chiral centers. There are 16 possible stereoisomers in the quinine and quinidine family.[1][4][5]

G cluster_quinine Quinine (8S, 9R) cluster_quinidine Quinidine (8R, 9S) Quinine Quinidine label_q Note the stereochemistry at C8 and C9. label_qd Note the inverted stereochemistry at C8 and C9. Stereo_Rel Stereochemical Relationship: Diastereomers (Epimers at C9) Stereo_Rel->Quinine Stereo_Rel->Quinidine

Caption: Chemical structures and stereoisomeric relationship of Quinine and Quinidine.

Comparative Physicochemical Properties

The subtle difference in stereochemistry leads to measurable differences in their physical properties, most notably their optical rotation. Quinine is levorotatory, while quinidine is dextrorotatory.[3]

PropertyQuinineQuinidineReference(s)
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂[6][7]
Molecular Weight 324.42 g/mol 324.42 g/mol [8][9]
Appearance White crystalline powderWhite crystalline powder[8]
Melting Point ~177 °C (anhydrous)~174-175 °C[8]
Optical Rotation Levorotatory (-)Dextrorotatory (+)[3]
pKa pKa1: ~4.1, pKa2: ~8.5pKa1: ~4.2, pKa2: ~8.6[8]
LogP (Octanol/Water) 3.443.44[8]
Solubility in Water Slightly solubleVery slightly soluble[8]
Solubility in Alcohol SolubleVery soluble[8]

Pharmacology and Pharmacokinetics: A Study in Stereoselectivity

The diastereomeric relationship between quinine and quinidine is directly responsible for their distinct pharmacological profiles, from their primary therapeutic indications to their adverse effects.

Pharmacodynamics and Mechanism of Action

While both molecules can exhibit antimalarial and antiarrhythmic properties, their potencies differ significantly.

  • Antimalarial Activity : Both compounds are effective antimalarials that act by interfering with the malaria parasite's ability to digest hemoglobin.[6][10] Some in-vitro studies suggest quinidine may be more potent, but clinical trials have shown comparable cure rates.[11]

  • Antiarrhythmic Activity : Quinidine is a much more potent Class Ia antiarrhythmic agent.[7] It exerts its effect by blocking cardiac voltage-gated sodium and potassium channels.[12] Quinidine's blockade of the rapidly activating delayed rectifier potassium current (I_Kr) is approximately 12.5 times greater than that of quinine, which largely accounts for its primary use in treating arrhythmias and its higher risk of cardiotoxicity (QT interval prolongation).[5]

G cluster_channels Cardiac Ion Channels cluster_effects Primary Pharmacological Effect Quinine Quinine Na_Channel Sodium Channels (Nav1.5) Quinine->Na_Channel Weak Blockade K_Channel Potassium Channels (IKr) Quinine->K_Channel Weak Blockade Antimalarial Antimalarial Quinine->Antimalarial Quinidine Quinidine Quinidine->Na_Channel Potent Blockade Quinidine->K_Channel Very Potent Blockade Antiarrhythmic Antiarrhythmic Quinidine->Antiarrhythmic K_Channel->Antiarrhythmic

Caption: Differential effects of Quinine and Quinidine on cardiac ion channels.

Comparative Pharmacokinetics

Stereoselectivity is also evident in the absorption, distribution, metabolism, and excretion (ADME) of these drugs.

ParameterQuinineQuinidineReference(s)
Elimination Half-life 9.9 h5.7 h[13]
Volume of Distribution (Vss) 3.1 L/kg3.5 L/kg[13]
Plasma Protein Binding ~91%~77%[13]
Total Clearance 3.4 mL/min/kg7.7 mL/min/kg[13]
Renal Clearance LowerSignificantly Higher[14]

The markedly higher renal clearance of quinidine is due to stereoselective net renal tubular secretion.[14]

Metabolism and Drug Interactions

Both alkaloids are primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4.[6] However, their interaction with CYP2D6 is dramatically different.

  • Quinidine is a potent inhibitor of the CYP2D6 enzyme.

  • Quinine is a weak inhibitor of CYP2D6.[15]

This makes quinidine susceptible to a wide range of clinically significant drug-drug interactions, as it can drastically increase the plasma concentrations of other drugs metabolized by CYP2D6 (e.g., certain beta-blockers, antidepressants, and antipsychotics).

Adverse Effect Profiles

The differing pharmacological activities translate into distinct adverse effect profiles:

  • Quinine : More commonly associated with "cinchonism," a collection of symptoms including tinnitus, headache, blurred vision, and nausea.[11][16]

  • Quinidine : More likely to cause gastrointestinal issues (nausea, vomiting, diarrhea) and carries a higher risk of severe cardiotoxicity (Torsades de pointes) due to its potent ion channel blockade.[7][11][16]

Experimental Protocols for Differentiation and Analysis

Accurate differentiation and quantification of quinine and quinidine are essential for both clinical monitoring and research. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for measuring plasma levels of quinine and quinidine.[17]

Generalized Protocol for Plasma Sample Analysis:

  • Sample Preparation (Extraction):

    • To a 0.25 mL plasma sample, add an internal standard.

    • Alkalinize the plasma with a small volume of NaOH.

    • Add an organic solvent (e.g., chloroform or a mixture of isopropanol and hexane) and vortex vigorously to extract the drugs.[17]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[17]

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH adjusted to 2.0) and an organic modifier (e.g., acetonitrile).[17] The exact ratio is optimized to achieve baseline separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection:

    • Fluorescence Detector: Highly sensitive and specific. Excitation at ~340 nm and emission at ~425 nm.[17]

    • UV Detector: Can also be used, typically monitoring at ~254 nm or ~330 nm.

  • Quantification:

    • A standard curve is generated using known concentrations of quinine and quinidine.

    • The peak area ratio of the drug to the internal standard is used to calculate the concentration in the unknown sample.

G Start Plasma Sample (0.25 mL) + Internal Standard Extract Liquid-Liquid Extraction (Alkalinize, add organic solvent, vortex, centrifuge) Start->Extract Evap Evaporate Organic Layer (Nitrogen Stream) Extract->Evap Recon Reconstitute Residue in Mobile Phase Evap->Recon Inject Inject into HPLC System Recon->Inject Separate Separation on C18 Reverse-Phase Column Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 425 nm) Separate->Detect Quant Data Analysis (Peak Integration & Quantification vs. Standard Curve) Detect->Quant

Caption: Generalized workflow for the HPLC analysis of Quinine and Quinidine in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides positive identification of quinine and quinidine without the need for derivatization.[18]

Generalized Protocol:

  • Extraction: Similar to the HPLC protocol, extract the drugs from an alkalinized solution into an organic solvent.

  • Concentration: Evaporate the solvent to concentrate the sample.

  • GC Analysis:

    • Inject the concentrated sample into the GC.

    • The compounds are separated based on their volatility and interaction with the capillary column.

  • MS Detection:

    • The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each that allows for definitive identification.

In Vitro Antimalarial Susceptibility Testing

The microtechnique is a standard method for assessing the in-vitro activity of antimalarial drugs against Plasmodium falciparum.[11]

Generalized Protocol:

  • Drug Plate Preparation: Prepare 96-well microtiter plates with serial dilutions of quinine and quinidine.

  • Parasite Culture: Use synchronized cultures of P. falciparum (typically at the ring stage).

  • Inoculation: Add the parasite culture to the drug-coated plates.

  • Incubation: Incubate the plates for 24-48 hours under appropriate conditions (gas mixture, temperature).

  • Assessment of Growth Inhibition:

    • Parasite growth is assessed by measuring the incorporation of a radiolabeled substrate (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye.

    • The concentration at which parasite growth is inhibited by 50% (IC₅₀) is determined.

Conclusion

The relationship between quinine and quinidine is a compelling illustration of the principle that stereochemistry is a critical determinant of biological activity. As diastereomers, their distinct spatial arrangements lead to differential interactions with biological targets such as ion channels and metabolic enzymes. This results in divergent therapeutic applications—quinine as an antimalarial and quinidine as an antiarrhythmic—as well as unique pharmacokinetic and safety profiles. A thorough understanding of their stereochemical differences is fundamental for their safe and effective clinical use and serves as a foundational case study for professionals in drug development and medicinal chemistry.

References

Quinidine Bisulfate's Effects on Cardiac Action Potential Duration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of quinidine bisulfate on the duration of the cardiac action potential. It delves into the molecular mechanisms of action, presents quantitative data from key experimental findings, and outlines the methodologies used to elicit these results. This document is intended to serve as a detailed resource for professionals in the fields of cardiovascular research and drug development.

Introduction

Quinidine, a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary therapeutic action lies in its ability to prolong the cardiac action potential duration (APD), thereby increasing the effective refractory period of myocardial cells. This effect is a double-edged sword, as it can terminate re-entrant arrhythmias but also carries a significant risk of proarrhythmia, most notably Torsades de Pointes (TdP). A thorough understanding of its complex interactions with various cardiac ion channels is crucial for its safe and effective use, and for the development of safer antiarrhythmic drugs.

Mechanism of Action: A Multi-Channel Blocker

Quinidine's primary effect on the cardiac action potential is not through a single target but via the modulation of several key ion channels. This multi-channel blockade is the basis for its classification and its complex electrophysiological profile.

Blockade of Sodium Channels (I_Na)

Like all class I antiarrhythmic agents, quinidine's principal mechanism is the blockade of the fast inward sodium current (I_Na), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2][3][4] Quinidine's interaction with the Na_v1.5 channel, the primary cardiac sodium channel, is characterized by a "use-dependent block."[3][5] This means that the degree of block is more pronounced at higher heart rates.[3] At a molecular level, quinidine binds within the pore of the Na_v1.5 channel, obstructing the permeation pathway for sodium ions and inducing a conformational change that tightens the intracellular gate.

The blockade of I_Na leads to a decrease in the maximum upstroke velocity (V_max) of the action potential, slowing conduction through the cardiac tissue.[5]

Blockade of Potassium Channels

Quinidine's effect on APD prolongation is primarily attributed to its blockade of multiple potassium channels responsible for cardiac repolarization.

  • Rapid Delayed Rectifier Potassium Current (I_Kr): Quinidine is a potent blocker of the I_Kr current, which is conducted by the hERG channel.[6] This blockade is a critical factor in the prolongation of Phase 3 of the action potential and, consequently, the QT interval on the electrocardiogram.[3] Inhibition of I_Kr is also the primary mechanism underlying quinidine-induced TdP.[6]

  • Slow Delayed Rectifier Potassium Current (I_Ks): Quinidine also inhibits the I_Ks current.[3] Interestingly, the block of I_Ks by quinidine is modulated by Protein Kinase A (PKA) stimulation. PKA-mediated phosphorylation of the KCNQ1 subunit of the I_Ks channel reduces the sensitivity to quinidine block.[1][2] This interaction suggests a "reverse use-dependence," where the drug's effect is less pronounced at higher heart rates when the sympathetic nervous system is activated.[7]

  • Transient Outward Potassium Current (I_to): Quinidine inhibits the I_to current, which contributes to the early repolarization phase (Phase 1) of the action potential.[8]

  • Inward Rectifier Potassium Current (I_K1): Quinidine can also reduce the I_K1 current, which is important for stabilizing the resting membrane potential.[9]

  • Ultra-rapid Delayed Rectifier Potassium Current (I_Kur): In atrial myocytes, quinidine inhibits the I_Kur current.[9]

Effects on Calcium Channels (I_Ca)

Quinidine has been shown to decrease the peak L-type calcium current (I_CaL), which contributes to the plateau phase (Phase 2) of the action potential.[10][11] This effect can contribute to a shortening of the early part of the APD.

Biochemical Mechanisms

Beyond direct ion channel interactions, quinidine has been shown to affect cellular bioenergetics. Studies have indicated that quinidine can impair mitochondrial electron transfer and uncouple oxidative phosphorylation. It can also inhibit various ATPases, including Na+/K+ ATPase, and reduce total ATP content in cardiac tissue, actions that could contribute to its cardiotoxicity.[12]

Quantitative Data on Quinidine's Effects

The following tables summarize the quantitative effects of quinidine on various cardiac ion channels and action potential parameters, compiled from multiple studies.

Table 1: Inhibitory Potency (IC50) of Quinidine on Cardiac Ion Channels

Ion ChannelGeneExpression SystemIC50 (µM)Reference(s)
I_KrhERG (KCNH2)CHO cells0.3[13]
I_Na (Peak)Na_v1.5 (SCN5A)HEK293 cells28.9 ± 2.2[14]
I_Na (Late)Na_v1.5 (SCN5A)Not specified7.9[13]
I_KsKCNQ1/KCNE1Not specifiedNot specified[15]
I_toK_v4.3Not specifiedNot specified[15]
I_CaLCa_v1.2 (CACNA1C)Not specifiedNot specified[15]
K_v1.5KCNA5HL-1 atrial myocytesCauses block[14]
K_v4.2KCND2HL-1 atrial myocytes10[14]
K_v2.1KCNB1HL-1 atrial myocytesNot specified[14]

Table 2: Concentration-Dependent Effects of Quinidine on Action Potential Duration at 90% Repolarization (APD90)

Cardiac TissuePacing Cycle Length (ms)Quinidine Concentration (µM)Change in APD90 (%)Reference(s)
Human Atria1000Equimolar to therapeutic+33 ± 7[16]
Human Atria300Equimolar to therapeutic+12 ± 4[16]
Canine Ventricular Endocardium20002.5Significant Prolongation[17]
Canine Ventricular Endocardium3002.5Significant Prolongation[17]
Canine Ventricular Epicardium20002.5Significant Prolongation[17]
Canine Ventricular Epicardium3002.5Significant Prolongation[17]
Canine Ventricular M-cells20002.5Significant Prolongation[17]
Canine Ventricular M-cells200010Reversal of Prolongation[17]
Canine Ventricular M-cells3005Plateau of Prolongation[17]
Guinea Pig Papillary MuscleNot specified10Prolongation[18]
Guinea Pig Papillary MuscleNot specified>10Return to baseline[18]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies using the patch-clamp technique on isolated cardiomyocytes.

Isolation of Ventricular Myocytes
  • Heart Excision and Cannulation: The heart is rapidly excised from a euthanized animal (e.g., rat, rabbit, guinea pig) and the aorta is cannulated on a Langendorff apparatus for retrograde perfusion.[19]

  • Calcium-Free Perfusion: The heart is first perfused with a calcium-free buffer solution to stop contractions and wash out blood. This solution typically contains (in mM): NaCl, KCl, KH_2PO_4, MgSO_4, HEPES, and glucose, buffered to a physiological pH.[19]

  • Enzymatic Digestion: The heart is then perfused with a solution containing digestive enzymes, most commonly collagenase and protease, to break down the extracellular matrix.[19][20]

  • Tissue Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[21]

  • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to bring the final concentration back to physiological levels.[21]

  • Cell Storage: The isolated, rod-shaped, and quiescent myocytes are then stored in a solution, often a Kraft-Bruhe (KB) solution, at room temperature for use in experiments.[22]

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane.

  • Pipette and Bath Solutions:

    • Bath Solution (Extracellular): The composition is designed to mimic the extracellular environment and typically contains (in mM): NaCl, KCl, CaCl_2, MgCl_2, HEPES, and glucose, with the pH adjusted to ~7.4.[23][24]

    • Pipette Solution (Intracellular): This solution fills the recording micropipette and mimics the intracellular environment. A common composition includes (in mM): K-gluconate or KCl, MgCl_2, EGTA (to buffer calcium), HEPES, and ATP, with the pH adjusted to ~7.2.[23][24] Specific ion channel blockers (e.g., Cs+ to block K+ currents when studying Na+ or Ca2+ currents) are often included in both solutions to isolate the current of interest.[25]

  • Giga-seal Formation and Whole-Cell Configuration: A glass micropipette with a tip diameter of ~1-2 µm is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. A brief pulse of suction or a voltage "zap" is then used to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.[25]

  • Voltage-Clamp Protocols to Isolate Specific Currents:

    • I_Na (Sodium Current): To record I_Na, cells are typically held at a very negative potential (e.g., -120 mV) to ensure all sodium channels are in the closed state. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are then applied to elicit the current. Potassium and calcium channel blockers are included in the solutions to eliminate contaminating currents.[26][27]

    • I_Kr (hERG Current): A specific voltage protocol is used to elicit the characteristic tail current of I_Kr. This typically involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where the tail current is measured.[28]

    • I_CaL (L-type Calcium Current): A prepulse to a depolarizing potential (e.g., -40 mV) is often used to inactivate sodium channels before applying a series of depolarizing steps to elicit the calcium current.[25]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Quinidine's Effect on I_Ks

Quinidine_IKs_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_AR β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_AR Binds G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to IKs_Channel IKs Channel (KCNQ1/KCNE1) Phosphorylated_IKs Phosphorylated IKs Channel G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->IKs_Channel Phosphorylates Quinidine Quinidine Quinidine->IKs_Channel Stronger Block Quinidine->Phosphorylated_IKs Weaker Block

Caption: Modulation of quinidine's IKs block by PKA signaling.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_Myocytes Isolate Cardiac Myocytes (e.g., Langendorff Perfusion) Form_Gigaseal Form Giga-ohm Seal Isolate_Myocytes->Form_Gigaseal Prepare_Solutions Prepare Bath and Pipette Solutions Prepare_Solutions->Form_Gigaseal Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Apply_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Apply_Protocol Record_Current Record Ionic Current Apply_Protocol->Record_Current Apply_Quinidine Apply Quinidine (Varying Concentrations) Record_Current->Apply_Quinidine Apply_Quinidine->Record_Current Repeat Recording Analyze_Data Analyze Current Traces (e.g., Peak Current, Kinetics) Apply_Quinidine->Analyze_Data Generate_Curves Generate Concentration- Response Curves (IC50) Analyze_Data->Generate_Curves

Caption: Workflow for patch-clamp analysis of quinidine's effects.

Logical Relationship of Quinidine's Proarrhythmic Effect

Quinidine_Proarrhythmia cluster_channel_effects Ion Channel Blockade cluster_ap_effects Action Potential Changes cluster_ecg_effects ECG Manifestations cluster_proarrhythmia Proarrhythmic Consequences Quinidine This compound Block_IKr Blockade of IKr (hERG) Quinidine->Block_IKr Block_IKs Blockade of IKs Quinidine->Block_IKs Block_INa Blockade of INa Quinidine->Block_INa Prolong_APD Prolongation of Action Potential Duration (APD) Block_IKr->Prolong_APD Block_IKs->Prolong_APD Decrease_Vmax Decreased Vmax (Slower Conduction) Block_INa->Decrease_Vmax Prolong_QT Prolonged QT Interval Prolong_APD->Prolong_QT EADs Early Afterdepolarizations (EADs) Prolong_QT->EADs TdP Torsades de Pointes (TdP) EADs->TdP

Caption: Mechanism of quinidine-induced Torsades de Pointes.

Conclusion

This compound exerts a complex array of effects on the cardiac action potential, primarily through the blockade of multiple sodium and potassium channels. Its ability to prolong the action potential duration is the cornerstone of its antiarrhythmic efficacy but also the source of its significant proarrhythmic risk. The data and methodologies presented in this guide highlight the importance of a detailed understanding of a drug's interactions with individual ion channels. For researchers and drug development professionals, this knowledge is paramount in the quest for novel, safer, and more effective antiarrhythmic therapies. The continued application of advanced electrophysiological techniques will undoubtedly further elucidate the intricate mechanisms of both the therapeutic and adverse effects of quinidine and other antiarrhythmic agents.

References

Pharmacokinetics of Quinidine Bisulfate Sustained-Release Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.[1][2] It functions primarily by blocking sodium channels in the cardiac cell membrane, which slows electrical conduction.[3] To overcome the challenges associated with the relatively short half-life of immediate-release formulations (approximately 6 to 8 hours), which necessitates frequent dosing, sustained-release (SR) preparations were developed.[3][4] These formulations are designed to provide prolonged drug delivery, maintain steady-state plasma concentrations within the therapeutic window (2-6 µg/mL), and improve patient compliance.[5][6]

This technical guide provides an in-depth examination of the pharmacokinetics of quinidine, with a specific focus on sustained-release formulations of its bisulfate salt. It synthesizes data from various clinical studies, details common experimental protocols for pharmacokinetic assessment, and presents visual diagrams of key pathways and workflows relevant to researchers and drug development professionals.

Core Pharmacokinetic Profile of Quinidine

The pharmacokinetic profile of quinidine involves absorption from the gastrointestinal tract, distribution to various tissues, extensive hepatic metabolism, and renal excretion of both the parent drug and its metabolites.

Quinidine_ADME_Pathway Admin Oral Administration (Sustained-Release Tablet) GIT GI Tract (Drug Release & Dissolution) Admin->GIT Absorption Absorption GIT->Absorption Liver_FirstPass Liver (First-Pass Metabolism) Absorption->Liver_FirstPass Circulation Systemic Circulation (Protein Binding: 70-95%) Liver_FirstPass->Circulation Bioavailability: ~70% Tissues Distribution to Tissues (Vd: 2-3 L/kg) Circulation->Tissues Liver_Metabolism Liver (Metabolism via CYP3A4) Circulation->Liver_Metabolism Kidney Kidney Circulation->Kidney Metabolites Active Metabolites (e.g., 3-hydroxyquinidine) Liver_Metabolism->Metabolites Metabolites->Circulation Excretion Excretion (Urine) Kidney->Excretion

Figure 1: General ADME pathway for orally administered quinidine.

Absorption The absolute bioavailability of oral quinidine is approximately 70%, though it can vary significantly among patients.[7][8] This incomplete bioavailability is attributed to first-pass metabolism in the liver.[7][8] Immediate-release formulations typically reach peak plasma concentrations (Tmax) in about 2 hours.[1] Sustained-release versions, by design, delay this peak, with a Tmax generally occurring between 3 to 6 hours after administration.[1][4][7] For quinidine gluconate SR tablets, food has been shown to increase both the rate (27%) and extent (17%) of absorption.[9]

Distribution Quinidine has a large volume of distribution, typically 2 to 3 L/kg in healthy adults.[1][7] This can be reduced in patients with congestive heart failure (to as low as 0.5 L/kg) and increased in those with liver cirrhosis (3 to 5 L/kg).[7][9] The drug is extensively bound to plasma proteins (70% to 95%), primarily albumin and α1-acid glycoprotein.[8][10]

Metabolism The liver is the primary site of quinidine metabolism, accounting for 60% to 80% of its elimination.[1][10] The process is mediated mainly by the cytochrome P450 enzyme CYP3A4.[7][8] This biotransformation results in several hydroxylated metabolites, some of which, like 3-hydroxyquinidine (3HQ), possess antiarrhythmic activity and can contribute significantly to the drug's overall effect during chronic therapy.[8]

Excretion Quinidine is eliminated through a combination of hepatic metabolism and renal excretion of the unchanged drug (15% to 40% of total clearance).[10] The elimination half-life in adults is typically between 6 and 8 hours.[7][9]

Comparative Pharmacokinetics of Sustained-Release Formulations

Different salt forms and manufacturing processes of sustained-release quinidine can lead to notable differences in pharmacokinetic profiles. While this guide focuses on quinidine bisulfate, comparative data with sulfate and gluconate salts are essential for a comprehensive understanding. Sustained-release formulations are characterized by a slower absorption rate, a delayed time to peak concentration (Tmax), and a lower peak plasma concentration (Cmax) compared to immediate-release products.[11][12]

Formulation_Comparison Formulation Oral Quinidine Formulation IR Immediate-Release (e.g., Quinidine Sulfate) Formulation->IR SR Sustained-Release (e.g., this compound) Formulation->SR IR_Cmax Higher Cmax IR->IR_Cmax leads to IR_Tmax Shorter Tmax (~2 hr) IR->IR_Tmax leads to SR_Cmax Lower Cmax SR->SR_Cmax leads to SR_Tmax Longer Tmax (3-6 hr) SR->SR_Tmax leads to SR_Profile Flatter Plasma Profile SR->SR_Profile results in

Figure 2: Logical comparison of IR and SR quinidine formulations.
Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from studies comparing various quinidine formulations.

Table 1: Single-Dose Pharmacokinetic Parameters of Quinidine Formulations

FormulationDoseCmax (µg/mL or mg/L)Tmax (hours)Study PopulationSource
Quinidine Sulfate (Immediate-Release)400 mg2.13 ± 0.22~2.010 Normal Subjects[13]
This compound (Sustained-Release)400 mg (equiv.)1.17 ± 0.12~4.010 Normal Subjects[13]
This compound SR (Teva)500 mgNo significant differenceNo significant difference7 Healthy Subjects[11][12]
This compound SR (Astra)500 mgNo significant differenceNo significant difference7 Healthy Subjects[11][12]
This compound SR (Teva)250 mgDecreased (P < 0.025)Increased (P < 0.025)7 Healthy Subjects[11][12]
Quinidine Sulfate (Short-acting)200 mg--7 Healthy Subjects[11][12]
'Quinaglute' (Gluconate SR)324 mg2.7 ± 0.8 mg/L2.5 ± 1.112 Healthy Male Volunteers[14]
'Biquin' (Bisulfate SR)250 mg1.6 ± 0.4 mg/L4.2 ± 1.112 Healthy Male Volunteers[14]
'Quinidex' (Sulfate SR)300 mg1.7 ± 0.6 mg/L3.9 ± 2.712 Healthy Male Volunteers[14]

Data presented as mean ± standard deviation or standard error where available.

Table 2: Steady-State Pharmacokinetic Parameters of Quinidine SR Formulations

FormulationDosing RegimenKey FindingsStudy PopulationSource
Quinidine Gluconate SRTwo tablets every 12 hoursAchieved significantly higher plasma levels and AUC compared to sulfate form (tablet-for-tablet and adjusted for quinidine content).16 Healthy Men[15]
Quinidine Sulfate SRTwo tablets every 12 hoursLower bioavailability compared to gluconate form at steady state.16 Healthy Men[15]
Quinidine Gluconate SR (Berlex)Multiple DosesStatistically significantly higher plasma levels during the second half of the dosing interval (6-12 hours).16 Healthy Male Volunteers[16]
Quinidine Gluconate SR (Bolar)Multiple DosesStatistically significant lower AUC; achieved peak plasma level 31% sooner. Showed a more rapid decline to minimum plasma levels.16 Healthy Male Volunteers[16]
'Quinidex' (Sulfate SR)One tablet every 12 hours for 5 daysMean steady-state trough concentration: 2.06 ± 0.56 mg/L.12 Healthy Male Volunteers[14]
'Biquin' (Bisulfate SR)One tablet every 12 hours for 5 daysMean steady-state trough concentration: 1.18 ± 0.67 mg/L.12 Healthy Male Volunteers[14]
'Quinaglute' (Gluconate SR)One tablet every 12 hours for 5 daysMean steady-state trough concentration: 1.58 ± 0.58 mg/L.12 Healthy Male Volunteers[14]

Note: Direct comparison of Cmax/Tmax values across different studies should be done with caution due to variations in study design, dosage, and analytical methods.

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of sustained-release quinidine formulations typically involves randomized, crossover clinical trials in healthy volunteers to determine bioequivalence or compare pharmacokinetic profiles.

Experimental_Workflow Screening Subject Recruitment & Screening Randomization Randomization (Crossover Design) Screening->Randomization Period1 Period 1: Administration of Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling (e.g., 0-12 hours) Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Plasma Sample Analysis (e.g., HPLC) Sampling1->Analysis Period2 Period 2: Administration of Alternate Drug Washout->Period2 Sampling2 Serial Blood Sampling (e.g., 0-12 hours) Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

References

The Isolation of Quinidine from Cinchona Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for deriving quinidine, a critical antiarrhythmic agent, from the bark of the Cinchona tree. The document outlines the entire process, from the initial extraction of total alkaloids to the separation and purification of quinidine, with a focus on quantitative data and detailed experimental protocols.

Introduction

Quinidine is one of the primary alkaloids found in the bark of the Cinchona tree, alongside its diastereomer quinine, and other related compounds such as cinchonine and cinchonidine. Historically significant for its antimalarial properties, quinidine is now predominantly utilized for its cardiac antiarrhythmic effects. The derivation process is a multi-step procedure involving extraction, selective precipitation, and purification. This guide synthesizes information from various sources to present a coherent and detailed protocol for researchers and professionals in drug development.

Quantitative Data on Cinchona Bark and Alkaloid Content

The concentration of alkaloids in Cinchona bark varies significantly depending on the species, cultivation conditions, and age of the tree. Cinchona ledgeriana is often preferred for its high alkaloid content.

ParameterValueCinchona SpeciesCitation
Total Alkaloid Content 6-7% (average)General
8.5% (moisture-free)C. ledgeriana
7-12%General[1]
Quinine Content (% of total alkaloids) 70-90%General[1]
Quinidine Content (% of total alkaloids) up to 1%General
Crude Alkaloid Mix (Post-Quinine Removal)
Quinidine40-50%N/A[2]
Cinchonine30-35%N/A[2]
Quinine~10%N/A[2]
Cinchonidine, etc.10-15%N/A[2]

Experimental Protocols

The derivation of quinidine can be broadly divided into three main stages: extraction of total alkaloids, separation of quinine, and finally, the isolation and purification of quinidine from the remaining alkaloid mixture.

Stage 1: Extraction of Total Alkaloids from Cinchona Bark

The initial step involves the liberation and extraction of the total alkaloid content from the powdered bark.

Protocol: Solvent Extraction

  • Alkalization of the Bark: The powdered Cinchona bark is moistened with an alkaline solution, such as ammonia water or a sodium hydroxide solution, and allowed to stand. This converts the alkaloid salts present in the bark into their free base forms, which are more soluble in organic solvents.[3] In some industrial processes, quicklime and a caustic solution (e.g., 6-8% KOH) are mixed with the pulverized bark.[4]

  • Solvent Extraction: The alkalized bark is then extracted with an organic solvent. Toluene is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus for several hours to ensure complete extraction.[3] Alternatively, a hot toluene reflux can be employed.[2]

  • Acidic Extraction of Alkaloids: The organic solvent containing the dissolved alkaloid free bases is then extracted with a dilute acid solution, typically sulfuric acid (5-15% w/v).[5] This converts the alkaloid bases back into their salt forms, which are soluble in the aqueous acidic solution. The pH of the solution is typically adjusted to be between 3 and 4.[2][6]

  • Concentration: The acidic aqueous solution containing the total alkaloid sulfates is then separated from the organic layer. This solution, often referred to as the "total extract," is then carried forward to the next stage.

Stage 2: Separation of Quinine

Quinine is the most abundant alkaloid and is typically removed first through selective precipitation as quinine sulfate, which has low solubility under specific conditions.

Protocol: Quinine Sulfate Precipitation

  • Heating and pH Adjustment: The acidic total extract is heated to 60-80°C.[5] A 10% (w/v) sodium hydroxide solution is then added gradually with stirring to raise the pH to between 6.5 and 7.0.[2][6]

  • Crystallization and Filtration: The solution is allowed to cool. As it cools, quinine sulfate, being sparingly soluble at this pH, crystallizes out of the solution. The precipitated quinine sulfate is then removed by filtration.[2][6] The remaining filtrate, often referred to as the "mother liquor," is now enriched in the other Cinchona alkaloids, including quinidine.

Stage 3: Isolation and Purification of Quinidine

The mother liquor from the previous stage contains a mixture of quinidine, cinchonine, cinchonidine, and residual quinine.

Protocol: Precipitation and Separation of Remaining Alkaloids

  • Precipitation of Mixed Alkaloids: A stronger alkaline solution (e.g., 20% w/v sodium hydroxide) is added to the mother liquor to raise the pH to 10 or higher.[5][6] This causes the remaining alkaloids to precipitate out of the solution as free bases.

  • Collection and Drying: The precipitate, a crude mixture of alkaloids, is collected by filtration and dried. This mixture is the starting material for the separation of quinidine.[6]

  • Separation of Quinidine and Cinchonine:

    • The dried crude alkaloid mixture is dissolved in an organic solvent, such as ethyl acetate.[6]

    • Cinchonine is less soluble in ethyl acetate compared to quinidine and will precipitate out of the solution. The insoluble cinchonine is removed by filtration.[6]

    • The filtrate, now enriched in quinidine, is concentrated to a fraction of its original volume (e.g., 1/5 to 1/10).[2]

  • Crystallization and Purification of Quinidine:

    • Upon standing, a solid will precipitate from the concentrated filtrate. This solid is crude quinidine.[2]

    • The crude quinidine is then purified by recrystallization. This is typically done by dissolving the solid in an alcohol solvent (e.g., ethanol), treating with activated carbon to remove color impurities, followed by filtration and crystallization to yield purified quinidine.[2][6]

Visualizations of Workflows and Pathways

Overall Process Workflow for Quinidine Derivation

Quinidine_Derivation_Workflow Bark Powdered Cinchona Bark Alkalization Alkalization (e.g., NaOH, NH3) Bark->Alkalization Solvent_Extraction Organic Solvent Extraction (e.g., Toluene) Alkalization->Solvent_Extraction Acid_Extraction Dilute Acid Extraction (H2SO4, pH 3-4) Solvent_Extraction->Acid_Extraction Total_Alkaloid_Extract Aqueous Total Alkaloid Extract Acid_Extraction->Total_Alkaloid_Extract Quinine_Precipitation Quinine Precipitation (Heat to 60-80°C, adjust pH to 6.5-7.0) Total_Alkaloid_Extract->Quinine_Precipitation Filtration1 Filtration Quinine_Precipitation->Filtration1 Quinine_Sulfate Crude Quinine Sulfate Filtration1->Quinine_Sulfate Solid Mother_Liquor Mother Liquor (Quinidine, Cinchonine, etc.) Filtration1->Mother_Liquor Filtrate Alkaloid_Precipitation Total Alkaloid Precipitation (pH ≥ 10) Mother_Liquor->Alkaloid_Precipitation Crude_Alkaloids Crude Mixed Alkaloids Alkaloid_Precipitation->Crude_Alkaloids Solvent_Dissolution Dissolution in Organic Solvent (e.g., Ethyl Acetate) Crude_Alkaloids->Solvent_Dissolution Filtration2 Filtration Solvent_Dissolution->Filtration2 Cinchonine Insoluble Cinchonine Filtration2->Cinchonine Solid Quinidine_Filtrate Quinidine-Rich Filtrate Filtration2->Quinidine_Filtrate Filtrate Concentration Concentration Quinidine_Filtrate->Concentration Crystallization Crystallization Concentration->Crystallization Purified_Quinidine Purified Quinidine Crystallization->Purified_Quinidine

Caption: Overall workflow for the derivation of quinidine from Cinchona bark.

Logical Relationship of pH Adjustment in Alkaloid Separation

pH_Separation_Logic Start Total Alkaloid Extract (pH 3-4) pH_6_5_to_7_0 Adjust pH to 6.5-7.0 Start->pH_6_5_to_7_0 Quinine_Sulfate_Precipitates Quinine Sulfate Precipitates pH_6_5_to_7_0->Quinine_Sulfate_Precipitates Yes Remaining_Alkaloids_Soluble Quinidine, Cinchonine, etc. Remain Soluble pH_6_5_to_7_0->Remaining_Alkaloids_Soluble No pH_10_plus Adjust pH to ≥10 Remaining_Alkaloids_Soluble->pH_10_plus Other_Alkaloids_Precipitate Quinidine, Cinchonine, etc. Precipitate as Free Bases pH_10_plus->Other_Alkaloids_Precipitate

Caption: Logical diagram of pH-based separation of Cinchona alkaloids.

Conclusion

The derivation of quinidine from Cinchona bark is a well-established process rooted in the principles of acid-base chemistry and differential solubility of the various alkaloids. While traditional solvent extraction and fractional crystallization methods are still prevalent, there is ongoing research into more efficient and environmentally friendly extraction techniques. The protocols and data presented in this guide offer a solid foundation for researchers and professionals involved in the production and development of this vital pharmaceutical compound. Further optimization of each step, particularly the final purification stages, can lead to higher yields and purity of the final product.

References

Quinidine Bisulfate: A Technical Guide on its Antimalarial Properties Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a stereoisomer of quinine, has long been recognized for its potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth analysis of the antimalarial properties of quinidine bisulfate, focusing on its mechanism of action, in vitro and in vivo efficacy, resistance mechanisms, and relevant experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of quinidine's role in combating falciparum malaria.

Introduction

Quinidine, a dextrorotatory diastereoisomer of quinine, is a cinchona alkaloid that has been utilized for its antiarrhythmic and antimalarial properties.[1] While structurally similar to quinine, in vitro studies have consistently demonstrated that quinidine exhibits greater potency against P. falciparum, including strains resistant to chloroquine.[2][3] This guide focuses on the bisulfate salt of quinidine, providing technical details relevant to researchers and drug development professionals.

Mechanism of Action

The primary antimalarial action of quinidine targets the erythrocytic stage of the P. falciparum life cycle. The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Quinidine, like other quinoline antimalarials, interferes with this detoxification process.[4]

The drug accumulates in the parasite's food vacuole and forms a complex with heme, thereby inhibiting the heme polymerase enzyme responsible for hemozoin formation.[4] This leads to the accumulation of cytotoxic-free heme, which damages parasite membranes and other essential components, ultimately leading to parasite death.

Proposed Mechanism of Action of Quinidine cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Quinidine_Complex Heme-Quinidine Complex Heme->Heme_Quinidine_Complex Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to HemePolymerase Heme Polymerase HemePolymerase->Hemozoin Catalyzes Quinidine_entry This compound Quinidine_vacuole Quinidine Quinidine_entry->Quinidine_vacuole Accumulation in Food Vacuole Quinidine_vacuole->Heme_Quinidine_Complex Forms Complex Heme_Quinidine_Complex->HemePolymerase Inhibits

Proposed mechanism of action for Quinidine.

Quantitative Data

In Vitro Efficacy

The in vitro activity of this compound against P. falciparum is typically assessed by determining the 50% inhibitory concentration (IC50). Numerous studies have demonstrated its potent activity against both chloroquine-sensitive and chloroquine-resistant strains.

DrugP. falciparum StrainIC50 (µM)Reference
QuinidineChloroquine-resistant isolates0.053 - 4.577[5]
QuinineChloroquine-resistant isolates0.053 - 8.132[5]
QuinidineNot specified0.07 x 10⁻⁶ mol/l[6]
QuinineNot specified0.22 x 10⁻⁶ mol/l[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

In Vivo Efficacy and Clinical Outcomes

Clinical trials have established the efficacy of quinidine in treating uncomplicated and severe falciparum malaria.

ParameterQuinidineQuinineReference
Radical Cure Rate (uncomplicated malaria)88% (29/33)85% (28/33)[7]
Parasite Clearance Time (severe malaria)49.4 ± 17.8 hoursComparable to quinine[3]
Fever Clearance Time (severe malaria)69.5 ± 18.7 hoursComparable to quinine[3]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of quinidine is crucial for optimizing dosing regimens.

ParameterValueReference
Elimination Half-life12.8 hours[3]
Volume of Distribution1.68 L/kg[3]
Total Clearance1.75 ml/kg/min[3]
Oral Bioavailability~78%[8]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which binds to DNA, to quantify parasite proliferation.

Workflow:

SYBR Green I Assay Workflow start Start: Synchronized P. falciparum Culture (Ring Stage) drug_prep Prepare Serial Dilutions of this compound in 96-well Plate start->drug_prep parasite_add Add Parasite Suspension (1% Parasitemia, 2% Hematocrit) to each well drug_prep->parasite_add incubation Incubate for 72 hours (5% CO₂, 5% O₂, 90% N₂ at 37°C) parasite_add->incubation lysis Add SYBR Green I Lysis Buffer to each well incubation->lysis dark_incubation Incubate in the dark (Room Temperature, 1-2 hours) lysis->dark_incubation read_fluorescence Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) dark_incubation->read_fluorescence analysis Data Analysis: Calculate IC50 values read_fluorescence->analysis

SYBR Green I Assay Workflow.

Detailed Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound. A stock solution is typically prepared in a suitable solvent like DMSO and then diluted in culture medium. Control wells containing no drug and a known antimalarial (e.g., chloroquine) are included.

  • Assay Initiation: A parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is added to each well of the drug plate.

  • Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

  • Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 value is then calculated by fitting the dose-response data to a suitable model.

WHO Microtest (Schizont Maturation Assay)

This is a classic method for assessing antimalarial drug susceptibility, particularly in field isolates. It involves the microscopic evaluation of parasite maturation from the ring stage to the schizont stage in the presence of the drug.

Detailed Methodology:

  • Blood Sample Collection: A small volume of venous or capillary blood is collected from a patient with P. falciparum malaria.

  • Drug Plate Preparation: A pre-dosed 96-well microtiter plate with serial dilutions of this compound is used.

  • Culture Initiation: The patient's blood is diluted with culture medium and added to each well of the plate.

  • Incubation: The plate is incubated in a candle jar or a CO₂ incubator at 37°C for 24-48 hours.

  • Smear Preparation and Staining: After incubation, a thick blood smear is prepared from each well and stained with Giemsa.

  • Microscopic Examination: The number of schizonts per 200 asexual parasites is counted for each drug concentration and the control wells.

  • Data Analysis: The drug concentration that inhibits schizont maturation by 50% or 99% (MIC) compared to the drug-free control is determined.

In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This standard test is used to evaluate the in vivo efficacy of antimalarial compounds in a murine malaria model.

Detailed Methodology:

  • Animal Model: Swiss albino mice are commonly used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: Treatment with this compound (or the test compound) is initiated a few hours after infection and continued daily for four consecutive days. The drug is typically administered orally or via subcutaneous injection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that reduces parasitemia by 50% (ED50) and 90% (ED90) can be determined.

Resistance Mechanisms

Resistance to quinoline antimalarials, including quinidine, is a significant concern. The primary mechanism of resistance involves reduced drug accumulation in the parasite's food vacuole.

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the food vacuole membrane, are a major determinant of resistance. These mutations are thought to enable the transporter to efflux quinolines out of the food vacuole, thereby preventing the drug from reaching its target and inhibiting heme polymerization. Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), have also been implicated in modulating susceptibility to quinoline drugs.

Simplified representation of PfCRT-mediated quinidine resistance. cluster_parasite P. falciparum cluster_vacuole Food Vacuole Quinidine_in Quinidine Heme_target Heme Target Quinidine_in->Heme_target Inhibits Heme Polymerization PfCRT_mutant PfCRT (Mutant) Quinidine_in->PfCRT_mutant Transported out PfCRT_wild PfCRT (Wild-type) Quinidine_out Quinidine Efflux PfCRT_mutant->Quinidine_out Mediates Resistance Drug Resistance Quinidine_out->Resistance Leads to

PfCRT-mediated quinidine resistance.

Conclusion

This compound remains a potent antimalarial agent against P. falciparum, demonstrating efficacy against both drug-sensitive and drug-resistant strains. Its mechanism of action, centered on the disruption of heme detoxification, is well-characterized. While its clinical use may be limited by cardiotoxicity compared to quinine, it serves as a crucial tool in the study of quinoline antimalarials and as a reference compound in drug discovery efforts. A thorough understanding of its properties, the experimental protocols for its evaluation, and the mechanisms of resistance is essential for the continued development of novel strategies to combat malaria.

References

An In-depth Technical Guide to Quinidine Bisulfate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of quinidine bisulfate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

Quinidine is a natural alkaloid, a stereoisomer of quinine, derived from the bark of the Cinchona tree.[1][2] It is classified as a class IA antiarrhythmic agent.[3][4][5] this compound is the hydrogen sulfate salt of quinidine.[6]

The chemical name for quinidine is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[7][8] The molecular formula of this compound is C20H24N2O2·H2SO4.[6][9] It is also commonly found as a tetrahydrate, with the molecular formula C20H34N2O10S.[7]

IdentifierValue
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid[7][8]
CAS Number 747-45-5[8]
Molecular Formula C20H26N2O6S[8][10]
Molecular Weight 422.5 g/mol [8][10]
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O.OS(=O)(=O)O[10]
InChI Key AKYHKWQPZHDOBW-KYNMMFKBSA-N[10]

Physicochemical Properties

This compound is described as colorless, odorless, and bitter-tasting crystals.[1]

Physical Properties

The following table summarizes the key physical properties of quinidine and its salts.

PropertyValueSalt Form
Melting Point 180 °C (decomposes)[6]Bisulfate
174-175 °C[1][6]Base
~168 °CHemipentahydrate[6]
212-214 °C (decomposes)[11]Sulfate dihydrate
pKa 4.2, 8.8[6]Sulfate
5.4, 10.0 (at 20 °C)[1][6]Base
Optical Rotation [α]D25 ~+212° (95% alcohol)[6]Sulfate
[α]D25 ~+260° (dilute HCl)[6]Sulfate
[α]D15 +230° (c=1.8 in chloroform)[1][6]Base
[α]D17 +258° (alcohol)[1][6]Base
[α]D17 +322° (c=1.6 in 2M HCl)[1][6]Base
Solubility
SolventSolubilitySalt Form
Water 1 in 90 parts[6]Sulfate
1 in 15 parts (boiling)[6]Sulfate
1 in 2000 parts (cold)[6]Base
1 in 800 parts (boiling)[6]Base
Alcohol 1 in 10 parts[6]Sulfate
1 in 36 parts[1][6]Base
Methanol 1 in 3 parts[6]Sulfate
Very soluble[1][6]Base
Chloroform 1 in 12 parts[6]Sulfate
1 in 1.6 parts[1][6]Base
Ether Insoluble[6]Sulfate
1 in 56 parts[1][6]Base
Benzene Insoluble[6]Sulfate
Petroleum Ether Practically insoluble[1][6]Base

Pharmacological Properties

Mechanism of Action

Quinidine is a Class IA antiarrhythmic agent.[3][4][5] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells.[2][3][12] This action is "use-dependent," meaning the blockade increases with higher heart rates.[2] By blocking sodium channels, quinidine decreases the rate of rise of the action potential (Phase 0), which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

In addition to sodium channel blockade, quinidine also affects potassium channels, prolonging the repolarization phase (Phase 3) of the cardiac action potential.[3][12] This leads to an increased action potential duration and a prolonged effective refractory period, which helps to suppress re-entrant arrhythmias.[3][4] Quinidine has been shown to block several types of potassium channels, including the transient outward current (Ito), the inwardly rectifying K+ current (IK1), and the rapidly and ultrarapidly activating components of the delayed rectifier potassium current (IKr and IKur).[13]

Quinidine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Na_channel Fast Na+ Channel (INa) Decrease_Vmax ↓ Rate of Phase 0 Depolarization (Vmax) Na_channel->Decrease_Vmax K_channel K+ Channels (IKr, IKs, Ito, IK1) Increase_APD ↑ Action Potential Duration (APD) K_channel->Increase_APD Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Slow_Conduction ↓ Conduction Velocity Decrease_Vmax->Slow_Conduction Increase_ERP ↑ Effective Refractory Period (ERP) Increase_APD->Increase_ERP Antiarrhythmic Suppression of Arrhythmias Increase_ERP->Antiarrhythmic Slow_Conduction->Antiarrhythmic

Figure 1: Mechanism of action of quinidine as a Class IA antiarrhythmic agent.

Quinidine also exhibits anticholinergic (vagolytic) properties, which can indirectly affect heart rate.[5][12]

Pharmacokinetics

The pharmacokinetic parameters of quinidine are summarized in the table below.

ParameterValueNotes
Bioavailability ~70% (range 45-100%)[4]Subject to first-pass metabolism.[4]
Time to Peak Plasma Concentration ~2 hours[4][5]
Volume of Distribution (Vd) 2-3 L/kg (healthy adults)[4]Reduced in congestive heart failure (as low as 0.5 L/kg) and increased in liver cirrhosis (3-5 L/kg).[4]
Plasma Protein Binding 80-88%[4]Primarily to α1-acid glycoprotein and albumin.[4]
Metabolism Hepatic (CYP3A4)[5]Major metabolite is 3-hydroxyquinidine, which has some antiarrhythmic activity.[5]
Elimination Half-life 6-8 hours[5]
Elimination 15-40% renal (unchanged drug)[14]60-85% hepatic metabolism.[14]
Therapeutic Concentration 2-6 mg/L (6.2-18.5 µmol/L)[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quinidine Analysis

This section details a representative HPLC method for the quantification of quinidine in pharmaceutical dosage forms.[15][16][17]

Instrumentation:

  • HPLC system with an isocratic pumping system

  • UV-Vis Detector

  • Column: Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) or equivalent[15][17]

Chromatographic Conditions:

  • Mobile Phase: Phosphate Buffer (0.05 M KH2PO4, pH 3.0 ± 0.02 adjusted with orthophosphoric acid) : Acetonitrile (25:75 v/v)[15][17]

  • Flow Rate: 0.8 mL/min[15][17]

  • Detection Wavelength: 254 nm[15][17]

  • Injection Volume: 10 µL[15]

  • Column Temperature: Ambient[15]

  • Run Time: Approximately 5 minutes[15]

Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water to a concentration of 0.05 M.[15]

    • Adjust the pH to 3.0 ± 0.02 using orthophosphoric acid.[15]

    • Filter the buffer through a 0.45 µm membrane filter and degas.[15]

    • Mix the filtered buffer with acetonitrile in a 25:75 (v/v) ratio.[15]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of Quinidine working reference standard and transfer it to a 100 mL volumetric flask.[15]

    • Dissolve and dilute to volume with the mobile phase.[15]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 20-60 µg/mL).[17]

Sample Preparation (from tablets):

  • Weigh and powder a sufficient number of tablets to obtain an average weight.[15]

  • Transfer a quantity of powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask.[15]

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[15]

  • Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[15]

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[15]

Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of quinidine in the sample by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Standards & Samples MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Quinidine Calibration->Quantification

Figure 2: Experimental workflow for the HPLC analysis of quinidine.

Conclusion

This compound remains a significant compound in the study of antiarrhythmic agents. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological actions is crucial for its effective and safe use in research and development. The data and protocols presented in this guide offer a detailed resource for professionals in the field.

References

Quinidine bisulfate's role as a class IA antiarrhythmic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacology of Quinidine Bisulfate as a Class IA Antiarrhythmic Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2][3] Its therapeutic efficacy is rooted in a complex electrophysiological profile, primarily characterized by the blockade of both sodium and potassium ion channels.[4][5] This dual action modifies the cardiac action potential by decreasing the rate of depolarization and prolonging the repolarization phase.[4][6] However, its clinical application is tempered by a significant proarrhythmic potential, most notably the induction of Torsades de Pointes (TdP).[7][8][9] This guide provides a detailed examination of quinidine's mechanism of action, quantitative pharmacology, relevant experimental protocols, and the critical balance between its therapeutic and adverse effects.

Core Mechanism of Action

Quinidine exerts its antiarrhythmic effect by modulating the function of several key cardiac ion channels. As a Class IA agent, its defining characteristic is an intermediate-speed blockade of voltage-gated sodium channels, coupled with significant effects on multiple potassium currents.[6][10]

  • Sodium Channel (INa) Blockade: Quinidine primarily works by blocking the fast inward sodium current (INa), which is responsible for the rapid phase 0 depolarization of the cardiac action potential.[1][4] This action reduces the maximum upstroke velocity (Vmax), thereby slowing conduction through the cardiac tissue. The blockade is "use-dependent," meaning its effect is more pronounced at higher heart rates as the drug binds more readily to open and inactivated channels than to resting channels.[4][11]

  • Potassium Channel (IK) Blockade: Unlike other Class I agents, quinidine also potently blocks several potassium rectifier currents.[4] This includes the rapid (IKr, mediated by hERG channels) and slow (IKs) components of the delayed rectifier current, as well as the transient outward current (Ito) and the inward rectifier current (IK1).[4][12][13] Inhibition of these potassium currents, particularly IKr, delays phase 3 repolarization, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[4][6]

  • Other Channels and Receptors: Quinidine also weakly blocks the slow inward calcium current (ICa) and exhibits antimuscarinic (anticholinergic) properties, which can increase the sinus rate and AV conduction.[4][14][15]

These combined actions result in a slowed conduction velocity and an increased refractory period, which are effective at interrupting re-entrant arrhythmia circuits.[16]

G cluster_AP Cardiac Action Potential cluster_channels Ion Channels phase0 Phase 0 (Depolarization) phase1 Phase 1 (Early Repolarization) phase0->phase1 phase2 Phase 2 (Plateau) phase1->phase2 phase3 Phase 3 (Repolarization) phase2->phase3 phase4 Phase 4 (Resting) phase3->phase4 INa Fast Na+ Current (INa) INa->phase0 Drives Ito Transient Outward K+ Current (Ito) Ito->phase1 Initiates ICa Ca2+ Current (ICa) ICa->phase2 Maintains IKr Rapid Delayed K+ Current (IKr) IKr->phase3 Contributes to IKs Slow Delayed K+ Current (IKs) IKs->phase3 Contributes to quinidine Quinidine quinidine->INa Blocks (Use-Dependent) quinidine->Ito Blocks quinidine->ICa Weak Block quinidine->IKr Blocks quinidine->IKs Blocks

Caption: Quinidine's multi-channel blockade on the cardiac action potential.

Quantitative Pharmacology

The clinical effects of quinidine are directly related to its binding affinity for various ion channels and its pharmacokinetic profile.

Data Presentation

Table 1: Ion Channel Binding Affinities (IC50) of Quinidine

Ion Channel Current Channel Subtype Experimental Model IC50 Value (µM) Reference
Rapid Delayed K+ (IKr) hERG Rabbit Cardiomyocytes 4.5 ± 0.3 [17]
Rapid Delayed K+ (IKr) hERG Ltk- Cells 0.8 ± 0.1 [18]
Rapid Delayed K+ (IKr) hERG Xenopus Oocytes 3.00 ± 0.03 [18]
Peak Fast Na+ (INa) Nav1.5 Rabbit Cardiomyocytes 11.0 ± 0.7 [17]
Peak Fast Na+ (INa) Nav1.5 HEK293 Cells 28.9 ± 2.2 [19]
Late Fast Na+ (INa) Nav1.5 Rabbit Cardiomyocytes 12.0 ± 0.7 [17]

| Transient Outward K+ (Ito) | RHK1 (Kv4.x-like) | Xenopus Oocytes | 875 (at +60 mV) |[20] |

Note: IC50 values can vary significantly based on the experimental system and conditions (e.g., cell type, temperature, voltage protocol).

Table 2: Key Pharmacokinetic Parameters of Quinidine

Parameter Value Reference
Bioavailability (Oral) 70 - 85% [4][21]
Elimination Half-Life 6 - 8 hours (adults) [4][16][21]
Volume of Distribution (Vd) 2 - 3 L/kg [3]
Metabolism Hepatic (60-80%), primarily via CYP3A4 [3][16][22][23]
Active Metabolite 3-hydroxyquinidine [3][21]
Protein Binding 80 - 88% [22]
Therapeutic Serum Range 2 - 5 mg/L (µg/mL) [24][25]

| Time to Peak (Oral) | ~2 hours (sulfate, immediate release) |[3][21] |

Experimental Protocols

The characterization of quinidine's effects on cardiac ion channels relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Detailed Methodology: Whole-Cell Voltage-Clamp Analysis of hERG Blockade

This protocol describes a typical experiment to determine the IC50 of quinidine for the hERG potassium channel, which underlies the IKr current.

  • Cell Preparation:

    • Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human hERG channel.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

    • On the day of the experiment, dissociate cells into a single-cell suspension using a gentle enzymatic solution (e.g., Trypsin-EDTA) and re-plate them onto glass coverslips for recording.

  • Solutions and Reagents:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Drug Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in deionized water or DMSO. Perform serial dilutions in the external solution to achieve the final desired concentrations for testing.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells onto the stage of an inverted microscope equipped with patch-clamp amplification and data acquisition systems.

    • Continuously perfuse the recording chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a single, healthy cell and form a high-resistance (>1 GΩ) seal ("gigaseal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Hold the cell membrane potential at -80 mV.

    • To elicit hERG currents, apply a depolarizing voltage step to +20 mV for 2-5 seconds to activate and then inactivate the channels.

    • Follow with a repolarizing step to -50 mV to observe the characteristic large tail current as channels recover from inactivation and deactivate.

    • Repeat this protocol at a steady frequency (e.g., every 15-20 seconds) to establish a stable baseline current.

    • Begin perfusion with the first concentration of quinidine. Allow 3-5 minutes for the drug effect to reach a steady-state equilibrium.

    • Record the blocked current using the same voltage protocol.

    • Perform a washout with the control external solution to assess the reversibility of the block.

    • Repeat the application and washout steps for a range of quinidine concentrations (e.g., 0.1 µM to 30 µM).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current in the absence (Icontrol) and presence (Idrug) of each quinidine concentration.

    • Calculate the percentage of current inhibition for each concentration: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

    • Plot the % Inhibition against the logarithm of the quinidine concentration.

    • Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Caption: Workflow for a whole-cell patch-clamp experiment to determine IC50.

Clinical Implications: Therapeutic Efficacy vs. Proarrhythmic Risk

The multi-channel blocking properties of quinidine define its clinical utility and its primary safety concern.

  • Therapeutic Application: By slowing conduction and prolonging the refractory period, quinidine is effective in treating re-entrant tachycardias, such as atrial fibrillation and flutter, and ventricular arrhythmias.[1][3][16] However, due to its risk profile and the availability of safer alternatives, its use is often limited to specific scenarios where other drugs have failed or are contraindicated.[2]

  • Proarrhythmic Risk and Torsades de Pointes (TdP): The principal dose-limiting toxicity of quinidine is its potential to induce TdP, a life-threatening polymorphic ventricular tachycardia.[4][7][26] This arrhythmia is a direct consequence of excessive QT interval prolongation, which is primarily caused by the blockade of the IKr (hERG) channel.[7] The prolonged repolarization can lead to early afterdepolarizations (EADs), which can trigger TdP.[9] The risk is paradoxically higher at lower heart rates and therapeutic or even sub-therapeutic concentrations and is exacerbated by conditions such as hypokalemia and structural heart disease.[8][9][24] A meta-analysis of clinical trials showed that while quinidine was effective at maintaining sinus rhythm after cardioversion, it was associated with an increase in total mortality.[27]

G cluster_effects Electrophysiological Effects cluster_outcomes Clinical Outcomes quinidine Quinidine Administration na_block INa Blockade (Decreased Vmax) quinidine->na_block k_block IKr Blockade (Delayed Repolarization) quinidine->k_block conduction Slowed Conduction Velocity na_block->conduction refractory Prolonged Effective Refractory Period k_block->refractory qt_prolong Excessive QT Prolongation k_block->qt_prolong therapeutic Therapeutic Effect: Suppression of Re-entry Arrhythmias proarrhythmic Adverse Effect: Torsades de Pointes (TdP) conduction->therapeutic refractory->therapeutic ead Early Afterdepolarizations (EADs) qt_prolong->ead ead->proarrhythmic

Caption: The dual clinical pathway of quinidine's electrophysiological effects.

Conclusion

This compound is a prototypical Class IA antiarrhythmic agent with a well-characterized but complex mechanism of action involving the blockade of both sodium and potassium channels. Its ability to slow conduction and prolong refractoriness provides a clear basis for its efficacy in terminating re-entrant arrhythmias. However, its potent blockade of the IKr current creates a narrow therapeutic window, with a significant risk of life-threatening Torsades de Pointes. A thorough understanding of its quantitative pharmacology and the factors that modulate its proarrhythmic potential is critical for its limited but appropriate use in modern clinical practice and for its continued role as a reference compound in cardiovascular drug development.

References

The Dawn of a Rhythm Revolution: An In-depth Technical Guide to the Early Research and Discovery of Quinidine as an Antiarrhythmic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early research that established quinidine as the first effective antiarrhythmic agent. It provides a detailed examination of the experimental protocols, quantitative data, and the nascent understanding of the drug's mechanism of action that laid the groundwork for modern antiarrhythmic therapy.

A Serendipitous Discovery in the Shadow of Malaria

The story of quinidine's journey from a byproduct of malaria treatment to a cornerstone of cardiology is a testament to astute clinical observation. As early as 1749, French physician Jean-Baptiste de Sénac noted that the bark of the cinchona tree, the source of quinine for treating malaria, could quell "rebellious palpitations." However, it was not until the early 20th century that this observation was systematically investigated.

A pivotal moment came in 1912 when Dutch physician Karel Frederik Wenckebach encountered a patient with atrial fibrillation who had discovered that his quinine tablets, taken for malaria, also regularized his heartbeat. Intrigued, Wenckebach began to explore the use of cinchona alkaloids for arrhythmias.

The Pioneering Experiments of Walter Frey

It was German physician Walter Frey who, in 1918, published the first systematic study demonstrating the superior efficacy of quinidine, a stereoisomer of quinine, in treating atrial fibrillation. His work, published in the Berliner klinische Wochenschrift, marked a turning point in the management of cardiac arrhythmias.

Experimental Protocol: Frey's 1918 Study

Frey's methodology, though rudimentary by modern standards, was meticulous for its time. The protocol involved the oral administration of quinidine to patients with documented atrial fibrillation.

Patient Selection:

  • Patients with persistent atrial fibrillation.

  • Exclusion of patients with severe heart failure or other contraindications known at the time.

Dosage and Administration:

  • Initial test dose of 0.2 grams of quinidine sulfate to assess for idiosyncrasy.

  • If tolerated, a therapeutic regimen of 0.2 grams was administered every 2 to 3 hours, up to a total daily dose of 1.0 to 1.2 grams.

  • In some cases, the dosage was escalated to 0.4 grams per dose, with a total daily intake of up to 2.0 grams.

Monitoring and Endpoints:

  • Regular monitoring of the patient's pulse to detect conversion to sinus rhythm.

  • Subjective reporting of symptoms by the patient.

  • The primary endpoint was the restoration of a regular heart rhythm.

The workflow of Frey's pioneering study can be visualized as follows:

Frey_Experimental_Workflow Patient Patient with Atrial Fibrillation TestDose Administer 0.2g Quinidine Test Dose Patient->TestDose Assess Assess for Idiosyncrasy TestDose->Assess TherapeuticDose Administer Therapeutic Doses (0.2g q2-3h, up to 1.2g/day) Assess->TherapeuticDose Tolerated Monitor Monitor Pulse and Symptoms TherapeuticDose->Monitor Conversion Conversion to Sinus Rhythm Monitor->Conversion Successful NoConversion No Conversion Monitor->NoConversion Unsuccessful Early_Quinidine_Mechanism cluster_atrial_muscle Atrial Muscle Cell cluster_atrial_tissue Atrial Tissue Quinidine Quinidine RefractoryPeriod Prolonged Refractory Period Quinidine->RefractoryPeriod Increases Excitability Decreased Excitability RefractoryPeriod->Excitability Leads to CircusMovement Circus Movement (Re-entrant Wavelet) Excitability->CircusMovement Interrupts Termination Termination of Fibrillation CircusMovement->Termination Leads to

An In-depth Technical Guide to the Anticholinergic Activity of Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, exhibits significant anticholinergic (or antimuscarinic) properties that contribute to its overall pharmacological profile and side effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize the anticholinergic activity of quinidine. The core of quinidine's anticholinergic action is a dual mechanism involving both direct, albeit complex, interaction with muscarinic acetylcholine receptors and the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This multifaceted interaction underscores the importance of a thorough understanding for researchers in pharmacology and drug development.

Introduction

Quinidine's "atropine-like" effects have been recognized for decades, contributing to its clinical effects on heart rate and atrioventricular conduction. However, the underlying molecular mechanisms are more intricate than simple competitive antagonism at muscarinic receptors. This guide delves into the current understanding of these mechanisms, presenting quantitative data from key studies and detailing the experimental protocols used to elucidate these findings.

Mechanism of Anticholinergic Action

The anticholinergic activity of quinidine is not attributable to a single mode of action but rather a combination of effects at different points in the muscarinic signaling pathway.

Interaction with Muscarinic Receptors

Quinidine directly interacts with muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor subtypes (M1-M5). While it is known to compete with muscarinic antagonists for binding, its interaction is complex. Studies have shown that quinidine can decrease both the association and dissociation rates of other ligands, suggesting a possible allosteric interaction in addition to competitive antagonism at the orthosteric site[1][2].

Inhibition of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

A significant component of quinidine's anticholinergic effect, particularly in the heart, is its ability to inhibit the acetylcholine-activated potassium current (IK,ACh). This current is carried by GIRK channels (Kir3.x family), which are activated by the βγ subunits of Gi/o proteins following stimulation of M2 muscarinic receptors.

Studies in isolated atrial myocytes have demonstrated that quinidine effectively depresses the ACh-induced K+ current. Crucially, quinidine also inhibits the K+ current when it is irreversibly activated by the non-hydrolyzable GTP analog, GTP-γ-S. This indicates that quinidine can act downstream of the muscarinic receptor, directly on the G-protein or the GIRK channel itself. This mechanism is distinct from classical competitive antagonists like atropine.

Quantitative Data

The following tables summarize the available quantitative data on the anticholinergic activity of quinidine.

Table 1: Inhibition of Acetylcholine-Induced K+ Current (IK,ACh) by Quinidine

PreparationMethodParameterValueReference
Single guinea pig atrial cellsWhole-cell patch clampIC501.6 µM
Single guinea pig atrial cellsWhole-cell patch clamp (with GTP-γ-S)IC504.4 µM

Table 2: Binding Affinity of Quinidine for Muscarinic Receptors

Tissue/Cell LineRadioligandParameterValueReference
Rat heart[3H]N-methylscopolamine ([3H]NMS)I50 (for association rate)7.5 µM[1]
Rat heart[3H]N-methylscopolamine ([3H]NMS)I50 (for dissociation rate)68 µM[1]
Rat heart[3H]oxotremorine M ([3H]Oxo-M)I50 (for association rate)4 µM[1]
Rat heart[3H]oxotremorine M ([3H]Oxo-M)I50 (for dissociation rate)100 µM[1]

Note: Comprehensive Ki values for quinidine at individual M1-M5 muscarinic receptor subtypes are not consistently reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Quinidine's Anticholinergic Action

The following diagram illustrates the dual mechanism of quinidine's anticholinergic effects at the cardiac M2 muscarinic receptor signaling pathway.

Quinidine_Anticholinergic_Mechanism cluster_receptor Muscarinic M2 Receptor Signaling cluster_quinidine Quinidine Intervention ACh Acetylcholine M2 M2 Receptor ACh->M2 Binds G_protein Gi/o Protein (αβγ) M2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (IK,ACh) G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Decreases K_ion K+ GIRK->K_ion Efflux Quinidine Quinidine Quinidine->M2 Antagonism Quinidine->GIRK Inhibition

Dual mechanism of quinidine's anticholinergic action.
Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a compound like quinidine for muscarinic receptors.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from tissue homogenate or cells expressing muscarinic receptors) incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [3H]NMS) - Unlabeled Quinidine (varying concentrations) - Control (no quinidine) prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) incubation->separation counting 4. Quantification of Radioactivity (Scintillation counting) separation->counting analysis 5. Data Analysis - Calculate specific binding - Generate competition curve - Determine IC50 and Ki values counting->analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol for Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of quinidine to muscarinic receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat heart atria) or cells expressing the target muscarinic receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

    • A range of concentrations of unlabeled quinidine.

    • Membrane preparation.

    • Assay buffer to a final volume.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the quinidine concentration.

  • The IC50 value (the concentration of quinidine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of the acetylcholine-activated potassium current (IK,ACh) in single atrial myocytes.

1. Cell Isolation:

  • Single atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) using a combination of proteases and collagenases.

  • The isolated cells are stored in a high-potassium solution until use.

2. Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique is used.

  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with an internal solution containing GTP to allow for G-protein activation.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential where other currents are minimized (e.g., -40 mV).

3. Measurement of IK,ACh:

  • The baseline current is recorded.

  • Acetylcholine (ACh) is applied to the cell via the extracellular solution to activate IK,ACh, which is observed as an outward current.

  • Once a stable ACh-induced current is achieved, quinidine is co-applied at various concentrations to determine its inhibitory effect.

  • To investigate the mechanism, the experiment can be repeated with a non-hydrolyzable GTP analog (GTP-γ-S) in the pipette solution to irreversibly activate G-proteins. The effect of quinidine on this irreversibly activated current is then measured.

4. Data Analysis:

  • The amplitude of the quinidine-induced inhibition of IK,ACh is measured.

  • A dose-response curve is constructed by plotting the percentage of inhibition against the logarithm of the quinidine concentration.

  • The IC50 value is determined from the dose-response curve.

Conclusion

The anticholinergic activity of quinidine is a complex phenomenon that extends beyond simple muscarinic receptor blockade. Its dual mechanism of action, involving both receptor-level antagonism and downstream inhibition of GIRK channels, highlights the need for a multi-faceted approach to understanding its pharmacological effects. For drug development professionals, this dual action serves as a reminder that off-target effects can occur at various levels of a signaling cascade. Further research to fully quantitate the binding affinities of quinidine and its metabolites for all five human muscarinic receptor subtypes is warranted to provide a more complete picture of its anticholinergic profile.

References

Methodological & Application

Application Notes and Protocols for Quinidine Bisulfate in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a subject of extensive research in cardiac electrophysiology due to its profound effects on various ion channels. Its bisulfate salt is often utilized for its solubility in aqueous solutions, making it suitable for in vitro experimental setups like patch-clamp electrophysiology. These application notes provide a comprehensive guide for studying the effects of quinidine bisulfate on key cardiac ion channels. The protocols outlined below are designed to ensure robust and reproducible data acquisition for researchers investigating the electrophysiological properties of this compound.

Quinidine's primary mechanism of action involves the blockade of voltage-gated ion channels, which are critical for the generation and propagation of the cardiac action potential.[1] By interacting with these channels, quinidine alters the electrical activity of cardiomyocytes, an effect that can be precisely quantified using the patch-clamp technique. Understanding the specific interactions of quinidine with different ion channels is crucial for elucidating its therapeutic and proarrhythmic mechanisms.

Mechanism of Action: A Multi-Channel Blocker

Quinidine exerts its antiarrhythmic effects by blocking several types of ion channels involved in the cardiac action potential. Its primary targets include:

  • Fast Sodium Channels (INa): As a class Ia antiarrhythmic, quinidine blocks the fast inward sodium current, slowing the upstroke of the cardiac action potential (Phase 0). This action is state-dependent, with a higher affinity for open and inactivated channels.[1]

  • Potassium Channels: Quinidine is a potent blocker of multiple potassium channels, including:

    • hERG (Rapid Delayed Rectifier Current, IKr): Blockade of hERG channels by quinidine prolongs the action potential duration (APD) and the QT interval on an electrocardiogram.[2]

    • Transient Outward Potassium Current (Ito): Inhibition of this current also contributes to the prolongation of the APD.[3]

    • Slow Delayed Rectifier Potassium Current (IKs): Quinidine also demonstrates inhibitory effects on IKs.[4]

    • Inwardly Rectifying Potassium Current (IK1): Blockade of IK1 can alter the resting membrane potential and the final phase of repolarization.

  • L-type Calcium Channels (ICaL): Quinidine can also block calcium channels, though generally with lower potency than sodium and potassium channels.[4]

The multi-channel blocking nature of quinidine results in a complex electrophysiological profile, characterized by a slowing of conduction and a prolongation of the effective refractory period.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels as reported in the literature. These values can vary depending on the experimental conditions, such as cell type, temperature, and the specific voltage protocol used.

Ion ChannelCell TypeHolding Potential (mV)IC50 (µM)Reference
Peak Nav1.5 HEK293-12028.9 ± 2.2[5]
Late Nav1.5 HEK293-95Not specified[5]
hERG (IKr) Not specifiedNot specified~1-5[4]
Kv4.3 (Ito) Not specifiedNot specifiedNot specified[4]
KvLQT1/minK (IKs) Not specifiedNot specifiedNot specified[4]
Cav1.2 (ICaL) Not specifiedNot specifiedNot specified[4]

Note: The table will be populated with more specific data as it is extracted and synthesized from the search results.

Ion ChannelQuinidine Concentration (µM)% InhibitionCell TypeReference
Kv1.5 10Not specifiedHL-1[6]
Kv4.2 10Not specifiedHL-1[6]
Kv2.1 20Not specifiedHL-1[6]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on key cardiac ion channels using whole-cell patch-clamp electrophysiology.

Cell Preparation
  • Cell Lines: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human ion channel of interest (e.g., hNav1.5, hERG, hCav1.2) are recommended for isolating specific ionic currents.

  • Primary Cardiomyocytes: For studying the integrated effects of quinidine on the action potential, freshly isolated ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, canine) can be used.[7][8]

  • Cell Culture and Dissociation: Follow standard cell culture and passaging protocols for the chosen cell line. For primary myocytes, enzymatic dissociation using collagenase and protease is a standard method.

Solutions and Reagents

This compound should be dissolved in the appropriate solvent (e.g., deionized water or DMSO) to prepare a high-concentration stock solution, which can then be diluted to the final desired concentrations in the external solution.

Table of Standard Patch-Clamp Solutions:

SolutionComponentConcentration (mM)
External Solution (Tyrode's) NaCl135-145
KCl4-5.4
CaCl21.8-2
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution (K+-based) K-Gluconate or K-Aspartate120-140
KCl10-20
MgCl21-2
EGTA5-10
HEPES10
Mg-ATP3-5
Na2-GTP0.1-0.4
pH adjusted to 7.2 with KOH

Note: Solution compositions may need to be modified to isolate specific currents (e.g., using Cs+ in the internal solution to block K+ currents when studying Na+ or Ca2+ currents).

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Record membrane currents or action potentials using a patch-clamp amplifier and appropriate data acquisition software. Data should be filtered and sampled at an adequate frequency (e.g., filtered at 2-5 kHz and sampled at 10-20 kHz).

Voltage-Clamp Protocols for Specific Ion Channels
  • Objective: To determine the inhibitory effect of quinidine on the hERG potassium channel.

  • Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels.

    • Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of hERG channels.

    • Repeat this protocol at a steady frequency (e.g., every 10-15 seconds) to establish a stable baseline current.

    • Perfuse the cell with increasing concentrations of this compound and record the steady-state block at each concentration.

  • Data Analysis: Measure the peak amplitude of the hERG tail current before and after drug application. Plot the concentration-response curve to determine the IC50 value.

  • Objective: To assess the tonic and use-dependent block of the fast sodium current by quinidine.

  • Protocol (Tonic Block):

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

    • Apply a brief (e.g., 50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Establish a stable baseline and then apply this compound.

  • Protocol (Use-Dependent Block):

    • Hold the cell at a more depolarized potential (e.g., -90 mV).

    • Apply a train of depolarizing pulses (e.g., to -20 mV) at a higher frequency (e.g., 1-5 Hz).

    • Measure the progressive decrease in the peak current amplitude during the pulse train in the presence of quinidine.

  • Data Analysis: For tonic block, compare the peak current amplitude before and after quinidine. For use-dependent block, quantify the degree of current reduction as a function of pulse number or frequency.

  • Objective: To characterize the block of L-type calcium channels by quinidine.

  • Protocol:

    • Hold the cell at -80 mV and apply a brief prepulse to -40 mV to inactivate sodium channels.

    • Apply a test pulse to 0 mV or +10 mV to elicit the peak inward calcium current.

    • Establish a stable baseline current before perfusing with this compound.

  • Data Analysis: Measure the peak inward current amplitude at each quinidine concentration to determine the IC50.

Current-Clamp Protocol for Action Potential Recording
  • Objective: To investigate the effects of quinidine on the cardiac action potential morphology.

  • Protocol:

    • Establish a stable whole-cell current-clamp recording from a primary cardiomyocyte.

    • Elicit action potentials at a steady pacing frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses.

    • Record baseline action potentials.

    • Apply different concentrations of this compound and record the changes in action potential parameters.

  • Data Analysis: Measure key action potential parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Visualizations

Signaling Pathway of Quinidine's Action

Quinidine_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Quinidine This compound Nav15 Na_v1.5 (I_Na) Quinidine->Nav15 Blocks hERG hERG (I_Kr) Quinidine->hERG Blocks Cav12 Ca_v1.2 (I_CaL) Quinidine->Cav12 Blocks K_other Other K+ Channels (I_to, I_Ks, I_K1) Quinidine->K_other Blocks AP_Upstroke Decreased Action Potential Upstroke (V_max) Nav15->AP_Upstroke Conduction_Slowing Slowed Conduction Nav15->Conduction_Slowing APD_Prolong Prolonged Action Potential Duration (APD) hERG->APD_Prolong K_other->APD_Prolong

Caption: Direct blockade of multiple ion channels by quinidine.

Experimental Workflow for Patch-Clamp Studies

Patch_Clamp_Workflow A Cell Preparation (Cell Line or Primary Myocytes) C Pipette Fabrication and Filling A->C B Prepare Solutions (Internal, External, Quinidine) B->C D Giga-seal Formation C->D E Establish Whole-Cell Configuration D->E F Record Baseline Currents/ Action Potentials E->F G Apply this compound (Concentration-Response) F->G H Record Drug Effects G->H I Data Analysis (IC50, APD, etc.) H->I

Caption: Workflow for a quinidine patch-clamp experiment.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to investigate the electrophysiological effects of this compound. By employing standardized patch-clamp methodologies and carefully designed voltage protocols, it is possible to obtain high-quality, reproducible data on the interaction of quinidine with specific cardiac ion channels. This information is essential for a comprehensive understanding of its therapeutic potential and proarrhythmic risk profile.

References

Application Notes and Protocols for Inducing Arrhythmia Models with Quinidine Bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, is a well-established pharmacological tool for inducing arrhythmia models in preclinical research.[1] Derived from the cinchona tree, quinidine's primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and potassium (K+) channels in cardiomyocytes.[1][2] This action alters the cardiac action potential, prolonging the QT interval on the electrocardiogram (ECG) and creating a substrate for arrhythmias, such as Torsades de Pointes (TdP).[1][3] These application notes provide detailed protocols for utilizing quinidine bisulfate to develop reliable in vivo and ex vivo arrhythmia models for studying arrhythmogenesis and evaluating the efficacy of novel antiarrhythmic compounds.

Mechanism of Action

Quinidine's arrhythmogenic properties stem from its multifaceted effects on cardiac ion channels:

  • Sodium Channel (INa) Blockade: Quinidine blocks the fast inward sodium current in a use-dependent manner. This slows the upstroke velocity of the cardiac action potential (Phase 0), thereby decreasing conduction velocity.[1][4]

  • Potassium Channel (IKr) Blockade: By inhibiting the rapid component of the delayed rectifier potassium current, quinidine prolongs the repolarization phase (Phase 3) of the action potential. This leads to an increase in the action potential duration (APD) and the effective refractory period (ERP).[5]

  • Calcium Channel (ICa) Blockade: Quinidine can also inhibit the L-type calcium current, which contributes to its electrophysiological profile.[2]

This combination of effects, particularly the prolongation of repolarization, increases the temporal dispersion of repolarization across the ventricular wall, creating a vulnerable window for the development of early afterdepolarizations (EADs) and subsequent triggered arrhythmias.[3][5]

Data Presentation: Quantitative Dosing and Concentration

The following table summarizes effective doses and concentrations of quinidine used to induce arrhythmias in various preclinical models. It is critical to note that the optimal dose can vary significantly depending on the animal species, experimental model (in vivo vs. ex vivo), and the specific arrhythmic endpoint.

Animal ModelRoute of Administration/PerfusionQuinidine SaltDose/ConcentrationObserved Electrophysiological Effects/Arrhythmias
In Vivo Models
RabbitIntravenous (IV) InfusionNot Specified3, 10, and 30 mg/kgConduction blocks, QT and QTc prolongation.
DogIntravenous (IV)Quinidine Sulfate30 mg/kgInduction of polymorphic ventricular tachycardia.[6]
DogIntravenous (IV)Not Specified80-100 mg/kg (toxic dose)Induction of ventricular tachycardia and fibrillation.[7]
Guinea PigIntraperitoneal (IP)Quinidine Sulphate75 mg/kg daily for 6 daysTo achieve therapeutic plasma concentrations for subsequent ex vivo studies.[8]
Ex Vivo Models
Guinea Pig HeartLangendorff PerfusionNot Specified1, 5, 10, 50, and 100 µM1 and 5 µM suppressed reperfusion arrhythmias; 10 µM slightly increased arrhythmias; 50 and 100 µM suppressed arrhythmias.[9]
Guinea Pig HeartLangendorff PerfusionNot SpecifiedNot specifiedPremature ectopic beats and monomorphic ventricular tachycardia were observed in 50% of hearts.[5]
Rabbit HeartLangendorff PerfusionQuinidine2.2 x 10-5 MDepression of the maximal upstroke velocity of the action potential.[10]
Rat HeartLangendorff PerfusionQuinidineConcentration-dependentPrevention of ventricular fibrillation and tachycardia after coronary reperfusion.

Experimental Protocols

In Vivo Model: Anesthetized Rabbit

This protocol describes the induction of a proarrhythmic state using intravenous quinidine in an anesthetized rabbit, a model sensitive to QT-prolonging effects.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Anesthetic (e.g., a combination of ketamine and xylazine, or pentobarbital)

  • ECG recording system with needle electrodes

  • Intravenous catheter

  • Infusion pump

  • Heating pad to maintain body temperature

Methodology:

  • Animal Preparation:

    • Anesthetize a male New Zealand White rabbit (2-3 kg) using an established and approved protocol.

    • Place the rabbit in a supine position on a heating pad to maintain a core body temperature of 37-39°C.

    • Insert an intravenous catheter into a marginal ear vein for drug administration.

    • Place subcutaneous needle electrodes for continuous ECG monitoring (Lead II is commonly used).

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for a slow infusion rate. Quinidine sulfate is slightly soluble in water.[11] For other forms, solubility in organic solvents like ethanol, DMSO, and DMF is higher, but for in vivo use, dilution in a buffered saline solution is necessary.[12]

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 20-30 minutes after anesthesia and instrumentation, while recording a baseline ECG.

    • Initiate a continuous intravenous infusion of this compound. A step-wise increase in dose (e.g., 3, 10, and 30 mg/kg) infused over 5 minutes for each dose, with a 20-minute interval between doses, can be employed.

    • Continuously monitor the ECG throughout the infusion period and for at least 60 minutes post-infusion.

  • Data Acquisition and Analysis:

    • Record heart rate, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for rabbits (e.g., Bazett's or Van de Water's).

    • Monitor for the development of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and Torsades de Pointes (TdP).

Ex Vivo Model: Langendorff-Perfused Guinea Pig Heart

This protocol details the induction of arrhythmias in an isolated guinea pig heart, allowing for the study of direct cardiac effects of quinidine without systemic influences.

Materials:

  • This compound

  • Krebs-Henseleit solution

  • Langendorff perfusion system

  • ECG recording electrodes or monophasic action potential (MAP) probe

  • Pacing electrodes

  • Data acquisition system

Methodology:

  • Heart Isolation and Perfusion:

    • Anesthetize a guinea pig (e.g., with sodium pentobarbital) and administer heparin.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure or flow.

  • Drug Preparation:

    • Prepare a stock solution of this compound in the Krebs-Henseleit solution.

  • Experimental Procedure:

    • Allow the heart to stabilize for 20-30 minutes, recording a baseline ECG or MAP.

    • Introduce quinidine into the perfusate at desired concentrations (e.g., 1, 5, 10, 50, 100 µM).

    • Maintain each concentration for a set period (e.g., 15-20 minutes) to allow for equilibration and observation of effects.

    • Programmed electrical stimulation (PES) protocols can be applied to assess changes in refractory periods and arrhythmia inducibility.

  • Data Acquisition and Analysis:

    • Record ECG parameters (heart rate, PR, QRS, QT) or MAP duration (e.g., APD90).

    • Quantify the incidence and duration of spontaneous or induced arrhythmias.

    • Assess changes in the effective refractory period (ERP).

Mandatory Visualizations

G cluster_invivo In Vivo Arrhythmia Induction Workflow cluster_exvivo Ex Vivo Arrhythmia Induction Workflow animal_prep Animal Preparation (Anesthesia, IV Catheter, ECG Electrodes) baseline Baseline ECG Recording (Stabilization Period) animal_prep->baseline infusion Intravenous Infusion (Step-wise Dose Increase) baseline->infusion drug_prep_iv This compound Preparation (Sterile Saline Vehicle) drug_prep_iv->infusion monitoring Continuous ECG Monitoring infusion->monitoring analysis_iv Data Analysis (QTc, Arrhythmia Incidence) monitoring->analysis_iv heart_iso Heart Isolation & Perfusion (Langendorff Apparatus) baseline_ex Baseline ECG/MAP Recording (Stabilization Period) heart_iso->baseline_ex perfusion Perfusion with Quinidine (Concentration Gradient) baseline_ex->perfusion drug_prep_ex This compound Preparation (Krebs-Henseleit Solution) drug_prep_ex->perfusion pes Programmed Electrical Stimulation (Optional) perfusion->pes analysis_ex Data Analysis (APD, ERP, Arrhythmia Score) pes->analysis_ex

Caption: Experimental workflows for in vivo and ex vivo arrhythmia induction.

G cluster_channels Ion Channel Blockade cluster_ap Action Potential Changes cluster_ecg ECG Manifestations quinidine This compound Na_channel Fast Na+ Channels (INa) quinidine->Na_channel Blocks K_channel Delayed Rectifier K+ Channels (IKr) quinidine->K_channel Blocks phase0 Decreased Phase 0 Upstroke Velocity Na_channel->phase0 phase3 Prolonged Phase 3 Repolarization K_channel->phase3 qrs Widened QRS Complex phase0->qrs apd Increased Action Potential Duration (APD) phase3->apd qt Prolonged QT Interval apd->qt arrhythmia Increased Arrhythmia Risk (EADs, Torsades de Pointes) qt->arrhythmia

Caption: Signaling pathway of quinidine-induced arrhythmogenesis.

References

Application Notes and Protocols: Quinidine Bisulfate for the Treatment of Brugada Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugada Syndrome (BrS) is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern of coved ST-segment elevation in the right precordial leads (V1-V3) and an increased risk of sudden cardiac death from malignant ventricular arrhythmias.[1][2][3] The underlying pathophysiology involves a disruption of the normal cardiac action potential, primarily due to a dysfunctional cardiac sodium channel.[3] While implantable cardioverter-defibrillators (ICDs) are the primary therapy for high-risk patients, they do not prevent the occurrence of arrhythmias.[1][4] Quinidine, a Class IA antiarrhythmic agent, has emerged as a promising pharmacological option for managing Brugada Syndrome.[1][5][6] These application notes provide a comprehensive overview of the use of quinidine bisulfate in BrS, including its mechanism of action, clinical efficacy, and detailed experimental protocols.

Mechanism of Action

Quinidine's primary therapeutic effect in Brugada Syndrome stems from its ability to block the transient outward potassium current (Ito).[4][7] In BrS, an unopposed Ito current in the right ventricular epicardium is thought to be a key factor in the development of the characteristic ECG changes and arrhythmias. By inhibiting Ito, quinidine helps to restore the electrical homogeneity across the ventricular wall, thereby suppressing the substrate for re-entrant arrhythmias.[7][8] Additionally, quinidine blocks the fast inward sodium current (INa) and possesses vagolytic properties through its anticholinergic effects, which may also contribute to its antiarrhythmic efficacy in this context.[7][8][9]

Quinidine_Mechanism_of_Action cluster_0 Brugada Syndrome Pathophysiology cluster_1 Quinidine Intervention Unopposed Ito Current Unopposed Ito Current Action Potential Notch Action Potential Notch Unopposed Ito Current->Action Potential Notch Reduced INa Current Reduced INa Current Reduced INa Current->Action Potential Notch Phase 2 Re-entry Phase 2 Re-entry Action Potential Notch->Phase 2 Re-entry Ventricular Fibrillation Ventricular Fibrillation Phase 2 Re-entry->Ventricular Fibrillation Quinidine Quinidine Ito Blockade Ito Blockade Quinidine->Ito Blockade INa Blockade INa Blockade Quinidine->INa Blockade Ito Blockade->Action Potential Notch Inhibits Restored Electrical Homogeneity Restored Electrical Homogeneity Ito Blockade->Restored Electrical Homogeneity Prevention of Arrhythmias Prevention of Arrhythmias Restored Electrical Homogeneity->Prevention of Arrhythmias

Caption: Mechanism of Action of Quinidine in Brugada Syndrome.

Quantitative Data on Clinical Efficacy

Multiple studies have evaluated the efficacy of quinidine in preventing both inducible and spontaneous ventricular arrhythmias in patients with Brugada Syndrome. The data highlights its effectiveness in a significant portion of patients, although dosages and patient populations have varied.

Efficacy of High-Dose Quinidine Therapy

High-dose quinidine has been shown to be highly effective in preventing the induction of ventricular fibrillation during electrophysiological studies (EPS).

Study CohortQuinidine FormulationMean Daily Dose (mg)NOutcome MeasureEfficacyCitation
Symptomatic & Asymptomatic PatientsThis compound1483 ± 24025Prevention of VF Induction88%[1][7][10]
Asymptomatic PatientsHydroquinidine600 - 90029Prevention of VF Induction76%[11]
Asymptomatic Patients with Inducible VFHydroquinidine617.6 ± 71.644Prevention of VF Induction77%[1][6]
Efficacy of Low-Dose Quinidine Therapy

Concerns about side effects with higher doses have led to investigations into the efficacy of lower doses, which have also shown promise, particularly in reducing arrhythmic events in patients with ICDs.

| Study Cohort | Quinidine Formulation | Mean Daily Dose (mg) | N | Follow-up Duration | Outcome Measure | Efficacy | Citation | | :--- | :--- | :--- | :-: | :--- | :--- | :--- | | Symptomatic Patients (with ICD) | Quinidine Sulfate or Hydroquinidine | <600 | 6 | 4 years (median) | Prevention of VA recurrence | 100% (in treated patients) |[1] | | Symptomatic Patients (with ICD) | this compound or Hydroquinidine | 591 ± 239 (bisulfate) 697 ± 318 (hydroquinidine) | 29 | 60 ± 41 months | Freedom from appropriate ICD discharges | 66% |[1] | | Symptomatic Patients (Cardiac Arrest Survivors) | Quinidine | 439 ± 115 | 27 | 7.0 ± 3.5 years | Reduction in annual rate of life-threatening arrhythmic events | From 14.7% to 3.9% |[12][13] |

Adverse Effects and Safety Profile

A significant consideration for long-term quinidine therapy is the incidence of adverse effects, which can lead to discontinuation of the drug.

StudyQuinidine FormulationMean/Range of Daily Dose (mg)NIncidence of Any Adverse EffectsIncidence of Major Adverse Effects / DiscontinuationCommon Adverse Effects ReportedCitation
Belhassen et al. (2004)This compound1483 ± 2402536%36% (all resolved after discontinuation)Not specified in detail[7][10]
Bouzeman et al. (2014)Hydroquinidine600 - 12004430.9% (mild-to-moderate: 24%, major: 6.8%)6.8% (including pro-arrhythmia and major intolerance)Diarrhea, gastrointestinal upset[5][6]
Mazzanti et al. (2019)Quinidine439 ± 11553Not specified6%Not specified in detail[12][14]

Experimental Protocols

Electrophysiological Study (EPS) Protocol for Quinidine Efficacy Assessment

This protocol is designed to assess the baseline inducibility of ventricular arrhythmias and to evaluate the efficacy of quinidine in suppressing this inducibility.

EPS_Workflow cluster_Baseline Baseline Assessment cluster_Treatment Quinidine Treatment Phase cluster_FollowUp Follow-up Assessment A Patient with Brugada Syndrome Diagnosis B Baseline Electrophysiological Study (EPS) A->B C Programmed Ventricular Stimulation (PVS) (up to 3 extrastimuli from RV apex) B->C D Inducible Ventricular Fibrillation (VF)? C->D E Administer this compound (e.g., 1500 mg/day for 3-7 days) D->E Yes L Excluded from this protocol D->L No F Monitor ECG and Serum Quinidine Levels E->F G Repeat EPS on Quinidine Therapy F->G H Repeat PVS Protocol G->H I VF Still Inducible? H->I J Non-inducible: Continue Quinidine Therapy (Long-term follow-up) I->J No K Inducible: Consider Alternative Therapy (e.g., ICD) I->K Yes

Caption: Workflow for EPS-guided Quinidine Therapy in Brugada Syndrome.

Methodology:

  • Patient Selection: Patients with a confirmed diagnosis of Brugada Syndrome (spontaneous or drug-induced Type 1 ECG pattern) are enrolled.[3][11]

  • Baseline EPS: A baseline electrophysiological study is performed in the absence of antiarrhythmic drugs.

    • Programmed ventricular stimulation (PVS) is conducted from the right ventricular apex.[3]

    • The stimulation protocol typically involves the delivery of up to three extrastimuli at different cycle lengths.[3]

    • A positive study is defined by the induction of sustained ventricular fibrillation (VF) or polymorphic ventricular tachycardia.[3]

  • Quinidine Administration: Patients with inducible VF at baseline are started on oral this compound (e.g., a dose of 1000-1500 mg/day) or hydroquinidine (e.g., 600 mg/day).[7][8] The treatment is continued for 3-7 days to achieve a steady state.[7]

  • Repeat EPS on Quinidine: The EPS with the PVS protocol is repeated while the patient is on quinidine therapy, typically 3-6 hours after the last dose.[7]

  • Endpoint Assessment: The primary endpoint is the non-inducibility of VF during the repeat EPS.[7][10] Patients who become non-inducible are considered responders to the therapy.

Pharmacological Drug Challenge for Diagnosis

While not a treatment protocol, the drug challenge is a key experimental procedure in the context of Brugada Syndrome and is often a prerequisite for considering pharmacological therapy in patients with non-diagnostic ECGs.

Methodology:

  • Agent: An intravenous Class I antiarrhythmic drug, such as flecainide (2 mg/kg over 10 minutes, max 150mg) or ajmaline, is administered.[15]

  • Monitoring: Continuous 12-lead ECG monitoring is performed throughout the infusion and post-infusion period.

  • Positive Test: The test is considered positive if it induces a Type 1 Brugada ECG pattern (coved ST-segment elevation >2 mm in ≥1 right precordial lead).[3][15]

  • Safety: The procedure must be conducted in a setting with full resuscitation capabilities, as there is a risk of inducing ventricular arrhythmias. Isoproterenol should be available to counteract proarrhythmic effects.[15]

Logical Framework for Quinidine Use

The decision to use quinidine and the expected outcomes can be visualized as a logical progression from the underlying syndrome to the therapeutic effect.

Logical_Framework cluster_Condition Patient Condition cluster_Intervention Therapeutic Intervention cluster_Mechanism Electrophysiological Effect cluster_Outcome Clinical Outcome A Brugada Syndrome (Spontaneous or Inducible Type 1 ECG) B High Risk of Ventricular Arrhythmias A->B C Administer This compound B->C D Blockade of Ito Current C->D E Normalization of ST-segment (in some patients) D->E F Suppression of Phase 2 Re-entry D->F G Reduced VF Inducibility in EPS F->G H Decreased Spontaneous Arrhythmic Events F->H I Prevention of Sudden Cardiac Death G->I H->I

References

Application of Quinidine in Ion Channel Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine is a classic antiarrhythmic agent that has been used for decades in the treatment of cardiac arrhythmias.[1][2] Its therapeutic and proarrhythmic effects are primarily mediated through its interaction with a variety of cardiac ion channels. As a Class Ia antiarrhythmic drug, its principal mechanism of action is the blockade of the fast inward sodium current (I_Na).[1][3] However, quinidine is a multi-channel blocker, also affecting several potassium and calcium channels, which contributes to its complex electrophysiological profile.[1][4] This multifaceted interaction makes quinidine a valuable tool for studying the pharmacology of various ion channels and for understanding the molecular basis of cardiac excitability and arrhythmogenesis.

These application notes provide a comprehensive overview of the use of quinidine as a pharmacological tool in ion channel research, including its mechanism of action, quantitative data on its potency, and detailed protocols for its application in electrophysiological studies.

Mechanism of Action

Quinidine's primary effect is the state-dependent blockade of voltage-gated sodium channels (NaV). It exhibits a 'use-dependent block', meaning its inhibitory effect on the fast inward sodium current (I_Na) is more pronounced at higher heart rates.[1] This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the heart.[3]

Beyond its effects on sodium channels, quinidine also blocks several potassium currents, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current, the transient outward current (I_to), the inward rectifier potassium current (I_K1), and the ultrarapid delayed rectifier (I_Kur).[1][4] The blockade of these potassium channels, particularly I_Kr (mediated by hERG channels), leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[1][5]

Furthermore, quinidine can inhibit the slow inward calcium current (I_Ca), contributing to its negative inotropic effects.[1][6] The combined effects of quinidine on these various ion channels result in a complex modulation of cardiac electrophysiology.

Data Presentation: Inhibitory Potency of Quinidine

The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine for various voltage-gated ion channels. These values have been compiled from studies utilizing whole-cell patch-clamp techniques in various expression systems.

Table 1: Quinidine IC50 Values for Voltage-Gated Sodium Channels (NaV)

ChannelExpression SystemHolding Potential (Vhold)IC50 (µM)Reference(s)
Peak NaV1.5HEK293 cells-95 mV28.9 ± 2.2[7]
Peak NaV1.5HEK293 cells-120 mV280.2 ± 15.5[7]
Late NaV1.5HEK293 cells-12.2 ± 0.5 (ramp), 17.2 ± 0.9 (-15 mV epoch)[7]

Table 2: Quinidine IC50 Values for Voltage-Gated Potassium Channels (KV)

ChannelExpression SystemTest PotentialIC50 (µM)Reference(s)
hERG (Kv11.1)HEK293 cells--[8]
Kv4.2COS7 cells+50 mV12.0 ± 1.4[9][10]
HK2Mouse L cells+60 mV6[11]

Experimental Protocols

Protocol 1: Determination of Quinidine IC50 for hERG Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of quinidine on the human ether-à-go-go-related gene (hERG) potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Culture hERG-expressing cells according to standard protocols.
  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
  • Resuspend cells in the extracellular solution at a suitable density.

2. Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]
  • Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[12]
  • Quinidine Stock Solution: Prepare a high-concentration stock solution of quinidine (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the extracellular solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
  • Obtain a gigaohm seal (>1 GΩ) on a single cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.[12]

4. Voltage Protocol:

  • Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels.[12]
  • Follow with a repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current.[12]
  • Repeat this protocol at a frequency of 0.2 Hz (every 5 seconds).[12]

5. Drug Application:

  • Record baseline hERG currents in the drug-free extracellular solution until a stable current amplitude is achieved.
  • Perfuse the cell with increasing concentrations of quinidine, allowing the current to reach a steady-state at each concentration.
  • After the highest concentration, perform a washout with the drug-free solution to assess the reversibility of the block.

6. Data Analysis:

  • Measure the peak amplitude of the hERG tail current for each quinidine concentration.
  • Normalize the current at each concentration to the baseline current.
  • Plot the normalized current as a function of the quinidine concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Evaluation of Use-Dependent Block of NaV1.5 by Quinidine

This protocol is designed to investigate the use-dependent block of the cardiac sodium channel, NaV1.5, by quinidine.

1. Cell Preparation and Solutions:

  • Follow the same cell preparation and solution guidelines as in Protocol 1, using cells expressing NaV1.5 and appropriate intracellular and extracellular solutions for recording sodium currents. The FDA recommends the following solutions for NaV1.5 recordings:
  • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.[13]
  • Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[13]

2. Electrophysiological Recording:

  • Establish a whole-cell recording as described in Protocol 1.
  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.

3. Voltage Protocol for Use-Dependency:

  • Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, and 10 Hz).
  • Record the peak inward sodium current for each pulse in the train.

4. Drug Application:

  • Record baseline sodium currents at different stimulation frequencies in the drug-free solution.
  • Apply a fixed concentration of quinidine (e.g., at its IC50 for tonic block) and repeat the frequency-dependent stimulation protocol.

5. Data Analysis:

  • For each frequency, normalize the peak sodium current of each pulse to the peak current of the first pulse in the train.
  • Compare the rate of current decline during the pulse train in the absence and presence of quinidine. A faster decline in the presence of quinidine indicates use-dependent block.

Visualizations

Quinidine_Mechanism_of_Action cluster_quinidine Quinidine cluster_channels Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine NaV NaV Channels (e.g., NaV1.5) Quinidine->NaV Blocks KV KV Channels (e.g., hERG, Kv4.2) Quinidine->KV Blocks CaV CaV Channels Quinidine->CaV Blocks Phase0 Decreased Phase 0 Depolarization NaV->Phase0 Conduction Decreased Conduction Velocity NaV->Conduction APD Prolonged Action Potential Duration KV->APD Contractility Decreased Contractility CaV->Contractility Electrophysiology_Workflow start Start cell_prep Cell Preparation (Culture, Dissociation) start->cell_prep solution_prep Solution Preparation (Intra/Extracellular, Drug) start->solution_prep patching Whole-Cell Patching (Gigaohm Seal, Rupture) cell_prep->patching solution_prep->patching baseline Baseline Recording (Stabilize Current) patching->baseline drug_app Drug Application (Increasing Concentrations) baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition drug_app->data_acq washout->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end Cardiac_Action_Potential_Modulation cluster_quinidine_effects Quinidine Effects AP Cardiac Action Potential Phase 0 (Upstroke) Phase 1 (Early Repolarization) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting Potential) effect0 Blocks I_Na (Decreases Slope) effect0->AP:p0 effect1 Blocks I_to effect1->AP:p1 effect2 Blocks I_Ca,L & I_Ks effect2->AP:p2 effect3 Blocks I_Kr (Prolongs Duration) effect3->AP:p3

References

Application Notes and Protocols for Quinidine Bisulfate in the Treatment of Equine Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most frequently encountered performance-limiting arrhythmia in horses.[1][2] The disorganized and rapid atrial electrical activity leads to an irregular ventricular response and compromised cardiac output, particularly during exercise. Quinidine, a class Ia antiarrhythmic agent, has been a mainstay of pharmacological cardioversion of equine AF for decades.[2] This document provides detailed application notes and protocols for the use of quinidine bisulfate in the management of equine atrial fibrillation, with a focus on dosing, administration, and monitoring.

Quinidine exerts its antiarrhythmic effect primarily by blocking fast inward sodium channels (INa) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, prolongs the effective refractory period, and slows conduction velocity, thereby interrupting the re-entrant circuits that sustain atrial fibrillation.

Dosing Protocols and Administration

Quinidine can be administered orally or intravenously, with the oral route being more common. Dosing is often based on the quinidine base content, and adjustments may be necessary when using different salt forms. This compound contains approximately 60% quinidine base, while quinidine sulfate contains about 83% quinidine base.

Oral Administration

Oral administration of quinidine is typically performed via nasogastric tube due to its bitter taste and potential for oral ulceration.[3] The most widely adopted protocol involves repeated doses until conversion to sinus rhythm, signs of toxicity, or a maximum cumulative dose is reached.

Table 1: Oral Dosing Protocols for Quinidine in Equine Atrial Fibrillation

ProtocolDosage (as Quinidine Sulfate)FrequencyMaximum Duration/Total DoseTarget Plasma Concentration (µg/mL)EfficacyCommon Adverse Effects
Standard Protocol 22 mg/kg[4][5]Every 2 hours[4][5]4-6 doses or conversion[1]2.0 - 5.0[1][4]High (up to 91% conversion)[5]Depression, colic, diarrhea, tachycardia, ataxia, nasal edema[1][6]
Loading and Maintenance Dose Loading: 30-45 mg/kg; Maintenance: 6.5-9 mg/kg[7]Every 2 hours[7]Variable, guided by plasma concentrations2.0 - 3.8[7]High, with potentially reduced toxicitySimilar to standard protocol, dose-dependent
Pulsatile Therapy (without TDM) 22 mg/kgEvery 2 hours for several doses, then stopped overnightVariableNot monitoredLower efficacy, higher risk of toxicitySimilar to standard protocol
Intravenous Administration

Intravenous administration of quinidine offers a more rapid onset of action but carries a higher risk of acute adverse effects. It is generally reserved for cases where rapid conversion is desired and the horse can be closely monitored. Quinidine gluconate has been more commonly used for intravenous administration; however, protocols can be adapted for this compound based on the quinidine base equivalent.

Table 2: Intravenous Dosing Protocols for Quinidine in Equine Atrial Fibrillation

ProtocolDosage (as Quinidine Gluconate)AdministrationTarget Plasma Concentration (µg/mL)EfficacyCommon Adverse Effects
Bolus Injections 1.0 - 1.5 mg/kgEvery 10-15 minutes up to a total of 11 mg/kg1.0 - 3.0Effective in many casesHypotension, tachycardia, arrhythmias
Constant Rate Infusion (CRI) Loading dose followed by a CRITitrated to effect2.0 - 5.0Potentially safer with more stable plasma concentrationsSimilar to bolus, but may be less severe

Experimental Protocols

Protocol 1: Oral Administration of this compound via Nasogastric Tube

1. Materials:

  • This compound powder
  • Water
  • Nasogastric tube
  • 60 mL catheter-tip syringes
  • Bucket
  • Funnel
  • Lubricant

2. Procedure:

  • a. Dosage Calculation: Calculate the required dose of this compound based on the horse's body weight and the desired quinidine base equivalent (typically targeting a dose equivalent to 22 mg/kg of quinidine sulfate).
  • b. Preparation of Suspension: Suspend the calculated dose of this compound powder in approximately 500 mL of water.[7] Ensure the powder is well dispersed.
  • c. Nasogastric Intubation: Properly restrain the horse. Lubricate the end of the nasogastric tube and pass it through a nostril into the esophagus and down to the stomach. Confirm proper placement.
  • d. Administration: Attach a 60 mL syringe to the nasogastric tube and administer the quinidine suspension.
  • e. Flushing: Flush the tube with at least 500 mL of water to ensure the entire dose is delivered to the stomach.[7]
  • f. Monitoring: Closely monitor the horse for any signs of adverse effects during and after administration.

Protocol 2: Intravenous Administration of this compound

1. Materials:

  • This compound for injection (or a solution prepared from powder by a compounding pharmacy)
  • Sterile saline or 5% dextrose solution
  • Intravenous catheter (14-gauge or larger)
  • Extension set
  • Infusion pump (for CRI)
  • ECG monitoring equipment

2. Procedure:

  • a. Catheter Placement: Place an intravenous catheter in a jugular vein using an aseptic technique.
  • b. Preparation of Infusion: Dilute the calculated dose of this compound in a suitable volume of sterile saline or 5% dextrose to create a dilute solution (e.g., 1 mg/mL).
  • c. Administration (Bolus): Administer the calculated bolus dose slowly over 10-15 minutes while continuously monitoring the ECG and blood pressure.
  • d. Administration (CRI): Administer a loading dose over 15-30 minutes, followed by a constant rate infusion, with the rate adjusted based on the horse's response and plasma quinidine concentrations.
  • e. Monitoring: Continuous ECG and frequent blood pressure monitoring are essential throughout the infusion. Be prepared to discontinue or slow the infusion if adverse effects such as severe hypotension, marked QRS widening, or ventricular arrhythmias occur.

Protocol 3: Therapeutic Drug Monitoring (TDM) of Quinidine

1. Sample Collection:

  • a. Timing: Collect blood samples immediately before the next scheduled dose (trough concentration) and 1-2 hours after administration (peak concentration). For CRI, samples can be collected at regular intervals to ensure steady-state concentrations are within the therapeutic range.
  • b. Tube Type: Collect blood in heparinized tubes.[1]
  • c. Volume: A minimum of 5 mL of whole blood is required.

2. Sample Handling and Processing:

  • a. Centrifugation: Centrifuge the blood sample at 1,500 x g for 10 minutes to separate the plasma.[1]
  • b. Storage: Transfer the plasma to a clean, labeled tube and store it at -20°C until analysis.[1]

3. LC-MS/MS Analysis of Quinidine in Equine Plasma (Synthesized Method):

Mandatory Visualizations

Signaling Pathway of Quinidine's Action

Quinidine_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Action_Potential Action Potential Na_channel->Action_Potential Na+ influx Depolarization Phase 0 Depolarization (Vmax) Refractory_Period Effective Refractory Period (ERP) Action_Potential->Depolarization Action_Potential->Refractory_Period Quinidine Quinidine Quinidine->Na_channel

Caption: Mechanism of action of quinidine on the cardiac myocyte.

Experimental Workflow for Quinidine Treatment

Quinidine_Workflow Start Diagnosis of Atrial Fibrillation (ECG) Pre_Treatment_Eval Pre-Treatment Evaluation (Physical Exam, Echocardiogram) Start->Pre_Treatment_Eval Dosing_Protocol Select Dosing Protocol (Oral vs. IV) Pre_Treatment_Eval->Dosing_Protocol Administration Administer Quinidine Dosing_Protocol->Administration Monitoring Continuous Monitoring (ECG, Clinical Signs) Administration->Monitoring TDM Therapeutic Drug Monitoring (Plasma Quinidine Levels) Monitoring->TDM Adverse_Effects Adverse Effects? Monitoring->Adverse_Effects Conversion Conversion to Sinus Rhythm? TDM->Conversion Successful_Conversion Successful Conversion Post-Treatment Monitoring Conversion->Successful_Conversion Yes Failed_Conversion Failed Conversion Consider Alternatives Conversion->Failed_Conversion No Adverse_Effects->Monitoring No Stop_Treatment Stop or Adjust Treatment Adverse_Effects->Stop_Treatment Yes

Caption: Experimental workflow for quinidine treatment of equine atrial fibrillation.

Treatment Decision Tree

Treatment_Decision_Tree AF_Confirmed Atrial Fibrillation Confirmed Underlying_Disease Significant Underlying Cardiac Disease? AF_Confirmed->Underlying_Disease No_Disease Lone Atrial Fibrillation Underlying_Disease->No_Disease No Disease_Present Manage Underlying Disease Consider Risks of Quinidine Underlying_Disease->Disease_Present Yes Quinidine_Therapy Initiate Quinidine Therapy No_Disease->Quinidine_Therapy Disease_Present->Quinidine_Therapy Low Risk TDM_Available Therapeutic Drug Monitoring Available? Quinidine_Therapy->TDM_Available Standard_Protocol Standard Oral Protocol (22 mg/kg q2h) with TDM TDM_Available->Standard_Protocol Yes Pulsatile_Protocol Pulsatile Oral Protocol or IV with intensive monitoring TDM_Available->Pulsatile_Protocol No Conversion_Achieved Conversion to Sinus Rhythm? Standard_Protocol->Conversion_Achieved Pulsatile_Protocol->Conversion_Achieved Toxicity Signs of Toxicity? Conversion_Achieved->Toxicity No Success Successful Cardioversion Conversion_Achieved->Success Yes Failure Failed Cardioversion Consider TVEC or other options Conversion_Achieved->Failure After max dose and no conversion Adjust_Dose Adjust Dose or Frequency Toxicity->Adjust_Dose No Stop_Therapy Stop Quinidine Therapy Toxicity->Stop_Therapy Yes Adjust_Dose->Conversion_Achieved

References

Application Notes: In Vitro Efficacy Testing of Quinidine Bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine, a stereoisomer of quinine, is a well-established pharmaceutical agent with a history of use as a Class Ia antiarrhythmic and an antimalarial drug.[1][2] Its therapeutic effects stem from distinct mechanisms of action that can be quantitatively assessed using a variety of robust in vitro assays. For its antiarrhythmic properties, quinidine primarily functions by blocking cardiac ion channels, specifically the fast inward sodium current (I_Na) and several potassium currents, including the rapid delayed rectifier potassium current (I_Kr) mediated by the hERG channel.[1][3][4][5] This action prolongs the cardiac action potential, an effect that is therapeutic at controlled concentrations but also carries a risk of proarrhythmia.[6][7] As an antimalarial, quinidine targets the erythrocytic stage of Plasmodium species by accumulating in the parasite's food vacuole and inhibiting the crystallization of heme into hemozoin, leading to the buildup of toxic-free heme.[1][4]

These application notes provide detailed protocols for key in vitro assays designed to evaluate the efficacy of quinidine bisulfate for its primary therapeutic indications. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical assessment and mechanistic studies.

Section 1: Antiarrhythmic Efficacy & Proarrhythmic Risk Assessment

The in vitro evaluation of quinidine's antiarrhythmic potential and its associated proarrhythmic risk is centered on its interaction with cardiac ion channels. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has highlighted the importance of standardized testing on multiple ion channels to accurately predict clinical outcomes.[8][9][10] The whole-cell patch-clamp electrophysiology assay is the gold standard for this assessment.

Key Assay: Whole-Cell Patch-Clamp for Ion Channel Inhibition

This assay directly measures the inhibitory effect of quinidine on specific ion currents (e.g., hERG, Na_V1.5) expressed in heterologous systems.

Mechanism of Action Visualization

cluster_AP Cardiac Action Potential cluster_Channels Ion Channels Phase 0\n(Depolarization) Phase 0 (Depolarization) Phase 1\n(Initial Repolarization) Phase 1 (Initial Repolarization) Phase 0\n(Depolarization)->Phase 1\n(Initial Repolarization) Phase 2\n(Plateau) Phase 2 (Plateau) Phase 1\n(Initial Repolarization)->Phase 2\n(Plateau) Phase 3\n(Repolarization) Phase 3 (Repolarization) Phase 2\n(Plateau)->Phase 3\n(Repolarization) Phase 4\n(Resting) Phase 4 (Resting) Phase 3\n(Repolarization)->Phase 4\n(Resting) NaV NaV1.5 (Fast Na+ Current) NaV->Phase 0\n(Depolarization) Initiates hERG hERG (Delayed K+ Current) hERG->Phase 3\n(Repolarization) Mediates Quinidine Quinidine Quinidine->NaV Blocks Quinidine->hERG Blocks

Caption: Quinidine's antiarrhythmic mechanism via ion channel blockade.

Experimental Protocol: Automated Whole-Cell Patch-Clamp (hERG Current)

This protocol is adapted for automated patch-clamp systems, which offer higher throughput for screening.[11]

  • Cell Culture:

    • Use a stable cell line, such as HEK293 or CHO cells, expressing the human hERG (KCNH2) channel.

    • Culture cells according to standard protocols until they reach 70-90% confluency.

    • Prior to the experiment, detach cells using a non-enzymatic solution, wash with a serum-free medium, and resuspend to a final density of approximately 1 x 10^6 cells/mL.[11]

  • Solutions and Reagents:

    • External Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[12][13]

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[12][13]

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells (typically ≤0.1%).

  • Assay Procedure:

    • System Priming: Prime the automated patch-clamp system with external and internal solutions.

    • Cell Addition: Add the cell suspension to the system's reservoirs.

    • Seal Formation: The system will automatically attempt to form a high-resistance (>1 GΩ) seal between a single cell and the patch-clamp aperture.[13]

    • Whole-Cell Configuration: Establish the whole-cell configuration.

    • Baseline Recording: Record the baseline hERG current for a stable period (e.g., 3-5 minutes) by applying a standardized voltage protocol. The CiPA-recommended protocol involves a depolarization step to +40 mV followed by a repolarizing ramp back to -80 mV, repeated every 5 seconds.[13][14]

    • Compound Application: Apply the vehicle control, followed by increasing concentrations of this compound. Allow the current to reach a steady state at each concentration before proceeding to the next.

    • Positive Control: Use a known hERG blocker like dofetilide or E-4031 to confirm assay sensitivity.[15]

    • Temperature: Maintain a physiological temperature (35-37°C) throughout the experiment, as drug effects can be temperature-sensitive.[15]

  • Data Analysis:

    • Measure the peak tail current amplitude during the repolarization phase for each voltage step.

    • Calculate the percentage of current inhibition at each quinidine concentration relative to the baseline current.

    • Plot the percent inhibition against the logarithm of the quinidine concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Workflow Visualization

A Prepare Cell Suspension (e.g., hERG-HEK293) B Load Cells & Solutions into Automated Patch-Clamp System A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current (CiPA Voltage Protocol) C->D E Apply Vehicle Control D->E F Apply Serial Dilutions of This compound E->F G Measure Peak Tail Current at Steady State F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for automated patch-clamp hERG inhibition assay.

Data Presentation: Quinidine Inhibition of Cardiac Ion Channels
Ion ChannelCell LineIC50 (µM)Reference(s)
hERG (I_Kr)Xenopus oocytes~0.8[7]
hERG (I_Kr)tsA201 cells~1.0[16]
hERG (I_Kr)HEK293 cells1.12[11]
Na_V1.5 (I_Na)Guinea-pig papillary muscle(Use-dependent block)[17]

Note: The IC50 for Na_V1.5 is highly dependent on the state of the channel (rested, open, inactivated), a characteristic known as "use-dependent block".[1][17]

Section 2: Antimalarial Efficacy Assessment

The in vitro antimalarial activity of quinidine is assessed by measuring its ability to inhibit the growth of Plasmodium falciparum parasites cultured in human erythrocytes. Several methods exist, with the SYBR Green I-based fluorescence assay being a common, reliable, and high-throughput option.[18][19]

Key Assay: SYBR Green I-Based Drug Susceptibility Assay

This assay leverages the SYBR Green I dye, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a quantitative measure of parasite proliferation.

Mechanism of Action Visualization

cluster_Parasite P. falciparum Food Vacuole Heme Toxic Heme Polymerase Heme Polymerase Heme->Polymerase Death Parasite Death Heme->Death Accumulation leads to Hemozoin Hemozoin (Non-toxic crystal) Polymerase->Hemozoin Biocrystallization Quinidine Quinidine Quinidine->Polymerase Inhibits A Prepare 96-well plate with serial dilutions of Quinidine B Add P. falciparum culture (0.5% parasitemia, 2% hematocrit) A->B C Incubate for 72 hours (37°C, low O2) B->C D Freeze-thaw plate to lyse erythrocytes C->D E Add Lysis Buffer with SYBR Green I Dye D->E F Incubate in Dark (1-2h) E->F G Read Fluorescence (Ex:485nm, Em:530nm) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

References

Application Notes and Protocols for Long-Term Quinidine Bisulfate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent and a stereoisomer of quinine, has a long history of clinical use.[1][2][3] Understanding its long-term effects is crucial for preclinical safety and toxicology assessments. These application notes provide a summary of findings from long-term rodent studies involving quinidine and its related compounds, along with detailed protocols for administration. While specific long-term studies on quinidine bisulfate were not identified in the available literature, data from studies using quinidine and its stereoisomer, quinine sulfate, offer valuable insights.

Data Presentation: Quantitative Data from Rodent Studies

The following tables summarize quantitative data from published rodent studies. It is important to note the specific compound used in each study.

Table 1: Long-Term Oral Administration of Quinine Sulfate in Rats

ParameterDetailsReference
Compound Quinine Sulfate[4][5]
Species/Strain Male Leeds strain rats[5]
Duration Up to 15 months[4][5]
Administration Route In drinking water[4][5]
Dosage 0.1% in drinking water (estimated dose of 100 mg/kg/day)[4][5]
Key Findings - High mortality rate.[5]- No tumors observed over the 20-month experiment duration.[5]- Liver parenchymal changes associated with chronic toxicity, including periportal glycogen depletion, mild periportal fibrosis, fibrosis of the bile duct, lipid accumulation in Kupffer cells, binucleate hepatocytes, and increased lysosomes.[4][5]- No evidence of liver hyperplasia or necrosis.[4][5]

Table 2: Subchronic and Short-Term Oral Administration of Quinidine and Quinine Sulfate in Rats

ParameterDetailsReference
Compound Quinine Sulfate[4]
Species/Strain Rats[4]
Duration 13 weeks[4]
Administration Route Oral[4]
Dosage Up to 120 mg/kg/day[4]
Key Findings Tolerance without significant liver effects or mortality.[4]
Compound Quinidine[6]
Species/Strain Male Fischer-344 rats (young and old)[6]
Duration 4 days[6]
Administration Route Not specified, likely oral or parenteral[6]
Dosage 75 mg/kg/day[6]
Key Findings - Reduced tetraethylammonium transport in both young and old rats.- Increased blood urea nitrogen in old rats.- Elevated serum creatinine in both age groups.- Decreased renal cortical slice oxygen consumption in young rats.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common oral administration routes in rodents.

Protocol 1: Administration in Drinking Water

This protocol is based on the methodology used in the 15-month quinine sulfate study.[4][5]

Objective: To administer this compound to rodents over a long-term period via their drinking water.

Materials:

  • This compound

  • Drinking water

  • Calibrated water bottles

  • Appropriate rodent housing

  • Personal Protective Equipment (PPE)

Procedure:

  • Dose Calculation: Determine the target daily dose in mg/kg. Based on the average daily water consumption of the specific rodent strain and age, calculate the required concentration of this compound in the drinking water. For example, a rat consuming approximately 20 mL of water per day would require a specific concentration to achieve a dose of 100 mg/kg/day.[4]

  • Preparation of Medicated Water:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a known volume of drinking water. Ensure complete dissolution. The solubility of this compound should be considered.

    • Prepare fresh solutions regularly (e.g., weekly) to ensure stability and potency.

  • Administration:

    • Fill the calibrated water bottles with the medicated water.

    • Provide the medicated water to the animals ad libitum.

    • Measure water consumption per cage daily or weekly to monitor dosing accuracy.

  • Monitoring:

    • Observe animals daily for any clinical signs of toxicity.

    • Monitor body weight regularly (e.g., weekly).

    • At the end of the study, collect blood and tissues for analysis as required by the study design.

Protocol 2: Oral Gavage

This protocol provides a standardized method for direct oral administration of a precise dose.

Objective: To administer a precise dose of this compound directly into the stomach of a rodent.

Materials:

  • This compound

  • Vehicle for dissolution or suspension (e.g., water, saline, corn oil)

  • Oral gavage needle (stainless steel, ball-tipped)

  • Syringe

  • Animal scale

  • PPE

Procedure:

  • Animal Handling and Restraint:

    • Accustom the animals to handling prior to the start of the study to minimize stress.

    • Gently but firmly restrain the mouse or rat to prevent movement and ensure proper positioning.

  • Dose Preparation:

    • Prepare the dosing solution or suspension at the desired concentration.

    • Ensure the solution is homogenous before drawing it into the syringe.

  • Gavage Procedure:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Gently insert the ball-tipped gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the dosing solution. The recommended maximum volume for oral gavage in mice is typically 10 mL/kg.[7]

    • Carefully withdraw the needle.

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing.[7]

    • Return the animal to its cage and monitor for any adverse effects over the next 12-24 hours.[7]

Protocol 3: Voluntary Oral Administration in Jelly

This method is a refinement for chronic dosing that minimizes stress associated with gavage.[8][9][10]

Objective: To administer this compound to mice voluntarily in a palatable jelly.

Materials:

  • This compound

  • Gelatin

  • Artificial sweetener and flavoring

  • 24-well tissue culture plate

  • Micro spatula

  • Scale

  • PPE

Procedure:

  • Jelly Preparation (adapted from[8]):

    • Gelatin Stock: Prepare a gelatin stock solution according to the manufacturer's instructions.

    • Drug Solution: Dissolve the calculated amount of this compound in a suitable vehicle. The amount should be sufficient for a batch of jellies (e.g., for 8 mice).[9]

    • Mixing: In a well of a 24-well plate, mix the drug solution with the warm gelatin stock and flavoring. Ensure thorough mixing.

    • Setting: Cover the plate and allow the jelly to set at 4°C for at least 3 hours.[8]

  • Animal Training:

    • For several days before the start of the experiment, train the mice to eat the plain jelly (without the drug).

  • Dosing:

    • Calculate the amount of jelly needed for each mouse based on its body weight and the concentration of the drug in the jelly.

    • Weigh the precise amount of jelly and present it to the mouse.

    • Ensure the mouse consumes the entire dose.

  • Frequency: Prepare fresh drug-containing jelly every 2-3 days, depending on the stability of the compound.[8]

Mandatory Visualizations

Signaling Pathway of Quinidine's Antiarrhythmic Action

Quinidine_Action cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Action_Potential Action Potential Na_channel->Action_Potential Decreases Phase 0 Depolarization K_channel Potassium Channels (e.g., hERG) K_channel->Action_Potential Prolongs Repolarization ECG Prolonged QRS and QT interval Action_Potential->ECG Leads to Quinidine Quinidine Quinidine->Na_channel Blocks (Use-dependent) Quinidine->K_channel Blocks

Caption: Mechanism of Quinidine's Antiarrhythmic Effect.

Experimental Workflow for a Long-Term Rodent Study

Long_Term_Study_Workflow cluster_treatment Treatment Phase (e.g., 15 months) start Study Initiation acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Dosing (e.g., Medicated Water) randomization->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake dosing->monitoring termination Study Termination monitoring->termination necropsy Necropsy and Tissue Collection termination->necropsy analysis Histopathology & Clinical Pathology necropsy->analysis data_analysis Data Analysis and Reporting analysis->data_analysis

References

Application Notes and Protocols: Experimental Use of Quinidine for Short QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Short QT Syndrome (SQTS) is a rare, inherited cardiac channelopathy characterized by an abnormally short QT interval on the electrocardiogram (ECG), which predisposes individuals to life-threatening arrhythmias such as ventricular fibrillation and sudden cardiac death.[1] The syndrome is most commonly caused by gain-of-function mutations in genes encoding cardiac potassium channels, leading to an acceleration of ventricular repolarization.[1][2] Quinidine, a Class IA antiarrhythmic agent, has emerged as a primary pharmacological treatment for SQTS.[3][4] Its efficacy stems from its ability to block multiple cardiac ion channels, thereby prolonging the cardiac action potential and normalizing the QT interval.[5][6]

These application notes provide a summary of the quantitative effects of quinidine in SQTS models and detailed protocols for its experimental evaluation, intended to guide researchers in the preclinical and clinical investigation of this and other potential therapies.

Mechanism of Action in Short QT Syndrome The primary electrophysiological defect in the most common forms of SQTS (SQT1 and SQT2) is an increase in the repolarizing potassium currents, particularly the rapid (IKr) and slow (IKs) components of the delayed rectifier current.[2][7] This enhanced outward current shortens the action potential duration (APD), which manifests as a shortened QT interval.

Quinidine exerts its therapeutic effect through a multi-channel blockade:

  • Potassium Channel Block (IKr, IKs, IK1, Ito): Quinidine potently blocks the IKr current, which is the primary target in SQT1, directly counteracting the gain-of-function mutation.[7] By inhibiting these repolarizing currents, it prolongs the APD.[5]

  • Sodium Channel Block (INa): As a Class I agent, quinidine blocks the fast inward sodium current, which can also contribute to prolonging the effective refractory period (ERP).[5]

  • Calcium Channel Block (ICa,L): Inhibition of the L-type calcium current is another of quinidine's multiple actions.[5][8]

This combined action not only prolongs the QT interval into a more normal range but also restores its physiological rate dependence, a characteristic often impaired in SQTS patients.[7][9] The overall effect is a reduction in the inducibility of ventricular arrhythmias.[7]

Caption: Mechanism of quinidine action in Short QT Syndrome.

Quantitative Data Summary

The following table summarizes quantitative data from clinical and preclinical studies on the effects of quinidine in the context of Short QT Syndrome.

ParameterModel / Patient CohortQuinidine Concentration / DosageObserved EffectReference
QTc Interval Prolongation 17 SQTS Patients (human)584 ± 53 mg/day (oral hydroquinidine)Mean QTc prolonged by 60 ± 6 ms (from 331 ms to 391 ms).[10][11][10][11]
Arrhythmia Prevention 16 SQTS Patients with prior cardiac arrest584 ± 53 mg/day (oral hydroquinidine)Annual rate of life-threatening arrhythmic events reduced from 12% to 0%.[10][10]
IKr Channel Block (WT vs. Mutant) In vitro expression of HERG (KCNH2) in TSA201 cellsIC50 determinationN588K mutation (SQT1) causes a 5.8-fold increase in the IC50 for quinidine compared to wild-type.[7][9][7][9]
Action Potential Duration In silico model of SQT1, SQT2, SQT3 ventricular cells10 µMEffectively prolonged the action potential duration (APD) under all three SQTS variant conditions.[1][1]
Ventricular Fibrillation Inducibility SQT1 Patients (human)Oral quinidine (dosage not specified)Rendered ventricular tachycardia/ventricular fibrillation (VT/VF) non-inducible in patients where it was previously inducible.[7][7]
IK1 Channel Block In vitro expression of Kir2.1 in HEK-293 cellsIC50 determinationIC50 for blocking peak outward IK1 current was 57 ± 3.8 µM.[12][12]

Experimental Protocols

The following protocols provide a framework for investigating the effects of quinidine on cellular electrophysiology and in integrated systems.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Analysis of IKr

Objective: To quantify the concentration-dependent inhibitory effect of quinidine on wild-type and SQTS-mutant IKr (hERG) channels expressed heterologously.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) or TSA201 cells stably or transiently transfected with the KCNH2 gene (wild-type or mutant).

  • Equipment: Patch-clamp amplifier and digitizer, microscope, micromanipulators, perfusion system.

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Na2ATP. Adjust pH to 7.2 with KOH.[13]

  • Drug Stock: Quinidine stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations in the external solution.

Procedure:

  • Cell Culture: Plate transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[13]

  • Seal Formation: Transfer a coverslip to the recording chamber, perfuse with external solution (35-37°C), and approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal.[13]

  • Whole-Cell Configuration: Apply a brief, stronger pulse of suction to rupture the cell membrane under the pipette tip. Allow the cell to stabilize for 5-10 minutes.[13]

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 2-3 seconds to record the peak tail current, which reflects the recovery of channels from inactivation.

    • Repeat this voltage step protocol at a regular interval (e.g., every 15 seconds) to monitor current stability.[13]

  • Data Acquisition:

    • Record stable baseline currents for several minutes.

    • Perfuse the chamber with the first concentration of quinidine until the current block reaches a steady state.

    • Perform a cumulative concentration-response experiment by sequentially applying increasing concentrations of quinidine.

    • Perform a washout with the drug-free external solution to assess reversibility.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage inhibition against the drug concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: In Vivo Electrophysiological Study in an Animal Model

Objective: To evaluate the effect of quinidine on QT interval, ventricular effective refractory period (VERP), and arrhythmia inducibility in a relevant animal model.

Materials:

  • Animal Model: Anesthetized rabbit, guinea pig, or a transgenic SQTS mouse model.

  • Equipment: Small animal surgical tools, ventilator, ECG recording system, intracardiac catheter with pacing and recording electrodes, programmable electrical stimulator.

  • Drug Formulation: Quinidine gluconate for intravenous (IV) infusion.

Procedure:

  • Animal Preparation: Anesthetize the animal, intubate, and begin mechanical ventilation. Place surface ECG leads to monitor the QT interval.

  • Catheter Placement: Introduce an electrode catheter via a major vein (e.g., jugular) and advance it to the right ventricle under fluoroscopic or electrocardiographic guidance.

  • Baseline Measurements:

    • Record a stable baseline ECG and measure the heart rate-corrected QT interval (QTc).

    • Determine the VERP using a standard protocol (e.g., delivering a train of 8 stimuli followed by a premature extrastimulus of increasing prematurity until capture is lost).

  • Arrhythmia Induction Protocol:

    • Attempt to induce ventricular arrhythmias using programmed electrical stimulation (e.g., burst pacing or delivery of multiple extrastimuli).

  • Quinidine Administration: Administer quinidine via IV infusion. The dose and rate should be based on established literature for the chosen animal model.[14][15]

  • Post-Drug Measurements: After a stabilization period, repeat the measurements from steps 3 and 4. Continuously monitor the ECG for changes in the QTc interval.

  • Data Analysis:

    • Compare the pre- and post-quinidine values for QTc and VERP using appropriate statistical tests (e.g., paired t-test).

    • Compare the incidence and duration of inducible arrhythmias before and after drug administration.

G cluster_0 Preclinical Research cluster_1 Clinical Investigation silico In Silico Modeling (Simulate drug-channel interaction) vitro In Vitro Patch Clamp (Quantify IC50 on specific channels) silico->vitro vivo In Vivo Animal Models (Assess QT, ERP, & arrhythmia inducibility) vitro->vivo clinical Clinical Studies in SQTS Patients (Evaluate safety, efficacy, & long-term outcomes) vivo->clinical Translational Step

Caption: General experimental workflow for evaluating quinidine in SQTS.

Conclusion

Quinidine is a cornerstone therapy for many patients with Short QT Syndrome, effectively prolonging the QT interval and preventing life-threatening arrhythmias by blocking multiple cardiac ion channels, most notably IKr. The quantitative data demonstrate its clinical efficacy, while the detailed protocols provided here offer a standardized approach for researchers to further investigate its mechanisms and explore novel therapeutic agents. A systematic experimental workflow, from in silico modeling and in vitro channel analysis to integrated in vivo and clinical studies, is crucial for advancing the treatment of this dangerous channelopathy.

References

Application Notes and Protocols: Quinidine and Dextromethorphan Combination Therapy for Pseudobulbar Affect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobulbar affect (PBA) is a neurological condition characterized by involuntary, sudden, and uncontrollable episodes of crying or laughing that are incongruent with or disproportionate to the patient's underlying emotional state.[1][2][3] This condition often occurs secondary to neurological disorders such as amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), Alzheimer's disease, stroke, and traumatic brain injury.[1][2][4] The combination of dextromethorphan hydrobromide and quinidine sulfate (marketed as Nuedexta®) is an approved treatment for PBA.[5][6] Dextromethorphan is the therapeutically active component, while quinidine is included to increase its systemic bioavailability.[1][6] These application notes provide a detailed overview of the mechanism of action, clinical efficacy, pharmacokinetic profile, and relevant experimental protocols for researchers and professionals in drug development.

Mechanism of Action

The precise mechanism by which the dextromethorphan/quinidine combination alleviates PBA symptoms is not fully elucidated.[4][5] However, it is understood to involve the modulation of neurotransmission in the central nervous system.

Dextromethorphan: This component is a sigma-1 (σ1) receptor agonist and an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][5] Its therapeutic effects in PBA are thought to stem from its influence on glutamate and serotonin signaling pathways.[7] The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that plays a role in regulating calcium homeostasis, mitochondrial function, and reducing endoplasmic reticulum stress and inflammatory responses.[8] By acting on these targets, dextromethorphan may help to correct the disrupted neural circuits implicated in PBA.[9][10]

Quinidine: Quinidine is a class IA antiarrhythmic agent that acts as a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][5][11] Dextromethorphan is primarily metabolized by CYP2D6.[5][11] By inhibiting this enzyme, quinidine significantly reduces the first-pass metabolism of dextromethorphan, leading to a substantial increase in its plasma concentrations and prolonged half-life.[1][11] This pharmacokinetic interaction allows for therapeutic levels of dextromethorphan to be achieved at lower doses, thereby minimizing potential side effects.[12] Studies have shown that the co-administration of quinidine can increase the systemic exposure of dextromethorphan by approximately 20-fold.[1]

cluster_0 Pharmacokinetic Interaction cluster_1 Pharmacodynamic Action in PBA Dextromethorphan Dextromethorphan CYP2D6 CYP2D6 Dextromethorphan->CYP2D6 Metabolized by Increased Dextromethorphan Bioavailability Increased Dextromethorphan Bioavailability Quinidine Quinidine Quinidine->CYP2D6 Inhibits CYP2D6->Increased Dextromethorphan Bioavailability NMDA Receptor NMDA Receptor Increased Dextromethorphan Bioavailability->NMDA Receptor Antagonizes Sigma-1 Receptor Sigma-1 Receptor Increased Dextromethorphan Bioavailability->Sigma-1 Receptor Agonizes Therapeutic Effect on PBA Symptoms Therapeutic Effect on PBA Symptoms NMDA Receptor->Therapeutic Effect on PBA Symptoms Sigma-1 Receptor->Therapeutic Effect on PBA Symptoms

Caption: Mechanism of action for the dextromethorphan/quinidine combination in PBA.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of the dextromethorphan/quinidine combination have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Clinical Efficacy in Pseudobulbar Affect

StudyPatient PopulationTreatment ArmNBaseline CNS-LS Score (Mean)Change from Baseline in CNS-LS Score (Mean)Reduction in PBA EpisodesReference
Pivotal TrialALS and MSDextromethorphan 20 mg / Quinidine 10 mg10720.6-8.246.9% lower than placebo[5][13]
Placebo10919.8-5.7[5][13]
PRISM IIDementiaDextromethorphan 20 mg / Quinidine 10 mg13420.9-7.2 (at Day 90)Significant reduction[14][15]
PRISM IITraumatic Brain InjuryDextromethorphan 20 mg / Quinidine 10 mg12020.8-8.5 (at Day 90)78.5% reduction (at Day 90)[16]

CNS-LS: Center for Neurologic Study-Lability Scale

Table 2: Pharmacokinetic Parameters

ParameterDextromethorphan AloneDextromethorphan with QuinidineFold IncreaseReference
Cmax (ng/mL) 1.323.9~18[1]
AUC (ng*h/mL) 7.5344~46[1]
t1/2 (hours) ~3.5 (Extensive Metabolizers)~13~3.7[11][17]

Data are approximate and may vary based on specific study parameters.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of the dextromethorphan/quinidine combination for PBA.

Protocol 1: Phase 3, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Trial

  • Objective: To evaluate the efficacy and safety of dextromethorphan/quinidine for the treatment of PBA in patients with underlying ALS or MS.

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population:

    • Inclusion criteria: Patients with a diagnosis of ALS or MS and a clinical diagnosis of PBA, with a Center for Neurologic Study-Lability Scale (CNS-LS) score of ≥ 13.

    • Exclusion criteria: Concomitant use of medications that could affect PBA symptoms or interact with the study drugs.

  • Treatment Arms:

    • Dextromethorphan 20 mg / Quinidine 10 mg, administered orally twice daily.

    • Placebo, administered orally twice daily.

  • Study Procedures:

    • Screening Period: Baseline assessment of PBA symptoms using the CNS-LS and patient-reported daily episode counts.

    • Treatment Period (12 weeks):

      • Randomization to one of the two treatment arms.

      • Daily recording of PBA episodes by patients in a diary.

      • Follow-up visits at specified intervals to assess CNS-LS scores, safety, and tolerability.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the CNS-LS score at the end of the 12-week treatment period.

    • Secondary Efficacy Endpoints:

      • Reduction in the number of daily PBA episodes.

      • Patient and clinician global impression of change.

    • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Statistical Analysis: Analysis of covariance (ANCOVA) to compare the change from baseline in CNS-LS scores between the treatment and placebo groups, with baseline score as a covariate.

Screening Screening Randomization Randomization Screening->Randomization Baseline Assessment (CNS-LS, Episode Diary) Baseline Assessment (CNS-LS, Episode Diary) Baseline Assessment (CNS-LS, Episode Diary)->Screening Treatment Arm 1 (DM/Q) Treatment Arm 1 (DM/Q) Randomization->Treatment Arm 1 (DM/Q) Treatment Arm 2 (Placebo) Treatment Arm 2 (Placebo) Randomization->Treatment Arm 2 (Placebo) 12-Week Treatment Period 12-Week Treatment Period Treatment Arm 1 (DM/Q)->12-Week Treatment Period Treatment Arm 2 (Placebo)->12-Week Treatment Period Follow-up Visits & Data Collection Follow-up Visits & Data Collection 12-Week Treatment Period->Follow-up Visits & Data Collection Endpoint Analysis Endpoint Analysis Follow-up Visits & Data Collection->Endpoint Analysis

Caption: Workflow of a pivotal clinical trial for dextromethorphan/quinidine in PBA.

Protocol 2: Pharmacokinetic Interaction Study

  • Objective: To assess the effect of quinidine on the pharmacokinetics of dextromethorphan in healthy subjects.

  • Study Design: An open-label, two-period, crossover study.

  • Participant Population: Healthy adult volunteers classified as extensive metabolizers of CYP2D6.

  • Study Procedures:

    • Period 1: Administration of a single oral dose of dextromethorphan.

    • Washout Period: A sufficient time to ensure complete elimination of dextromethorphan.

    • Period 2: Administration of a single oral dose of dextromethorphan in combination with a single oral dose of quinidine.

    • Blood Sampling: Serial blood samples collected at predefined time points after drug administration in both periods.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of dextromethorphan and its major metabolite, dextrorphan, are measured using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life), are calculated for dextromethorphan in both periods.

  • Statistical Analysis: Comparison of the pharmacokinetic parameters of dextromethorphan with and without co-administration of quinidine using appropriate statistical tests (e.g., paired t-test or analysis of variance) to determine the magnitude of the drug-drug interaction.

Pathophysiology of Pseudobulbar Affect

The pathophysiology of PBA is not completely understood but is thought to involve the disruption of a complex neural network that regulates emotional expression.[9][10] This network includes cortical areas, the limbic system, subcortical structures, the thalamus, the pons, and the cerebellum.[9][10] A leading hypothesis, known as the "release hypothesis," suggests that PBA results from a loss of cortical inhibition over brainstem centers that control the motor aspects of laughing and crying.[9][10] This disinhibition leads to the involuntary and exaggerated emotional outbursts characteristic of PBA. Neurotransmitters such as serotonin, glutamate, and dopamine are believed to play a crucial role in this regulatory pathway.[3][18]

Cortex (Prefrontal) Cortex (Prefrontal) Thalamus Thalamus Cortex (Prefrontal)->Thalamus Inhibitory Control Limbic System Limbic System Limbic System->Thalamus Pons Pons Thalamus->Pons Cerebellum Cerebellum Pons->Cerebellum Brainstem Centers (for laughing/crying) Brainstem Centers (for laughing/crying) Pons->Brainstem Centers (for laughing/crying) Disrupted Modulation in PBA Cerebellum->Pons Emotional Expression Emotional Expression Brainstem Centers (for laughing/crying)->Emotional Expression Involuntary Outbursts

Caption: Simplified neural network involved in the pathophysiology of PBA.

Disclaimer: These application notes and protocols are for informational purposes for a scientific audience and are based on publicly available data. They are not intended as a substitute for professional medical advice, diagnosis, or treatment. Always consult the approved prescribing information for the dextromethorphan/quinidine combination product for complete and up-to-date details.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Quinidine Bisulfate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinidine bisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: Quinidine sulfate is generally described as "slightly soluble" or "sparingly soluble" in water.[1][2][3] One source indicates a solubility of 1 gram in 90 mL of water, which is approximately 11 mg/mL; however, the temperature for this measurement was not specified.[4] The solubility of quinidine and its salts is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: Quinidine is a weak basic drug with two pKa values, approximately 4.2 and 8.8.[5] This means its solubility is highly dependent on the pH of the aqueous medium. In acidic solutions (lower pH), quinidine becomes protonated (ionized), which significantly increases its solubility in water. Conversely, as the pH increases and becomes more alkaline, quinidine is predominantly in its less soluble, unionized form. Therefore, to dissolve this compound in an aqueous solution, it is generally necessary to maintain an acidic pH.

Q3: My this compound is not dissolving in a neutral aqueous buffer. What should I do?

A3: This is a common issue as quinidine has low solubility in neutral pH environments. To dissolve it, you will likely need to lower the pH of your solution. You can do this by adding a small amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid) dropwise while monitoring the pH until the compound dissolves. A solution pH below the lower pKa of quinidine (around 4.2) will generally ensure complete dissolution.

Q4: I dissolved this compound in an organic solvent first, but it precipitated when I added my aqueous buffer. Why did this happen and how can I prevent it?

A4: This phenomenon, known as "crashing out," occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. Even though you started with an organic solvent, the final aqueous environment may not have a low enough pH to keep the quinidine protonated and dissolved. To prevent this, you can either acidify the aqueous buffer before adding the quinidine solution or use a cosolvent system where the final mixture of organic solvent and aqueous buffer can maintain the solubility of the quinidine.

Q5: Are there other methods to improve the solubility of this compound besides pH adjustment?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) in which the drug has higher solubility.

  • Complexation: Forming an inclusion complex with molecules like cyclodextrins, which can encapsulate the drug and increase its apparent solubility.

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) or encapsulating it in lipid-based nanoparticles (e.g., solid lipid nanoparticles) to increase the surface area and dissolution rate.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Water or Buffer
Symptom Possible Cause Suggested Solution
Powder does not dissolve in neutral or near-neutral aqueous buffer.The pH of the solution is too high for the quinidine to be in its soluble, ionized form.Lower the pH of the solution by adding a dilute acid (e.g., 0.1 N HCl) dropwise until the powder dissolves. Aim for a pH below 4.5.
The compound dissolves initially but precipitates over time.The solution is supersaturated, or the pH is slowly increasing (e.g., due to absorption of atmospheric CO2).Ensure the final concentration is not above the solubility limit at the given pH and temperature. Re-check and adjust the pH if necessary. Store the solution in a tightly sealed container.
The compound "oils out" instead of dissolving.This can happen at higher concentrations and temperatures.Try dissolving the compound at a lower concentration or consider using a cosolvent system.
Issue 2: Precipitation When Diluting a Stock Solution
Symptom Possible Cause Suggested Solution
A clear stock solution in an organic solvent (e.g., DMSO, ethanol) becomes cloudy or forms a precipitate upon dilution with an aqueous buffer.The final concentration of the organic solvent is too low to maintain solubility, and the aqueous buffer's pH is not acidic enough.1. Use a Cosolvent System: Instead of a large dilution into a purely aqueous buffer, dilute into a mixture of the buffer and the organic solvent. 2. Pre-acidify the Buffer: Lower the pH of the aqueous buffer before adding the stock solution.
Precipitation occurs even when using an acidified buffer.The final concentration of the drug exceeds its solubility limit even at the lower pH.Reduce the concentration of the stock solution or the final concentration in the aqueous medium.

Data Presentation

Table 1: Solubility of Quinidine and its Salts in Various Solvents
CompoundSolventSolubilityTemperatureSource(s)
Quinidine SulfateWater~11 mg/mL (1 g in 90 mL)Not Specified[4]
Quinidine Sulfate HydrateWaterSparingly solubleNot Specified[2]
Quinidine Sulfate HydrateBoiling WaterFreely soluble100 °C[2]
Quinidine (base)Ethanol~1 mg/mLNot Specified
Quinidine (base)DMSO~25 mg/mLNot Specified
Quinidine (base)Dimethyl formamide (DMF)~30 mg/mLNot Specified
Quinidine (base)1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mLNot Specified

Note: The solubility of this compound is expected to be higher than quinidine sulfate in acidic conditions due to the presence of the bisulfate ion, which helps maintain a lower pH in solution.

Table 2: Physicochemical Properties of Quinidine
PropertyValueSource(s)
pKa14.2[5]
pKa28.8[5]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Shake-Flask Method)

This protocol is a standard method to determine the equilibrium solubility of a compound at different pH values.

Materials:

  • This compound powder

  • Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Calibrated pH meter

  • Shaking incubator or water bath

  • Centrifuge and/or syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound powder to separate vials containing each buffer solution.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved powder settle.

  • Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered sample appropriately and analyze the concentration of dissolved this compound using a validated analytical method.

Protocol 2: Solubility Enhancement by Cosolvency

This protocol describes a general method for preparing a solution of this compound using a cosolvent system.

Materials:

  • This compound powder

  • Water-miscible organic solvent (cosolvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Aqueous buffer (acidified if necessary)

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired final concentration and the ratio of cosolvent to the aqueous buffer.

  • In a volumetric flask, first, dissolve the accurately weighed this compound in the required volume of the organic cosolvent.

  • Once fully dissolved, slowly add the aqueous buffer to the flask while stirring continuously.

  • Continue adding the aqueous buffer up to the final desired volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

This method creates an inclusion complex between this compound and a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water)

  • Oven or desiccator for drying

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the hydroalcoholic solvent to the cyclodextrin to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting solid mass is then dried in an oven at a controlled temperature or in a desiccator to remove the solvent.

  • The dried complex can be pulverized into a fine powder for subsequent use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_troubleshoot Troubleshooting cluster_solutions Solutions start Start weigh Weigh Quinidine Bisulfate start->weigh mix Mix Powder and Solution weigh->mix prep_solvent Prepare Aqueous Solution (Buffer) prep_solvent->mix observe Observe for Dissolution mix->observe no_dissolve Insoluble? observe->no_dissolve precipitate Precipitation? observe->precipitate adjust_ph Adjust pH (Acidify) no_dissolve->adjust_ph Yes end Clear Solution no_dissolve->end No use_cosolvent Use Cosolvent precipitate->use_cosolvent Yes, on dilution use_cd Use Cyclodextrin precipitate->use_cd Yes, general issue use_nano Nanotechnology Approach precipitate->use_nano Yes, for formulation adjust_ph->mix use_cosolvent->end use_cd->end use_nano->end

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_solubility Solubility Factors cluster_outcome Outcome ph pH of Solution solubility This compound Solubility ph->solubility Major Impact (Ionization) cosolvent Presence of Cosolvent cosolvent->solubility Moderate Impact (Polarity Matching) complexation Complexing Agents (e.g., Cyclodextrins) complexation->solubility Significant Impact (Inclusion Complex) particle_size Particle Size particle_size->solubility Impacts Dissolution Rate (Surface Area)

References

Technical Support Center: Managing Cinchonism in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cinchonism-related side effects in animal research subjects.

Frequently Asked Questions (FAQs)

Q1: What is cinchonism and what are its common signs in laboratory animals?

A1: Cinchonism is a condition resulting from the ingestion of quinoline derivatives, such as quinine and quinidine.[1] In animal research, it manifests as a collection of adverse effects. Common signs to monitor for include:

  • Auditory: Tinnitus (ringing in the ears), hearing loss.[2][3][4]

  • Visual: Blurred vision, changes in color perception, and in severe cases, blindness.[5][6]

  • Gastrointestinal: Nausea, vomiting, diarrhea, and stomach cramps.[7][8]

  • Cardiovascular: Hypotension (low blood pressure), heart rhythm disturbances (arrhythmias), and QRS or QT interval prolongation on an ECG.[9][10]

  • Neurological: Confusion, vertigo, ataxia (loss of coordination), and in some instances, seizures.[11][12][13]

Q2: At what doses are these side effects typically observed?

A2: The dose required to induce cinchonism varies by animal species and the specific side effect. Refer to the data summary tables below for species-specific dose-response information. It is crucial to conduct pilot studies to determine the precise dose-response curve for your specific animal model and experimental conditions.

Q3: Are the effects of cinchonism reversible?

A3: Most mild to moderate symptoms of cinchonism, such as tinnitus and minor hearing loss, are often reversible upon discontinuation of the drug.[2][4] However, severe effects, particularly high-dose-induced blindness and cardiotoxicity, can be permanent or even lethal.[5][10]

Q4: What are the primary mechanisms behind quinine-induced toxicity?

A4: Quinine's toxicity stems from its effects on various cellular processes:

  • Ototoxicity: It is thought to block mechanotransducer (MET) channels in cochlear hair cells, leading to a loss of membrane potential and reduced motility of the outer hair cells.[12]

  • Retinotoxicity: Evidence suggests a direct toxic effect on retinal photoreceptors and ganglion cells, potentially involving the blockade of gap junctions (like Connexin 36) which are crucial for intercellular communication in the retina.[14]

  • Cardiotoxicity: Quinine and its isomer quinidine are known to block cardiac sodium and potassium channels, which can prolong the QRS and QT intervals on an electrocardiogram (ECG), leading to arrhythmias.[10][13][15]

Troubleshooting Guides

This section provides practical guidance for managing specific side effects of cinchonism observed during animal experiments.

Issue 1: Animal exhibits signs of auditory distress (tinnitus).
  • Observed Signs: Behavioral changes that may suggest tinnitus, such as altered startle responses. In rodent models, this is often assessed using the Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) test, where a reduced inhibition by a silent gap in background noise can indicate the perception of a phantom sound.[16]

  • Immediate Action:

    • Document the observed behaviors in detail.

    • Consider reducing the dose of the cinchona alkaloid in subsequent experiments if the study design permits.

    • If using the GPIAS paradigm, a reduced gap inhibition is the expected outcome of tinnitus induction.

  • Management/Mitigation:

    • Currently, there are no established pharmacological treatments to reverse quinine-induced tinnitus in animal models. Management primarily involves adjusting the experimental parameters (e.g., dose reduction) or discontinuing the drug.

Issue 2: Animal shows signs of visual impairment.
  • Observed Signs: Difficulty navigating familiar environments, bumping into objects, or failing behavioral tasks that rely on visual cues (e.g., the visual water task).[17] Ophthalmic examination may reveal dilated and immobile pupils.[5]

  • Immediate Action:

    • Immediately cease administration of the causative agent.

    • Perform a basic neurological and visual assessment (e.g., menace response).

    • Consult with a veterinary ophthalmologist for a more detailed examination, which may include electroretinography (ERG).

  • Management/Mitigation:

    • Supportive Care: Ensure the animal is in a safe and familiar environment to prevent injury. Provide easy access to food and water.

    • Pharmacological Intervention (Experimental): While not standard practice, interventions that have been explored in human case studies, such as vasodilators (e.g., nifedipine) and corticosteroids (e.g., prednisolone), might be considered in consultation with a veterinarian, but their efficacy in animal models is not well-established.[5]

Issue 3: Animal is experiencing gastrointestinal distress (nausea, vomiting, diarrhea).
  • Observed Signs: Retching, vomiting, diarrhea, decreased food intake, and signs of abdominal discomfort.

  • Immediate Action:

    • Temporarily withhold food, but ensure access to water to prevent dehydration.

    • Clean the animal and its enclosure to maintain hygiene.

    • Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).

  • Management/Mitigation:

    • Fluid Therapy: If dehydration is suspected, administer subcutaneous or intravenous fluids as directed by a veterinarian.

    • Antiemetics: For severe vomiting, antiemetic medications such as maropitant (a neurokinin-1 receptor antagonist) can be effective in dogs and cats.[18] The use of specific antiemetics should be determined by a veterinarian.

    • Dietary Management: Once vomiting has subsided, reintroduce a bland, easily digestible diet in small, frequent meals.

Issue 4: Animal displays signs of neurological disturbances (e.g., seizures).
  • Observed Signs: Uncontrolled muscle contractions, loss of consciousness, and other seizure-related behaviors.

  • Immediate Action:

    • Move the animal to a safe, padded area to prevent injury during the seizure. Do not restrain the animal.

    • Time the duration of the seizure.

    • If the seizure is prolonged (status epilepticus), immediate veterinary intervention is required.

  • Management/Mitigation:

    • Anticonvulsant Therapy: Benzodiazepines, such as diazepam or midazolam, are typically the first-line treatment for drug-induced seizures in rodents and can be administered as per veterinary guidance to control seizure activity.[19][20]

    • Supportive Care: Post-seizure, monitor the animal's breathing and level of consciousness. Provide a quiet and comfortable recovery environment.

Issue 5: Animal exhibits signs of cardiotoxicity.
  • Observed Signs: Lethargy, weakness, pale mucous membranes, increased heart rate (tachycardia) or irregular heart rhythm, and hypotension. Continuous ECG monitoring may show QRS widening or QT prolongation.[9]

  • Immediate Action:

    • Stop the administration of the quinoline compound immediately.

    • Place the animal in a quiet, stress-free environment.

    • Begin continuous ECG and blood pressure monitoring if available.

  • Management/Mitigation:

    • Veterinary Consultation: This is a critical situation that requires immediate veterinary intervention.

    • Supportive Care: Intravenous fluids may be administered to manage hypotension.[7]

    • Antiarrhythmic Therapy: The choice of antiarrhythmic drug will depend on the specific type of arrhythmia observed on the ECG and should be guided by a veterinarian. In canine models, drugs like lidocaine have been used to manage ventricular arrhythmias.[21]

Data Presentation: Quantitative Effects of Cinchonism

The following tables summarize dose-response data for various cinchonism-related side effects in different animal species.

Table 1: Auditory Side Effects

SpeciesCompoundDoseRouteObserved EffectCitation
Guinea PigQuinine40 mg/kgIVSignificant and reversible hearing loss (mean 16 dB).[12]
Guinea PigQuinine10-30 mg/kgIVIncreased thresholds in single cochlear nerve fiber activity.[8]
RatQuinine200 mg/kg/dayOral GavageDid not exhibit significant tinnitus-like behavior in a GPIAS study.[2]

Table 2: Visual Side Effects

SpeciesCompoundDoseRouteObserved EffectCitation
RatQuinine HCl100 mg/kgNot SpecifiedMinor changes in visual acuity.[22]
RatQuinine HCl300 mg/kgNot SpecifiedSignificant decrease in visual acuity at 120 minutes post-administration.[22]
DogQuinine50 mg/kgIVSlight depression of electroretinogram (ERG) amplitude.[23]
DogQuinine100 mg/kgIVDepression of both ERG and visual evoked potential (VEP).[23]

Table 3: Gastrointestinal Side Effects

SpeciesCompoundDoseRouteObserved EffectCitation
RatQuinine10 mg/kgIMSignificantly increased peak gastric acid secretion.[24][25]
MouseQuinine100 mg/kgIPInhibition of intestinal propulsion of a charcoal suspension.[10]

Table 4: Cardiovascular Side Effects

SpeciesCompoundDoseRouteObserved EffectCitation
DogQuinidine10-15 mg/kg (repeated)OralMore pronounced hypotensive effect compared to quinine.[2]
DogQuinine10-15 mg/kg (repeated)OralLess hypotensive effect than quinidine; caused an increase in renal blood flow.[2]
RatQuinidine50 mg/kg/day (4 weeks)Not SpecifiedDisturbance of intracardiac conduction; impaired mitochondrial function.[26]

Experimental Protocols

Protocol 1: Assessment of Tinnitus using Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS)

Objective: To behaviorally assess the presence of tinnitus in rodents following the administration of a cinchona alkaloid.

Methodology:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver background noise and startle stimuli, and a sensor platform to measure the animal's startle reflex.

  • Acclimation: Acclimate the animal to the testing chamber for a short period before the session begins.

  • Trial Types: The session consists of two main trial types presented in a pseudo-random order:

    • No-Gap Trials: A continuous background noise (e.g., band-pass noise centered at a specific frequency) is presented, followed by a loud startle stimulus (e.g., 115 dB broadband noise burst).

    • Gap Trials: The continuous background noise is briefly interrupted by a silent gap (e.g., 50 ms) shortly before the presentation of the same loud startle stimulus.[7]

  • Procedure: a. Place the animal in the startle chamber. b. After an acclimation period, begin the presentation of no-gap and gap trials. c. The background noise frequency can be varied across different blocks of trials to assess tinnitus at different pitches. d. Record the amplitude of the startle response for each trial.

  • Data Analysis: a. Calculate the prepulse inhibition (PPI) for each background noise frequency. This is typically expressed as a percentage: (1 - (mean startle amplitude in gap trials / mean startle amplitude in no-gap trials)) * 100. b. A significant reduction in PPI at a specific frequency is interpreted as the tinnitus "filling in" the silent gap, thus indicating the presence of tinnitus at that frequency.[16]

Protocol 2: Assessment of Retinal Toxicity using the Visual Water Task

Objective: To assess visual acuity and visual deficits in rodents treated with a cinchona alkaloid.

Methodology:

  • Apparatus: A trapezoidal-shaped tank filled with shallow, opaque water (made opaque with non-toxic white paint). At the wide end of the tank, two computer monitors are placed behind transparent panels. A submerged, hidden escape platform is located in front of one of the monitors.[17][27]

  • Stimuli: One monitor displays a visual grating (e.g., sine-wave grating), while the other displays a uniform gray screen of equal luminance.

  • Training Phase: a. Train the animal to associate the visual grating with the location of the hidden escape platform. b. Start with a low spatial frequency grating (easily visible). c. Guide the animal to the platform if necessary in the initial trials. d. Continue training until the animal consistently chooses the arm with the grating to escape.

  • Testing Phase: a. Administer the test compound (e.g., quinine) or vehicle to the trained animals. b. At specified time points post-administration, place the animal in the water at the starting point. c. The position of the grating (left or right monitor) is randomized for each trial. d. Gradually increase the spatial frequency of the grating in subsequent trials. e. Record whether the animal makes the correct choice (swims to the grating) or an incorrect choice.

  • Data Analysis: a. The visual acuity threshold is determined as the highest spatial frequency at which the animal can still perform the task with a certain accuracy (e.g., 70% or 80% correct choices).[28] b. Compare the visual acuity thresholds between the drug-treated and control groups to determine if the compound caused a visual deficit.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Quinine-Induced Ototoxicity Quinine Quinine MET_Channel Mechanotransduction (MET) Channel in Outer Hair Cell Quinine->MET_Channel blocks K_Influx Reduced K+ Influx MET_Channel->K_Influx Membrane_Potential Loss of Membrane Potential K_Influx->Membrane_Potential Motility Reduced OHC Motility (Cochlear Amplifier Dysfunction) Membrane_Potential->Motility Hearing_Loss Hearing Loss & Tinnitus Motility->Hearing_Loss

Caption: Simplified pathway of quinine-induced ototoxicity in cochlear outer hair cells.

G cluster_1 Quinine-Induced Cardiotoxicity Quinine Quinine Na_Channel Voltage-gated Na+ Channels Quinine->Na_Channel inhibits K_Channel Voltage-gated K+ Channels Quinine->K_Channel inhibits Depolarization Slower Phase 0 Depolarization (QRS Widening) Na_Channel->Depolarization Repolarization Delayed Repolarization (QT Prolongation) K_Channel->Repolarization Arrhythmia Increased Risk of Arrhythmia Depolarization->Arrhythmia Repolarization->Arrhythmia

Caption: Mechanism of quinine's arrhythmogenic effects on cardiac myocytes.

G Start Animal Exhibits Adverse Side Effects Identify Identify Primary Symptom(s) (e.g., Seizure, Vomiting, Vision Loss) Start->Identify Stop STOP DRUG ADMINISTRATION Identify->Stop Vet Consult Veterinarian Stop->Vet Support Provide Symptom-Specific Supportive Care Vet->Support Monitor Monitor Vital Signs & Document Observations Support->Monitor Adjust Adjust Experimental Protocol (Dose, Duration, etc.) Monitor->Adjust End Continue or Terminate Experiment Adjust->End

References

Technical Support Center: Quinidine-Induced Thrombocytopenia Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laboratory models of quinidine-induced thrombocytopenia (QITP).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of quinidine-induced thrombocytopenia?

A1: Quinidine-induced thrombocytopenia is an immune-mediated disorder.[1][2] It is typically caused by the formation of drug-dependent antibodies, primarily IgG, that recognize and bind to platelet surface glycoproteins, most commonly Glycoprotein (GP) Ib/IX and/or GPIIb/IIIa, only in the presence of quinidine.[1][3][4] This antibody binding leads to the rapid clearance and destruction of platelets by the reticuloendothelial system, resulting in a sharp drop in platelet count.[5][6]

Q2: What are the common laboratory models used to study quinidine-induced thrombocytopenia?

A2: The most common laboratory models are:

  • In vitro assays: These include flow cytometry and enzyme-linked immunosorbent assays (ELISA), such as the Modified Antigen Capture ELISA (MACE), to detect and characterize quinidine-dependent platelet antibodies in patient serum.[3][7][8]

  • In vivo models: The non-obese diabetic/severe combined immunodeficient (NOD/SCID) mouse model is used to study the clearance of human platelets in the presence of quinidine and patient-derived antibodies.[1][5][6]

Q3: How can I prevent quinidine-induced thrombocytopenia in my experimental model?

A3: In a laboratory setting, "preventing" QITP is more about ensuring the specificity and reproducibility of your experiments to study the phenomenon accurately. Key strategies include:

  • Proper Controls: Always include negative controls (serum from a healthy donor who has taken the drug without adverse effects, or the patient's serum without the drug) and positive controls (serum with known quinidine-dependent antibodies).[9]

  • Optimal Drug Concentration: Use a range of quinidine concentrations, including those that are pharmacologically relevant (around 10 µM), to ensure the observed effect is dose-dependent and not due to non-specific binding at excessively high concentrations.[3]

  • High-Quality Reagents: Use freshly prepared solutions of quinidine and high-quality, viable platelets to avoid artifacts.

  • Careful Sample Handling: Avoid platelet activation during blood collection and processing, as this can interfere with assay results.[10]

Troubleshooting Guides

In Vitro Assays (Flow Cytometry & MACE)
IssuePossible Cause(s)Recommended Solution(s)
Weak or no signal in positive control Degraded quinidine solution.Prepare a fresh quinidine solution for each experiment.
Low platelet viability.Use freshly isolated platelets or ensure proper storage of platelets.
Incorrect instrument settings.Calibrate the flow cytometer or ELISA reader according to the manufacturer's instructions.
Expired or improperly stored antibodies/reagents.Check the expiration dates and storage conditions of all reagents.
High background signal in negative control Non-specific antibody binding.Increase the number of washing steps. Use a blocking buffer (e.g., BSA).
Platelet activation.Ensure gentle handling of platelets during preparation. Use appropriate anticoagulants (citrate is preferred over EDTA).[9]
Contaminated buffers or reagents.Use sterile, filtered buffers and high-purity reagents.
Inconsistent results between experiments Variability in platelet donors.Pool platelets from multiple healthy donors or use a consistent donor source.
Inconsistent incubation times or temperatures.Strictly adhere to the established protocol for all samples.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
False-negative results with test samples Antibody may be specific to a quinidine metabolite not present in the assay.If possible, test with known major metabolites of quinidine.
Low antibody titer in the patient serum.Test serum collected during the acute phase of thrombocytopenia.[9] Concentrate the patient's IgG.
Incorrect drug concentration.Test a range of quinidine concentrations, as some antibodies have a narrow window of reactivity.[11]
In Vivo NOD/SCID Mouse Model
IssuePossible Cause(s)Recommended Solution(s)
Rapid clearance of human platelets in control mice (without antibody) Poor quality of transfused human platelets.Use fresh, healthy human platelets and handle them gently to avoid activation.
Activation of the mouse immune system.Ensure the use of highly immunodeficient NOD/SCID mice.[1]
No significant difference in platelet clearance between control and experimental groups Insufficient amount of pathogenic antibody injected.Increase the dose of patient serum or purified IgG.
Low affinity of the antibody.Characterize the antibody affinity in vitro before in vivo experiments.
Rapid metabolism of quinidine in the mouse.Administer quinidine shortly before or concurrently with the antibody and platelets.[5]
High variability in platelet counts between mice in the same group Inconsistent injection volume or rate.Use precise injection techniques (e.g., tail vein injection by an experienced technician).[1]
Differences in mouse age, weight, or sex.Use age- and sex-matched mice for all experiments.[1]
Inaccurate blood sampling or platelet counting.Standardize the blood collection and counting methodology.

Quantitative Data Summary

Table 1: Typical Parameters for In Vitro Quinidine-Dependent Antibody Detection

ParameterTypical Value/RangeReference(s)
Quinidine Concentration (Flow Cytometry)0.1 µM - 0.4 mM[3][7]
Antibody Titer (IgG)1:400 - 1:16,000[3]
Fluorescence Ratio for Positive Result (Flow Cytometry)> 1.5 - 2.0[9][12]

Table 2: Platelet Clearance in NOD/SCID Mouse Model of QITP

ConditionMean Platelet Lifespan (hours)Reference(s)
Control (Normal IgG + Quinidine)16.5 ± 4.3[5][6]
QITP Serum + Quinidine1.5 ± 0.3[5][6]
QITP Serum + Quinidine + IVIG Treatment4.2 ± 1.8[6]

Experimental Protocols

Protocol 1: Flow Cytometry for Detection of Quinidine-Dependent Platelet Antibodies
  • Platelet Preparation:

    • Collect whole blood from a healthy, group O donor into acid-citrate-dextrose (ACD) anticoagulant.[9]

    • Prepare platelet-rich plasma (PRP) by centrifugation at 150 x g for 15 minutes.

    • Wash platelets twice in a suitable buffer (e.g., Tyrode's buffer) and resuspend to a concentration of 2 x 10⁸ platelets/mL.

  • Incubation:

    • In separate tubes, incubate 50 µL of washed platelets with 50 µL of patient serum and 50 µL of quinidine solution (final concentration 0.1 mM) or buffer (negative control).

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Wash the platelets three times with buffer containing quinidine (0.1 mM) for the test sample and plain buffer for the negative control.[3]

  • Staining:

    • Resuspend the platelet pellet in 100 µL of buffer containing a fluorescently labeled anti-human IgG antibody (e.g., FITC-conjugated anti-IgG).

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Wash the platelets twice more.

    • Resuspend in 500 µL of buffer and analyze by flow cytometry, gating on the platelet population based on forward and side scatter characteristics.

    • A positive result is indicated by a significant shift in fluorescence intensity in the presence of quinidine compared to the absence of the drug.[9]

Protocol 2: NOD/SCID Mouse Model of QITP
  • Animal Preparation:

    • Use 8-16 week old NOD/SCID mice.[1]

    • Warm the mice under a heat lamp to dilate the tail veins for injection.

  • Platelet and Antibody Injection:

    • Inject 2 x 10⁸ washed human platelets intravenously via the tail vein.[1]

    • Immediately after, inject patient serum (e.g., 200 µL) or purified IgG and a solution of quinidine (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect small blood samples (e.g., 20-50 µL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 5, and 24 hours) into a tube containing an anticoagulant and a platelet activation inhibitor like PGE1.[1]

  • Platelet Counting:

    • Label the human platelets with a specific fluorescent antibody (e.g., anti-human CD41) that does not cross-react with mouse platelets.

    • Analyze the blood samples by flow cytometry to determine the percentage of circulating human platelets at each time point.

  • Data Analysis:

    • Calculate the platelet lifespan by plotting the percentage of remaining human platelets against time and fitting the data to a clearance curve.[5]

Visualizations

Quinidine_Thrombocytopenia_Pathway cluster_blood Bloodstream cluster_spleen Spleen/Liver Quinidine Quinidine Complex Quinidine-Antibody Complex Quinidine->Complex Binds to Platelet Platelet GPIb_IX GPIb/IX Platelet->GPIb_IX Macrophage Macrophage GPIb_IX->Macrophage Opsonized Platelet Antibody Quinidine-Dependent Antibody (IgG) Antibody->Complex Forms Complex->GPIb_IX Binds to FcReceptor Fc Receptor Macrophage->FcReceptor Destruction Platelet Destruction FcReceptor->Destruction Mediates Phagocytosis

Caption: Signaling pathway of quinidine-induced immune thrombocytopenia.

Flow_Cytometry_Workflow start Start: Patient Serum + Washed Platelets incubation Incubate with Quinidine (Test) or Buffer (Control) start->incubation wash1 Wash (with/without Quinidine) incubation->wash1 stain Add Fluorescent Anti-Human IgG wash1->stain wash2 Wash stain->wash2 analysis Analyze by Flow Cytometry wash2->analysis end End: Compare Fluorescence (Test vs. Control) analysis->end

Caption: Experimental workflow for flow cytometry detection of antibodies.

NOD_SCID_Workflow start Start: NOD/SCID Mouse injection Inject Human Platelets, Patient Serum + Quinidine start->injection sampling Collect Blood Samples (Multiple Time Points) injection->sampling stain Stain with Anti-Human CD41 Antibody sampling->stain analysis Analyze by Flow Cytometry (Count Human Platelets) stain->analysis end End: Calculate Platelet Lifespan analysis->end

Caption: Workflow for the in vivo NOD/SCID mouse model of QITP.

References

Optimizing quinidine bisulfate dosage to avoid proarrhythmic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing quinidine bisulfate dosage in experimental settings to mitigate the risk of proarrhythmic events.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of quinidine-induced proarrhythmia?

A1: Quinidine's primary proarrhythmic effect stems from its action as a Class Ia antiarrhythmic agent. It blocks multiple cardiac ion channels, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This blockade slows the repolarization phase of the cardiac action potential, leading to a prolonged action potential duration (APD) and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[2][3] Excessive QT prolongation creates an electrophysiological environment ripe for early afterdepolarizations (EADs), which can trigger a dangerous polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][4]

Q2: What are the generally accepted therapeutic and toxic plasma concentrations for quinidine?

A2: The therapeutic range for quinidine is generally accepted to be between 2 and 6 µg/mL.[5] However, proarrhythmic effects, particularly TdP, can manifest at the lower end of this range or even at sub-therapeutic concentrations.[6] Concentrations exceeding 8 mg/L are more clearly associated with toxicity, including significant ECG changes and cinchonism (tinnitus, headache, blurred vision).[5][7]

Q3: How do different quinidine salt forms (e.g., bisulfate, sulfate, gluconate) impact experimental dosing?

A3: It is critical to account for the different amounts of active quinidine base in each salt form when preparing solutions and calculating dosages. Quinidine sulfate contains 83% active quinidine base, while quinidine gluconate contains 62%.[8] Dosage adjustments are necessary when switching between salt forms to ensure equivalent exposure to the active moiety.[8]

Q4: What are the key risk factors that can exacerbate quinidine's proarrhythmic potential in experimental models?

A4: Several factors can increase the risk of proarrhythmia. These include electrolyte disturbances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), which can worsen drug-induced cardiotoxicity.[9] The presence of structural heart disease may also increase risk.[4] Co-administration of other drugs that prolong the QT interval or inhibit quinidine's metabolism can significantly elevate risk.[6][9] Additionally, female sex has been associated with greater quinidine-induced QTc prolongation.[10][11]

Q5: Besides IKr (hERG), what other ion channels does quinidine affect?

A5: Quinidine exhibits a "multi-ion channel block" profile. In addition to blocking potassium channels (IKr and IKs), it primarily works by blocking the fast inward sodium current (INa).[3] This INa blockade is use-dependent, meaning its effect is more pronounced at higher heart rates.[3] Quinidine also blocks the slow inward calcium current (ICa) and other potassium currents like IK1 and Ito.[3] This broader action profile distinguishes it from more selective hERG blockers.

Troubleshooting Guide

Q1: We are observing significant and unexpected QTc interval prolongation in our in vivo model at a supposedly therapeutic dose. What are the potential causes and next steps?

A1:

  • Verify Electrolyte Levels: Ensure that serum potassium and magnesium levels are within the normal physiological range for the animal model. Hypokalemia and hypomagnesemia can potentiate quinidine's QT-prolonging effects.[9]

  • Review Concomitant Medications: If other compounds are being administered, check for known interactions. Drugs that inhibit cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can increase quinidine plasma levels.[3][9] Similarly, other drugs with QT-prolonging potential can have additive effects.[12]

  • Assess Plasma Concentration: Perform therapeutic drug monitoring (TDM) to confirm that quinidine plasma concentrations are within the expected range (2-6 µg/mL).[5] Higher-than-expected levels may indicate metabolic differences in your specific model or a dosing error. TDM should be based on trough levels, typically sampled 8-12 hours after the previous dose for sustained-release formulations.[6]

  • Evaluate Cardiac Health: Underlying cardiac dysfunction in an animal model can alter quinidine's pharmacodynamics. The effects of quinidine on ventricular repolarization are linearly related to left ventricular ejection fraction.[13]

  • Action Plan: If any of the above factors are identified, they should be corrected. If no clear cause is found, a dose de-escalation study is warranted to establish a concentration-response relationship in your specific experimental setup.

Q2: Our in vitro hERG assay shows potent inhibition by our quinidine analog. How do we interpret this result in the context of overall proarrhythmic risk?

A2: Potent hERG channel inhibition is a critical warning sign for proarrhythmic potential. However, it does not tell the whole story. The modern approach to cardiac safety assessment, outlined by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, recommends a more integrated approach.[14]

  • Multi-Ion Channel Assessment: Test the compound's effect on other key cardiac ion channels, particularly the late sodium channel (Nav1.5) and the L-type calcium channel (Cav1.2).[14] Compounds that also block these channels (a "balanced" profile) may have a lower proarrhythmic risk than a highly selective hERG blocker, as the effects can counteract each other to some extent.

  • In Silico Modeling: Use the data from the multi-ion channel panel to inform an in silico model of the human ventricular action potential.[14] This can provide a more nuanced prediction of the net effect on the action potential and assign a proarrhythmia risk score.

  • Human Stem Cell-Derived Cardiomyocytes: Confirm the in silico predictions by testing the compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[14] This provides a biological system to verify the integrated effects on cardiac electrophysiology. A potent hERG block alone is a significant finding, but the overall risk assessment should incorporate these additional assays.

Q3: How should we adjust this compound dosage in experimental models with simulated renal or hepatic impairment?

A3:

  • Hepatic Impairment: Quinidine is extensively metabolized in the liver (60-80%), primarily by the CYP3A4 enzyme.[9] Therefore, in models of hepatic impairment, a significant dose reduction is necessary to avoid drug accumulation and toxicity. While specific guidelines for experimental models are not established, caution is advised, and dose adjustments should be guided by frequent therapeutic drug monitoring.[9]

  • Renal Impairment: Approximately 20% of quinidine is eliminated unchanged in the urine.[9] For models with severe renal impairment (e.g., CrCl <10 mL/min), a dose reduction to 75% of the normal dose is recommended.[15] For mild to moderate impairment, dosage adjustments may not be necessary but should be confirmed with plasma level monitoring.[15]

Quantitative Data Summary

Table 1: Quinidine Therapeutic and Toxic Plasma Concentrations

ParameterConcentration RangeAssociated Effects & RemarksCitations
Therapeutic Range 2 - 6 µg/mLEffective for arrhythmia suppression.[5]
Proarrhythmic Risk > 2 µg/mLTorsades de Pointes risk increases, especially with other risk factors.[6]
Toxic Range > 8 µg/mLIncreased risk of severe QRS/QTc widening, high-degree AV block, cinchonism.[5][7]

Table 2: Common Drug Interactions Increasing Quinidine's Proarrhythmic Risk

Interacting Drug ClassMechanism of InteractionPotential OutcomeCitations
CYP3A4 Inhibitors (e.g., ketoconazole, macrolide antibiotics)Decreased hepatic metabolism of quinidine.Increased quinidine plasma concentration and toxicity risk.[6]
CYP2D6 Inhibitors Decreased metabolism of quinidine.Increased plasma levels of quinidine and its metabolites.[3]
Drugs that prolong QT interval (e.g., certain antipsychotics, fluoroquinolones)Additive pharmacodynamic effect on cardiac repolarization.Markedly increased risk of Torsades de Pointes.[9][12]
Drugs causing hypokalemia (e.g., thiazide diuretics)Potentiation of quinidine's effect on potassium channels.Increased risk of proarrhythmia.[9]
Digoxin Quinidine reduces the renal and non-renal clearance of digoxin.Rapidly rising digoxin levels and potential for toxicity.[6]

Visual Guides: Pathways and Workflows

Quinidine_Proarrhythmia_Mechanism cluster_Cell Ventricular Myocyte cluster_DrugEffect Quinidine Action cluster_Outcome Proarrhythmic Cascade AP Action Potential IKr IKr (hERG) Potassium Channel Repol Repolarization IKr->Repol K+ Efflux Repol->AP Shortens APD Quinidine Quinidine Bisulfate Block Channel Blockade Quinidine->Block Block->IKr Inhibits APD_Prolong Delayed Repolarization (APD Prolongation) Block->APD_Prolong Causes QT_Prolong QTc Interval Prolongation (ECG) APD_Prolong->QT_Prolong EAD Early After- depolarizations (EADs) QT_Prolong->EAD Increased Vulnerability TdP Torsades de Pointes (TdP) EAD->TdP Triggers

Caption: Mechanism of quinidine-induced proarrhythmia.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_insilico In Silico Modeling cluster_exvivo Ex Vivo / In Vivo Confirmation hERG hERG Channel Assay (Patch Clamp) Multi_Ion Multi-Ion Channel Panel (Na+, Ca++) hERG->Multi_Ion Model AP Simulation & TdP Risk Score Multi_Ion->Model Data Input hiPSC hiPSC-Cardiomyocyte Assay (MEA, APD) Langendorff Langendorff Perfused Heart (APD, ECG, Arrhythmia Induction) hiPSC->Langendorff Candidate Progression Final_Risk Integrated Proarrhythmia Risk Assessment hiPSC->Final_Risk Model->hiPSC Hypothesis Testing Telemetry In Vivo Telemetry (QTc, ECG Monitoring) Langendorff->Telemetry Telemetry->Final_Risk

Caption: Experimental workflow for preclinical proarrhythmia assessment.

Key Experimental Protocols

Protocol 1: In Vitro Manual Patch Clamp Assay for hERG Channel Inhibition

  • Cell Culture: Use a stable cell line expressing the hERG (KCNH2) channel (e.g., HEK293 or CHO cells). Culture cells under standard conditions (37°C, 5% CO2) to 70-90% confluency.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

    • Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions in the external solution to achieve final concentrations for testing (e.g., 0.01, 0.1, 1, 10 µM).

  • Electrophysiology:

    • Obtain whole-cell giga-ohm seals (>1 GΩ) on isolated cells using borosilicate glass pipettes (2-5 MΩ resistance).

    • Maintain holding potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV for 3 seconds to measure the peak tail current, which reflects the hERG current (IKr).

  • Data Acquisition and Analysis:

    • Record baseline currents in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of quinidine, allowing 3-5 minutes for equilibration at each concentration.

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Protocol 2: Langendorff Perfused Heart Model for Assessing Proarrhythmic Effects

  • Animal Preparation: Anesthetize a suitable small animal (e.g., rabbit or guinea pig). Perform a thoracotomy, rapidly excise the heart, and immediately cannulate the aorta on a Langendorff apparatus.

  • Perfusion:

    • Begin retrograde perfusion via the aorta with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

    • Maintain constant perfusion pressure or flow.

    • Allow the heart to stabilize for at least 20-30 minutes, monitoring for stable heart rate, coronary flow, and contractile force (if measured).

  • Data Recording:

    • Place ECG electrodes on the surface of the heart or in the surrounding bath to record a pseudo-ECG.

    • Insert a monophasic action potential (MAP) probe gently against the epicardial surface of the left ventricle to record action potentials.

    • Continuously record ECG, MAP, and left ventricular pressure (via an intraventricular balloon, if used).

  • Experimental Procedure:

    • Record baseline data for 15-20 minutes.

    • Introduce this compound into the perfusate at a starting concentration known to be at the low end of the therapeutic range.

    • Perform a cumulative concentration-response study, increasing the quinidine concentration every 15-20 minutes.

  • Endpoint Analysis:

    • Measure the QT interval from the pseudo-ECG.

    • Measure the action potential duration at 90% repolarization (APD90) from the MAP recordings.

    • Monitor for proarrhythmic events, such as early afterdepolarizations (EADs), premature ventricular contractions (PVCs), or episodes of ventricular tachycardia (VT), including Torsades de Pointes.

    • Analyze the data to determine the concentration-dependent effects of quinidine on repolarization and the threshold for inducing arrhythmias.

References

Technical Support Center: Troubleshooting Unexpected Results in Quinidine Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology experiments with quinidine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a biphasic or paradoxical effect of quinidine on action potential duration (APD) or arrhythmogenesis?

A1: Quinidine can exhibit concentration-dependent, biphasic effects. At lower concentrations (e.g., 0.1 to 3 µmol/L), it can be proarrhythmic and prolong the QT interval, potentially leading to Torsades de Pointes (TdP).[1] This is primarily due to a more potent block of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene, which leads to a reduction in the repolarization reserve. At higher concentrations (e.g., 10 to 30 µmol/L), quinidine's blocking effect on the late sodium current (INa) becomes more prominent, which can counterbalance the IKr block and may even have an antiarrhythmic effect.[1]

Q2: The degree of hERG channel block I'm measuring is inconsistent across experiments. What could be the cause?

A2: Variability in hERG channel block by quinidine is a known issue and can be influenced by several factors:

  • Experimental Temperature: The potency of many drugs, including quinidine, on hERG channels can be temperature-dependent. Ensure you are maintaining a consistent and reported temperature throughout your experiments.[2]

  • Cell Type and Expression System: The IC50 of quinidine for hERG block can differ between expression systems (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293 or CHO).[3][4] This is thought to be due to differences in the cellular environment and post-translational modifications of the channel.

  • Voltage Protocol: The specific voltage-clamp protocol used can influence the observed potency of state-dependent channel blockers like quinidine. Using standardized protocols, such as those proposed by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, can help reduce variability.

  • Extracellular Ion Concentrations: Changes in extracellular potassium ([K+]o) or magnesium ([Mg2+]o) can alter the electrophysiological properties of the cells and potentially the potency of quinidine.[5][6]

Q3: I am seeing a significant effect of quinidine on sodium channels. Is this expected?

A3: Yes, quinidine is a Class IA antiarrhythmic agent, and its primary mechanism of action is the blockade of the fast inward sodium current (INa).[1] This effect is often "use-dependent," meaning the block increases with higher stimulation frequencies. Quinidine also blocks the late component of the sodium current (late INa).[1] The block of both peak and late INa contributes to its antiarrhythmic effects at higher concentrations.

Q4: My quinidine stock solution seems to be losing potency over time. How should I handle it?

A4: Like many compounds, quinidine solutions can degrade. It is recommended to prepare fresh stock solutions from powder for each set of experiments. If you must store stock solutions, do so in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guides

Issue 1: Greater than Expected Variability in APD Prolongation
Possible Cause Troubleshooting Step
Inconsistent Drug Concentration Prepare fresh dilutions for each experiment. Verify the concentration of your stock solution if possible.
Temperature Fluctuations Use a temperature-controlled perfusion system and monitor the bath temperature closely.
"Use-Dependent" Effects Maintain a consistent and physiologically relevant pacing frequency across all experiments. Be aware that quinidine's effects can be more pronounced at different heart rates.[7]
Cell Health Monitor the health and stability of your cells throughout the experiment. Unhealthy cells can have altered ion channel function.
Active Metabolites Be aware that quinidine has active metabolites, such as 3-hydroxyquinidine, which can also affect cardiac action potentials.[8]
Issue 2: Difficulty Achieving a Stable Giga-ohm (GΩ) Seal in Patch-Clamp Experiments
Possible Cause Troubleshooting Step
Poor Pipette Quality Fire-polish your pipettes to ensure a smooth tip. Ensure your pipette puller is producing consistent pipettes with the desired resistance (typically 2-5 MΩ for whole-cell recordings).
Debris in Solutions Filter all solutions (intracellular and extracellular) with a 0.22 µm filter.
Unhealthy Cells Use cells from a fresh culture or passage. Ensure proper cell morphology before attempting to patch.
Mechanical Instability Ensure your setup is on an anti-vibration table and that the perfusion system is not causing excessive vibration.
Issue 3: Current "Rundown" During Whole-Cell Recordings
Possible Cause Troubleshooting Step
Dialysis of Intracellular Components Include ATP (2-5 mM) and GTP (0.1-0.3 mM) in your intracellular solution to help maintain channel function.
Cell Swelling or Shrinkage Ensure the osmolarity of your intracellular and extracellular solutions are matched.
Instability of the Patch If using the perforated patch technique, ensure the antibiotic (e.g., amphotericin B, gramicidin) is fresh and properly prepared.

Data Presentation: Quantitative Effects of Quinidine

Table 1: IC50 Values of Quinidine on Various Ion Channels
Ion ChannelSpecies/Cell LineIC50 (µM)Reference
hERG (IKr) Rabbit Ventricular Myocytes4.5 ± 0.3[1]
tsA-201 cells0.32 ± 0.01[9]
Xenopus Oocytes3.00 ± 0.03[3][4]
Ltk- cells0.8 ± 0.1[3][4]
Peak INa Rabbit Ventricular Myocytes11.0 ± 0.7[1]
HEK293 cells (Nav1.5)28.9 ± 2.2[10]
Late INa Rabbit Ventricular Myocytes12.0 ± 0.7[1]
Ito Adult Human Atrial Myocytes21.8[11]
Pediatric Human Atrial Myocytes112.2[11]
Rat Ventricular Myocytes17.6 (normokalemia), 17.3 (hypokalemia)[5]
IK Rat Ventricular Myocytes11.4 (normokalemia), 10.0 (hypokalemia)[5]
IK1 Adult Human Atrial Myocytes42.6[11]
Pediatric Human Atrial Myocytes4.1[11]
Table 2: Effects of Quinidine on Action Potential Parameters
ParameterSpecies/TissueConcentration (µM)EffectReference
APD90 Canine Ventricular EpicardiumTherapeutic IV doseIncreased by 8-12 msec[7]
Vmax Canine Ventricular Myocytes5-20Decreased[12][13]
Action Potential Amplitude Canine Ventricular Myocytes5-20Decreased[12][13]
Effective Refractory Period (ERP) Canine Ventricular EpicardiumTherapeutic IV doseMarked frequency-dependent increase[7]
QRS Duration Human320 mg IVSignificantly increased[14]
QTc Interval Human320 mg IVSignificantly increased[14]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Current
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel on glass coverslips.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Obtain a GΩ seal and establish a whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to elicit the characteristic hERG tail current.

    • Allow for a 10-15 minute equilibration period after establishing the whole-cell configuration before applying quinidine.

    • Perfuse with increasing concentrations of quinidine, allowing for a steady-state effect to be reached at each concentration (typically 3-5 minutes).

Protocol 2: Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes
  • Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) using enzymatic digestion.

  • Solutions:

    • Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Recording:

    • Use the current-clamp mode of a patch-clamp amplifier.

    • Establish a whole-cell or perforated-patch configuration.

    • Pace the myocyte at a steady frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses.

    • Record baseline action potentials for a stable period.

    • Perfuse the cell with the desired concentration of quinidine and continue pacing.

    • Record action potentials until a steady-state effect of the drug is observed.

    • Measure the APD at 90% repolarization (APD90) and other relevant parameters.

Mandatory Visualizations

Quinidine_Signaling_Pathway Quinidine Quinidine IKr IKr (hERG) K+ Channel Quinidine->IKr Block INa_peak Peak INa Na+ Channel Quinidine->INa_peak Block INa_late Late INa Na+ Channel Quinidine->INa_late Block Repolarization Phase 3 Repolarization IKr->Repolarization Drives Depolarization Phase 0 Depolarization INa_peak->Depolarization Drives Plateau Action Potential Plateau INa_late->Plateau Maintains APD_Prolongation APD Prolongation QT Prolongation Repolarization->APD_Prolongation Delay leads to Vmax_Decrease Decreased Vmax Slower Conduction Depolarization->Vmax_Decrease Slowing leads to EAD_TdP Early Afterdepolarizations (EADs) Torsades de Pointes (TdP) APD_Prolongation->EAD_TdP Can lead to

Caption: Signaling pathway of quinidine's electrophysiological effects.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Analysis Cell_Culture Cell Culture/ Isolation Solution_Prep Solution Preparation (Filtered) Pipette_Pulling Pipette Pulling & Fire-polishing Seal Approach Cell & Form GΩ Seal Pipette_Pulling->Seal Whole_Cell Establish Whole-Cell Mode Seal->Whole_Cell Equilibration Equilibration (10-15 min) Whole_Cell->Equilibration Baseline Record Baseline Currents/APs Equilibration->Baseline Quinidine_App Perfuse with Quinidine (Cumulative Concentrations) Baseline->Quinidine_App Steady_State Record at Steady-State Quinidine_App->Steady_State Washout Washout with Control Solution Steady_State->Washout Data_Analysis Data Analysis (IC50, APD, etc.) Washout->Data_Analysis

Caption: General experimental workflow for patch-clamp analysis.

Troubleshooting_Workflow rect_node rect_node Start Unexpected Result (e.g., high variability, biphasic effect) Check_Concentration Is drug concentration accurate and stable? Start->Check_Concentration Check_Temp Is temperature stable and controlled? Check_Concentration->Check_Temp Yes Action_Concentration Prepare fresh stock/dilutions. Verify concentration. Check_Concentration->Action_Concentration No Check_Pacing Is pacing frequency consistent? Check_Temp->Check_Pacing Yes Action_Temp Use temperature control. Monitor bath temp. Check_Temp->Action_Temp No Check_Cell_Health Are cells healthy and stable? Check_Pacing->Check_Cell_Health Yes Action_Pacing Maintain consistent pacing. Consider use-dependency. Check_Pacing->Action_Pacing No Check_Solutions Are solutions fresh and correctly formulated? Check_Cell_Health->Check_Solutions Yes Action_Cell_Health Use healthy cells. Monitor baseline stability. Check_Cell_Health->Action_Cell_Health No Action_Solutions Check osmolarity and pH. Include ATP/GTP. Check_Solutions->Action_Solutions No End Re-evaluate results Check_Solutions->End Yes Action_Concentration->End Action_Temp->End Action_Pacing->End Action_Cell_Health->End Action_Solutions->End

Caption: Logical troubleshooting workflow for unexpected results.

References

Drug interactions between quinidine bisulfate and other research compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing quinidine bisulfate in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and queries related to its interactions with other research compounds.

Frequently Asked Questions (FAQs)

Q1: My experimental results show unexpected potentiation of a co-administered compound's effect. Could quinidine be responsible?

A1: Yes, this is a strong possibility. Quinidine is a potent inhibitor of the Cytochrome P450 enzyme CYP2D6 and the efflux transporter P-glycoprotein (P-gp).[1][2] Inhibition of these proteins can lead to significantly increased plasma and tissue concentrations of co-administered compounds that are substrates of CYP2D6 or P-gp, thus potentiating their effects. For instance, co-administration of quinidine with digoxin, a P-gp substrate, can lead to a 2- to 3-fold increase in serum digoxin concentrations.[3]

Q2: I am observing variable results in my cell-based assays when using quinidine. What could be the cause?

A2: Several factors could contribute to variability. Firstly, ensure consistent and accurate concentration calculations for this compound. Secondly, consider the expression levels of CYP enzymes and P-gp in your cell line, as variations can influence the magnitude of interactions. Additionally, quinidine's effect can be influenced by the experimental conditions, such as the pH of the media, as drugs that alkalinize the urine have been shown to reduce the renal elimination of quinidine.[4]

Q3: How does quinidine interact with CYP3A4 substrates? Is it an inhibitor or an inducer?

A3: The interaction of quinidine with CYP3A4 is complex and substrate-dependent.[5] While quinidine is primarily metabolized by CYP3A4, it can also act as a modulator of CYP3A4 activity.[1][6] For some substrates, like nifedipine, quinidine acts as an inhibitor.[5] In contrast, for other substrates, such as diclofenac, quinidine can surprisingly stimulate its metabolism by CYP3A4.[7][8] Therefore, the effect of quinidine on a CYP3A4 substrate must be determined empirically.

Q4: I am conducting electrophysiology studies and observing unexpected changes in ion channel activity after applying quinidine with another compound. What is the likely mechanism?

A4: Quinidine is a known blocker of several ion channels, most notably the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[9][10] When co-administered with other compounds that also affect ion channels, additive or synergistic effects can occur. For example, the combination of quinidine and verapamil, a calcium channel blocker, can lead to synergistic inhibitory effects on α1-adrenoceptors, potentially causing significant hypotension.[11] It is also important to consider that the blocking effect of quinidine on hERG channels can be influenced by the extracellular concentration of ions like potassium.[12]

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity observed when co-administering quinidine with a test compound.

Troubleshooting Steps:

  • Review the literature for the test compound: Is it a known substrate for CYP2D6 or P-gp? If so, the cytotoxicity may be due to a quinidine-induced increase in its intracellular concentration.

  • Perform a dose-response curve: Determine the IC50 of the test compound in the presence and absence of a fixed, non-toxic concentration of quinidine. A significant leftward shift in the IC50 curve in the presence of quinidine suggests a pharmacokinetic interaction.

  • Utilize specific inhibitors: If a CYP2D6 or P-gp interaction is suspected, use more specific inhibitors (e.g., paroxetine for CYP2D6, verapamil for P-gp) to confirm the mechanism.

  • Measure intracellular concentration: If feasible, directly measure the intracellular concentration of the test compound with and without quinidine using techniques like LC-MS/MS.

Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: Inconsistent results in hERG channel assays when quinidine is present.

Troubleshooting Steps:

  • Control for extracellular potassium: The blocking potency of quinidine on hERG channels is sensitive to extracellular potassium concentrations.[12] Ensure precise and consistent potassium levels in your experimental buffer.

  • Assess voltage-dependence: Quinidine's block of hERG channels is voltage-dependent.[9] Analyze the current inhibition at different membrane potentials to characterize this effect.

  • Consider the channel state: Quinidine has been shown to interact with the open state of the hERG channel.[9][10] The experimental protocol (e.g., pulse duration, frequency) can influence the observed block.

  • Evaluate for time-dependence: The onset of quinidine block can be rapid.[13] Ensure that the drug has reached a steady-state block before taking measurements.

Start Inconsistent hERG Assay Results with Quinidine Step1 Control Extracellular [K+] Ensure precise and consistent buffer composition Start->Step1 Step2 Assess Voltage-Dependence Analyze current inhibition at various membrane potentials Step1->Step2 Step3 Consider Channel State Protocol may influence open-state block Step2->Step3 Step4 Evaluate Time-Dependence Ensure steady-state block is achieved Step3->Step4 Result Consistent and Reliable hERG Assay Data Step4->Result cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Reagents Prepare Reagents (Quinidine, Substrate, Buffer) Pre_incubation Pre-incubate HLMs with Quinidine (37°C) Prep_Reagents->Pre_incubation Add_Substrate Add CYP2D6 Substrate Pre_incubation->Add_Substrate Initiate_Reaction Add NADPH Regenerating System Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Quench with Acetonitrile Incubate->Quench Process_Sample Centrifuge and Collect Supernatant Quench->Process_Sample LC_MS LC-MS/MS Analysis of Metabolite Formation Process_Sample->LC_MS Data_Analysis Calculate IC50 LC_MS->Data_Analysis

References

Technical Support Center: Addressing Quinidine Bisulfate Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of quinidine bisulfate in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solid this compound powder has developed a brownish tint. Is it still usable?

A1: Quinidine salts are known to discolor and acquire a brownish tint upon exposure to light.[1] This discoloration indicates potential degradation. For critical experiments requiring high purity, it is recommended to use a fresh, unopened vial of the compound. For less sensitive applications, you should first assess the purity of the discolored powder using an analytical method like HPLC (see Protocol 1) to quantify the extent of degradation before proceeding. To prevent this, always store the solid powder in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[2]

Q2: I prepared a stock solution of this compound in an aqueous buffer, and it turned yellow/brown after a few days at room temperature on the bench. What happened?

A2: This is a common issue. Solutions of quinidine salts are susceptible to degradation, particularly when exposed to light.[3] The yellow or brownish color is a visual indicator of the formation of degradation products. Only clear, colorless solutions should be used for experiments.[3] To avoid this, stock solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is crucial to aliquot and freeze the solutions.

Q3: After thawing a frozen aliquot of my this compound stock solution, I noticed a precipitate. Can I still use the supernatant?

A3: Precipitate formation after a freeze-thaw cycle can occur if the solution is supersaturated or if degradation has occurred.[2] Gently warming the solution and vortexing may help redissolve the precipitate.[2] However, if the precipitate remains, it is not advisable to use only the supernatant, as the concentration of the active compound will be unknown. The presence of a persistent precipitate may also indicate the formation of insoluble degradation products. For best results and to ensure accurate dosing, it is recommended to prepare a fresh solution.[2] To minimize this issue, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

Q4: What are the primary factors that cause this compound to degrade?

A4: The main factors contributing to this compound instability are:

  • Light: Photodegradation is a significant issue, causing discoloration and loss of potency.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: Quinidine's stability can be pH-dependent. Stress testing across a range of pH values (acidic and basic) is recommended to understand its stability in your specific experimental buffer.[2]

  • Oxidation: Quinidine can be susceptible to oxidation. The use of antioxidants could be considered in some formulations, and exposure to air should be minimized during storage.[2]

  • Moisture: The solid compound is sensitive to moisture, which can promote hydrolysis.[2]

Q5: What are the main degradation products of quinidine?

A5: The primary degradation products are formed through oxidative metabolism and other pathways. Common metabolites and degradation products include 3-hydroxyquinidine (which has antiarrhythmic activity), 2'-oxoquinidinone, O-desmethylquinidine, and quinidine-N-oxide.[3][4][5][6] Dihydroquinidine is also often present, but it is typically an impurity from the manufacturing process rather than a degradant.[7]

Troubleshooting Guides

Problem: Inconsistent or reduced potency observed in my cell-based assay over time.

  • Question: Could my this compound solution be degrading during the experiment? Answer: Yes, this is a likely cause. Degradation due to improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency and inconsistent results.[2]

  • Troubleshooting Steps:

    • Review Storage Procedures: Ensure your storage conditions align with the recommendations in Table 1.

    • Perform a Purity Check: Use HPLC (see Protocol 1) to analyze an aliquot of the stock solution you have been using. Compare its purity to a freshly prepared solution or a reference standard.

    • Prepare Fresh Stock Solutions: Discard the old stock solution and prepare a new one from a fresh vial of solid this compound.

    • Aliquot for Single Use: Dispense the new stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2]

    • Protect from Light: During your experiment, keep the working solutions protected from direct light as much as possible.

Problem: My this compound solution appears cloudy or has visible particles.

  • Question: What could be causing the cloudiness in my solution? Answer: Cloudiness can be due to several factors: the compound's low aqueous solubility, precipitation upon pH change or temperature change, or the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Check Solubility: this compound has limited solubility in aqueous buffers. You may need to first dissolve it in an organic solvent like DMSO or ethanol before making further dilutions in your aqueous experimental medium.[8]

    • Verify pH: Ensure the pH of your final solution is within a range where this compound is soluble.

    • Filter the Solution: If you suspect particulate contamination, you can filter the solution through a 0.22 µm syringe filter. However, if the cloudiness is due to precipitation of the compound itself, filtration will lower its effective concentration.

    • Prepare Fresh: The safest approach to ensure an accurate concentration is to discard the cloudy solution and prepare a new one, paying close attention to the dissolution steps.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°CUp to 3 yearsKeep container tightly sealed, protected from light and moisture.[2]
Stock Solution (in solvent)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles; protect from light.[2]
Stock Solution (in solvent)-20°CUp to 1 monthSealed storage, away from moisture and light.[2]
Aqueous Working Solution2-8°CNot recommended for more than one dayPrepare fresh daily for best results. Protect from light.

Table 2: Summary of Stability Profile under Stress Conditions

Stress ConditionTypical Reagents/ParametersExpected Outcome
Acid Hydrolysis0.1 M HCl at 60°C for 24 hoursPotential for hydrolysis of ether linkages or other acid-labile groups.
Base Hydrolysis0.1 M NaOH at 60°C for 24 hoursSusceptibility to base-catalyzed degradation.
Oxidation3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides and other oxidative degradation products.[2][4][6]
Thermal StressSolid powder at 105°C for 48 hoursAssesses thermal stability in the solid state.
PhotostabilityExposure to light source per ICH Q1B guidelinesDiscoloration (yellowing/browning) and formation of photodegradants.[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Objective: To determine the purity of a sample and identify potential degradation peaks.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • This compound reference standard and test sample

  • Method:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Sample Preparation:

      • Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.

      • Prepare the test sample at the same concentration.

    • HPLC Conditions:

      • Column: C18

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 235 nm

      • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for the next injection.

    • Analysis:

      • Inject the reference standard to determine the retention time of the main quinidine peak.

      • Inject the test sample.

      • Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation.[2]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines the steps for a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Objective: To identify potential degradation pathways under various stress conditions.

  • Procedure:

    • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in a suitable solvent like water or methanol).

    • Stress Conditions: Expose each sample solution to one of the following conditions. Include an unstressed control sample kept at -80°C for comparison.

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Monitor at several time points (e.g., 2, 8, 24 hours).

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Monitor at several time points.

      • Oxidation: Add 3% H₂O₂ and store at room temperature. Monitor at several time points.

      • Photostability: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in foil to exclude light.

    • Neutralization: Before analysis, neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Analysis: Analyze all stressed samples and the unstressed control using the stability-indicating HPLC method described in Protocol 1.

    • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. The peak for quinidine should decrease, and new peaks for degradation products should appear.

Mandatory Visualizations

start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Were conditions correct? check_storage->storage_ok prep_fresh Prepare Fresh Stock Solution storage_ok->prep_fresh No purity_check Perform Purity Check (e.g., HPLC) storage_ok->purity_check Yes use_new Correct Storage & Use New Aliquot prep_fresh->use_new use_new->purity_check purity_ok Is Purity >98%? purity_check->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes order_new Order New Reagent & Review Handling Protocols purity_ok->order_new No

Caption: A flowchart for troubleshooting inconsistent experimental results.

start Prepare Quinidine Solution (e.g., 1 mg/mL) control Unstressed Control (Stored at -80°C) start->control stress Expose to Stress Conditions start->stress analyze Analyze All Samples by HPLC control->analyze acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation photo Photostability (ICH Q1B) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->analyze photo->analyze neutralize->analyze evaluate Evaluate Chromatograms: Identify & Quantify Degradants analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

quinidine Quinidine na_channel Fast Na+ Channel (INa) (Phase 0 Depolarization) quinidine->na_channel k_channel K+ Channels (IKr, IKs) (Phase 3 Repolarization) quinidine->k_channel effect1 Decreased Conduction Velocity na_channel->effect1 effect2 Prolonged Action Potential (Increased QT Interval) k_channel->effect2

Caption: Simplified signaling pathway of quinidine's action on ion channels.

References

Technical Support Center: Sustained-Release Quinidine Bisulfate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in sustained-release quinidine bisulfate studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures, providing potential causes and recommended solutions.

IssuePotential CausesRecommended Solutions
High Variability in Dissolution Results (High %RSD) Formulation Related: - Non-uniform mixing of active pharmaceutical ingredient (API) and excipients. - Variability in tablet hardness or coating thickness. - Presence of different polymorphic forms of this compound.[1][2][3][4] Method Related: - Inadequate deaeration of the dissolution medium.[5][6] - Improper centering of the dosage form in the vessel.[7][8] - Inconsistent sampling technique or position. - Fluctuations in temperature or agitation speed.[9][10]Formulation Related: - Ensure robust blending processes and validate mixing uniformity. - Monitor and control tablet compression forces and coating parameters. - Characterize the solid-state properties of the API to ensure consistent polymorphic form.[1] Method Related: - Deaerate the dissolution medium according to USP guidelines (e.g., heating and vacuum filtration).[5][6] - Use appropriate sinkers to ensure the tablet remains in a consistent position. - Standardize sampling procedures and ensure the sampling probe is in the same location for each vessel. - Calibrate and monitor the dissolution bath temperature and paddle/basket speed.[9][10]
Unexpectedly Fast or Slow Dissolution Rate Formulation Related: - Incorrect excipient ratios (e.g., release-controlling polymer, disintegrant).[11] - Changes in the particle size of the API or excipients.[12] - Interaction between this compound and excipients. Method Related: - Incorrect pH of the dissolution medium.[13][14][15] - Use of an inappropriate dissolution medium (e.g., lack of necessary surfactants for poorly soluble drugs).[6][16][17]Formulation Related: - Verify the formulation composition and perform compatibility studies between the API and excipients. - Control the particle size distribution of raw materials. Method Related: - Prepare the dissolution medium carefully and verify the pH before use.[5][6] - Develop a discriminating dissolution method that reflects in vivo performance, which may require the use of surfactants or different buffer systems.[16][17]
Incomplete Dissolution (Failure to Reach 100% Release) Formulation Related: - "Dose dumping" where the entire drug load is released at once, or the opposite, where the drug is trapped in the matrix. - Cross-linking of gelatin capsules. Analytical Related: - Degradation of this compound in the dissolution medium.[5][6][16] - Adsorption of the drug onto the filter or sampling apparatus.Formulation Related: - Optimize the sustained-release matrix to ensure complete and gradual drug release. - For capsules, consider using enzymes in the dissolution medium if cross-linking is suspected. Analytical Related: - Assess the stability of this compound in the chosen dissolution medium and adjust the pH or use a different medium if necessary.[5][6][16] - Perform filter validation studies to ensure no significant drug binding occurs.
"Coning" - Undissolved Excipients at the Bottom of the Vessel Method Related: - Hydrodynamic "dead spot" directly under the paddle.[7][8][17] - Inappropriate agitation speed.[17]Method Related: - Increase the paddle speed (e.g., from 50 rpm to 75 rpm) to improve mixing at the bottom of the vessel.[17] - Consider using USP Apparatus 1 (basket) if coning persists with Apparatus 2 (paddle).

Frequently Asked Questions (FAQs)

1. What is the standard USP dissolution method for sustained-release this compound tablets?

According to the USP Dissolution Methods Database, a common method for quinidine sulfate extended-release tablets uses USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 100 rpm. The dissolution medium is typically 900 mL of 0.1 N HCl.[18] Sampling times are often at 1, 4, and 12 hours.

2. How does pH of the dissolution medium affect the release of this compound?

The pH of the dissolution medium can significantly influence the dissolution rate of this compound. As a weak base, its solubility is pH-dependent.[19][20] Studies have shown that the in vitro release rate of some sustained-release this compound preparations can be affected by changes in pH, which may mimic the transit from the acidic environment of the stomach to the more neutral environment of the intestine.[21] Therefore, it is crucial to use a dissolution medium with a pH that is relevant to the in vivo conditions and to ensure the pH is consistent across all experiments.[16][17]

3. What is the role of excipients in the variability of sustained-release this compound?

Excipients are critical in controlling the drug release profile and can be a significant source of variability.[11]

  • Release-Controlling Polymers: The type and concentration of polymers (e.g., HPMC, ethylcellulose) form the matrix that dictates the rate of drug diffusion and/or tablet erosion.[11] Variations in polymer viscosity or particle size can alter the release rate.

  • Fillers/Binders: These excipients can affect tablet hardness and porosity, which in turn influences the rate of fluid penetration and drug dissolution.[11]

  • Lubricants: While essential for tablet manufacturing, some lubricants are hydrophobic and can impede water penetration into the tablet, potentially slowing down dissolution.

4. Can polymorphism of this compound affect dissolution studies?

Yes, polymorphism, the existence of different crystal forms of the same compound, can significantly impact dissolution.[1][4] Different polymorphs can have different solubilities and dissolution rates.[2][3] A change in the polymorphic form during manufacturing or storage can lead to unexpected dissolution profiles and high variability.[3] It is essential to characterize and control the polymorphic form of the this compound used in the formulation.[1]

5. What are the key parameters for an HPLC method to analyze this compound in dissolution samples?

A validated RP-HPLC method is crucial for accurate quantification of this compound. Key parameters often include:

  • Column: A C18 column is commonly used.[22]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate) with an organic modifier like acetonitrile is typical. The pH of the buffer is often acidic (e.g., pH 3.0).[22]

  • Flow Rate: A flow rate around 0.8 to 1.5 ml/min is common.[22]

  • Detection: UV detection at a wavelength around 254 nm is suitable for quinidine.[22]

  • Validation: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.[22][23][24]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Sustained-Release Quinidine Formulations

FormulationActive IngredientDoseCmax (mg/L)Tmax (hours)AUC (mg·h/L)
Preparation A Quinidine Bisulphate320 mg (base)5.2 ± 0.5~4.568 ± 10
Preparation B Quinidine Bisulphate386 mg (base)4.1 ± 0.4~4.554 ± 5
Teva Quinidine Bisulphate500 mg---
Astra Quinidine Bisulphate500 mg---
Quinidex Quinidine Sulfate300 mg1.7 ± 0.63.9 ± 2.7-
Biquin Durules Quinidine Bisulphate250 mg1.6 ± 0.44.2 ± 1.1-
Quinaglute Quinidine Gluconate324 mg2.7 ± 0.82.5 ± 1.1-

Data compiled from multiple studies for illustrative comparison.[21][25][26][27][28] Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. "-" indicates data not available in the cited sources.

Experimental Protocols

1. Protocol: In Vitro Dissolution Testing of Sustained-Release this compound Tablets

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid.

  • Temperature: 37 ± 0.5 °C.

  • Agitation Speed: 75 rpm.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 8, and 12 hours).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a validated filter (e.g., 0.45 µm PVDF).

    • Analyze the samples for this compound concentration using a validated HPLC method.

2. Protocol: RP-HPLC Analysis of this compound in Dissolution Samples

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 75:25 v/v).[22]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[22]

  • Standard Preparation: Prepare a series of standard solutions of this compound in the dissolution medium to cover the expected concentration range of the samples.

  • Analysis: Inject the standards and samples. Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve generated from the standards.

Visualizations

Experimental_Workflow Experimental Workflow for Sustained-Release this compound Dissolution Study cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis formulation Sustained-Release This compound Tablet diss_setup Set up Dissolution Bath (Apparatus, Temp, Speed) formulation->diss_setup media_prep Prepare & Deaerate Dissolution Medium media_prep->diss_setup hplc_prep Prepare HPLC Mobile Phase & Standards hplc_analysis Analyze Samples by HPLC hplc_prep->hplc_analysis run_test Run Dissolution Test diss_setup->run_test sampling Withdraw Samples at Time Points run_test->sampling filtering Filter Samples sampling->filtering filtering->hplc_analysis data_proc Process Data & Calculate % Dissolved hplc_analysis->data_proc

Caption: Workflow for dissolution testing of sustained-release this compound.

Variability_Factors Factors Influencing Variability in Sustained-Release Studies cluster_api API Properties cluster_formulation Formulation & Manufacturing cluster_method Dissolution Method Parameters center Variability in Dissolution & Bioavailability polymorphism Polymorphism polymorphism->center particle_size Particle Size particle_size->center solubility Solubility solubility->center excipients Excipient Type & Ratio excipients->center hardness Tablet Hardness hardness->center coating Coating Thickness coating->center process Manufacturing Process process->center apparatus Apparatus & Speed apparatus->center medium Medium pH & Deaeration medium->center sampling_tech Sampling Technique sampling_tech->center

Caption: Key factors contributing to variability in this compound studies.

References

Technical Support Center: Quinidine-Induced QT Prolongation in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering quinidine-induced QT prolongation in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, along with detailed experimental protocols and supporting data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant field potential duration (FPD) prolongation in our hiPSC-cardiomyocyte cultures after applying quinidine. Is this expected?

A1: Yes, this is an expected and well-documented effect. Quinidine is a class I antiarrhythmic agent known to prolong the QT interval on an electrocardiogram (ECG), which corresponds to a prolongation of the action potential duration (APD) and field potential duration (FPD) in cardiomyocyte cultures.[1][2][3][4] This effect is primarily due to the blockade of the rapid delayed rectifier potassium current (IKr), which is mediated by the hERG (KCNH2) potassium channel.[5]

Q2: At what concentrations does quinidine typically induce QT prolongation in cell cultures?

A2: Quinidine induces concentration-dependent FPD prolongation. You can expect to see statistically significant effects at concentrations as low as 100 nM, with a more pronounced effect at 300 nM and higher.[2] In some studies, arrhythmias and early afterdepolarizations (EADs) have been observed at concentrations as low as 1 µM.[2] The therapeutic plasma concentration of quinidine is typically in the range of 3.8 to 10.2 µM.

Q3: Besides hERG blockade, what other mechanisms contribute to quinidine's effects on cardiomyocyte electrophysiology?

A3: Quinidine is a multi-ion channel blocker. In addition to its potent block of IKr (hERG), it also inhibits other key cardiac ion channels, which can contribute to its complex electrophysiological profile. These include:

  • Slow delayed rectifier potassium current (IKs): Inhibition of IKs further reduces the repolarization reserve, contributing to APD prolongation.[5]

  • Late sodium current (INa-late): Quinidine also blocks the late sodium current, an effect that can sometimes be anti-arrhythmic.[6]

  • Peak sodium current (INa): Blockade of the peak sodium current can slow the upstroke velocity of the action potential.[2]

  • L-type calcium current (ICaL): Quinidine can also inhibit the L-type calcium current, which can influence the plateau phase of the action potential.

Q4: We are seeing a high degree of variability in our MEA recordings after quinidine application. What could be the cause?

A4: Variability in MEA recordings is a common challenge. Several factors can contribute to this:

  • Cell Culture Heterogeneity: hiPSC-cardiomyocyte cultures are inherently heterogeneous, containing a mix of ventricular-like, atrial-like, and nodal-like cells, each with different electrophysiological properties.

  • Cell Maturation: The electrophysiological properties of hiPSC-CMs change as they mature in culture. Experiments conducted at different time points post-plating may yield different results.[7][8]

  • Experimental Conditions: Factors such as temperature, pH, and media composition can significantly impact cardiomyocyte electrophysiology. Ensure these are tightly controlled.

  • MEA Plate Variability: There can be well-to-well and even electrode-to-electrode variability on a single MEA plate. It is recommended to have multiple biological and technical replicates.

  • Recording Stability: Ensure that the cells have had adequate time to equilibrate on the MEA system before recording. A stable baseline recording is crucial for accurate data interpretation.[7][8]

Troubleshooting Guides

Issue 1: Excessive QT Prolongation or Arrhythmias Obscuring Data

If the quinidine-induced QT prolongation is so severe that it leads to widespread arrhythmias or cessation of beating in your cell cultures, making it difficult to collect meaningful data, consider the following mitigation strategies:

  • Strategy 1: Co-administration with a Late Sodium Current (INa-late) Inhibitor (e.g., Ranolazine)

    • Rationale: An enhanced late sodium current can exacerbate the proarrhythmic effects of IKr blockers like quinidine.[6] By inhibiting INa-late, you can potentially reduce the incidence of early afterdepolarizations (EADs) and other arrhythmias, thereby stabilizing the electrophysiological phenotype. Ranolazine is known to block both IKr and INa-late.[1][9]

    • Suggested Protocol:

      • Establish a stable baseline recording of your cardiomyocytes.

      • Co-administer quinidine at your desired concentration with a low concentration of ranolazine (e.g., 1-10 µM).

      • Alternatively, pre-treat the cells with ranolazine for a short period (e.g., 15-30 minutes) before adding quinidine.

      • Record the changes in FPD and observe for a reduction in arrhythmic events compared to quinidine alone.

  • Strategy 2: Co-administration with an L-type Calcium Channel (ICaL) Blocker (e.g., Verapamil)

    • Rationale: Verapamil is a potent ICaL blocker that also inhibits the hERG channel.[2] However, its strong calcium channel blocking effect can shorten the action potential duration, counteracting the prolongation caused by hERG blockade.[1][10][11] This can help to prevent the occurrence of EADs, which are often triggered by the reactivation of L-type calcium channels during a prolonged repolarization phase.

    • Suggested Protocol:

      • Obtain a stable baseline recording.

      • Co-administer quinidine with a low concentration of verapamil (e.g., 0.1-1 µM).

      • Observe for a blunted FPD prolongation and a reduction in arrhythmic events compared to quinidine alone. Be aware that at higher concentrations, verapamil may cause a shortening of the FPD and cessation of beating due to excessive ICaL block.[1][12]

Issue 2: Inconsistent or Noisy MEA Recordings

For general issues with MEA data quality, refer to the following troubleshooting tips:

  • Problem: Inconsistent Beating Rate

    • Possible Cause: Incomplete maturation of hiPSC-CMs, temperature fluctuations, or changes in media composition.

    • Solution: Allow hiPSC-CMs to mature for at least 7-12 days after plating before conducting experiments.[13] Ensure the MEA system maintains a stable temperature (37°C) and CO2 level. Allow the plate to equilibrate on the MEA stage for at least 10-20 minutes before recording to establish a stable baseline.[7][8]

  • Problem: Low Signal-to-Noise Ratio or "No Signal"

    • Possible Cause: Poor cell adhesion to the electrodes, low cell density, or unhealthy cells.

    • Solution: Ensure proper coating of the MEA plate with an extracellular matrix protein (e.g., fibronectin or Matrigel). Plate cells at a sufficient density to form a confluent monolayer over the electrodes. Visually inspect the cells for health and synchronous beating before starting the experiment.

  • Problem: Presence of Electrical Artifacts

    • Possible Cause: Interference from nearby electrical equipment, poor grounding, or movement of the MEA plate during recording.

    • Solution: Ensure the MEA system is properly grounded and isolated from sources of electrical noise. Avoid touching or moving the plate during recording. Use software-based artifact removal tools if available.[14][15]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels.

Ion ChannelCurrentCell TypeIC50 (µM)Reference(s)
KCNH2IKr (hERG)Rabbit Myocytes4.5 ± 0.3[6]
Nav1.5INa (peak)Rabbit Myocytes11.0 ± 0.7[6]
Nav1.5INa-lateRabbit Myocytes12.0 ± 0.7[6]
-INaRat Cardiac Myocytes40
hERGIKrXenopus Oocytes3.00 ± 0.03[4]

Note: IC50 values can vary depending on the experimental conditions and cell type used.

Key Experimental Protocols

Microelectrode Array (MEA) Assay for Quinidine-Induced FPD Prolongation

This protocol outlines the general steps for assessing the effect of quinidine on the field potential duration of hiPSC-cardiomyocytes using a multi-well MEA system.

Materials:

  • Mature hiPSC-cardiomyocytes (beating synchronously for >7 days post-plating)

  • MEA plates (e.g., 48- or 96-well) coated with fibronectin or Matrigel

  • Cardiomyocyte maintenance medium

  • Quinidine stock solution (in DMSO or water)

  • MEA recording system and analysis software

Procedure:

  • Cell Plating:

    • Coat MEA plates with an appropriate extracellular matrix solution according to the manufacturer's instructions.

    • Dissociate mature hiPSC-CMs into a single-cell suspension.

    • Plate the cells onto the MEA plate at a density that ensures the formation of a confluent monolayer over the electrodes (typically 150,000 to 300,000 cells per well for a 96- or 48-well plate, respectively).[13]

    • Culture the cells on the MEA plate for at least 7-10 days to allow for the formation of a stable, synchronously beating syncytium. Change the medium every 2-3 days.

  • Baseline Recording:

    • Place the MEA plate on the recording system and allow it to equilibrate for at least 15-20 minutes at 37°C and 5% CO2 to establish a stable baseline beating rate and FPD.[7][8]

    • Record baseline activity for 5-10 minutes.

  • Compound Addition:

    • Prepare serial dilutions of quinidine in pre-warmed maintenance medium. It is advisable to include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove a portion of the medium from each well and add the same volume of the quinidine solution to achieve the desired final concentrations.

    • It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Post-Dose Recording:

    • Allow the cells to incubate with the compound for a sufficient time to observe the effect (typically 15-30 minutes).

    • Record the post-dose activity for 5-10 minutes at each concentration.

  • Data Analysis:

    • Use the MEA software's analysis tools to detect spikes and calculate the FPD for each well.

    • Correct the FPD for the beating rate using a correction formula (e.g., Fridericia's or Bazett's formula) to obtain the corrected FPD (FPDc).

    • Calculate the change in FPDc from baseline for each concentration.

    • Plot the concentration-response curve to determine the EC50 for FPD prolongation.

    • Analyze the recordings for proarrhythmic events such as EADs, triggered activity, and arrhythmias.

Manual Patch-Clamp Protocol for hERG Channel Block by Quinidine

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of quinidine on hERG channels heterologously expressed in a cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Quinidine stock solution

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

Solutions:

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Preparation:

    • Plate the hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution at room temperature or 37°C.

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds) to obtain a stable baseline current.

  • Compound Application:

    • Once a stable baseline is established, perfuse the cell with the extracellular solution containing the desired concentration of quinidine.

    • Continue recording using the same voltage protocol until the drug effect reaches a steady state.

    • Perform a washout by perfusing with the drug-free extracellular solution.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before (control) and after drug application.

    • Calculate the percentage of current inhibition for each quinidine concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Visualizations

Quinidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Quinidine Quinidine hERG hERG (IKr) Channel Quinidine->hERG Blocks (potent) IKs IKs Channel Quinidine->IKs Blocks INa_late Late Na+ Channel Quinidine->INa_late Blocks ICaL L-type Ca2+ Channel Quinidine->ICaL Blocks Repolarization Delayed Repolarization hERG->Repolarization Inhibits IKs->Repolarization Inhibits EADs Early Afterdepolarizations (EADs) ICaL->EADs Contributes to APD_Prolongation Action Potential Duration Prolongation Repolarization->APD_Prolongation Leads to APD_Prolongation->EADs Can cause

Caption: Signaling pathway of quinidine's multi-channel effects on cardiomyocyte repolarization.

MEA_Workflow A 1. Plate hiPSC-CMs on MEA plate B 2. Culture for 7-10 days (form syncytium) A->B C 3. Place on MEA system & Equilibrate (15-20 min) B->C D 4. Record Baseline (5-10 min) C->D E 5. Add Quinidine (or Vehicle) D->E F 6. Incubate (15-30 min) E->F G 7. Record Post-Dose (5-10 min) F->G H 8. Data Analysis (FPD, Beat Rate, Arrhythmias) G->H

Caption: Experimental workflow for assessing quinidine's effect using a microelectrode array (MEA).

Troubleshooting_Logic Start Observe excessive FPD prolongation or arrhythmias Q1 Is the goal to stabilize the signal for other measurements? Start->Q1 Mitigate Apply Mitigation Strategy Q1->Mitigate Yes NoAction Analyze pro-arrhythmic phenotype as is Q1->NoAction No Q2 Which underlying current to modulate? Mitigate->Q2 Ranolazine Co-administer Ranolazine (I_Na-late inhibitor) Q2->Ranolazine Target I_Na-late Verapamil Co-administer Verapamil (I_CaL inhibitor) Q2->Verapamil Target I_CaL End Re-evaluate FPD and arrhythmia incidence Ranolazine->End Verapamil->End

Caption: Logical troubleshooting flow for mitigating excessive quinidine-induced proarrhythmic effects.

References

Dealing with batch-to-batch variability of quinidine bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of quinidine bisulfate.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cardiac electrophysiology experiments when using different lots of this compound. What could be the cause?

A1: Batch-to-batch variability in this compound can stem from several factors that may impact its electrophysiological effects. The most common causes include:

  • Purity and Impurity Profile: The percentage of this compound and the presence of related alkaloids, particularly dihydroquinidine sulfate, can vary between batches. Dihydroquinidine is a known impurity that also possesses antiarrhythmic properties and can influence the overall pharmacological effect.

  • Physicochemical Properties: Differences in particle size, crystal form (polymorphism), and solubility can affect the dissolution rate and bioavailability of the compound in your experimental setup.

  • Residual Solvents and Water Content: The presence of residual solvents from the manufacturing process or variations in water content can alter the compound's stability and effective concentration.

It is crucial to review the Certificate of Analysis (CoA) for each batch and perform in-house quality control checks to ensure consistency.

Q2: What are the acceptable limits for impurities in this compound?

A2: The United States Pharmacopeia (USP) provides specifications for quinidine sulfate, which can be a useful reference for this compound. Key specifications include the total alkaloid content and the limit for specific impurities. For instance, the USP monograph for quinidine sulfate specifies that it contains not less than 99.0 percent and not more than 101.0 percent of total alkaloid salt, calculated on an anhydrous basis.[1] The acceptance criteria for impurities are often based on regulatory guidelines from bodies like the ICH, which set thresholds for reporting, identification, and qualification of impurities.[2][3]

Q3: How can we ensure the consistency of our this compound stock solutions prepared from different batches?

A3: To ensure the consistency of your stock solutions, it is recommended to:

  • Standardize Solution Preparation: Use a consistent and validated protocol for preparing your stock solutions, including the solvent, concentration, and storage conditions.

  • Perform Quality Control Checks: After preparing a new stock solution from a different batch, perform an analytical validation to confirm its concentration. An HPLC-UV method is a reliable way to quantify the quinidine concentration.

  • Assess Solubility: Visually inspect the solutions for any undissolved particles. If solubility issues are suspected, consider evaluating the impact of pH and temperature on the dissolution.

  • Monitor Stability: Regularly check the stability of your stock solutions, especially if they are stored for extended periods. Degradation can lead to a decrease in the active compound's concentration and the formation of new impurities.

Troubleshooting Guides

Issue 1: Variable Inhibition of Cardiac Ion Channels

Symptom: You observe a significant difference in the percentage of ion channel inhibition (e.g., late sodium current or hERG potassium current) when using different batches of this compound at the same nominal concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration of Active Compound 1. Verify Stock Solution Concentration: Use a validated HPLC method to accurately determine the concentration of quinidine in your stock solution for each batch. 2. Review Certificate of Analysis (CoA): Compare the purity values on the CoAs of the different batches. Adjust the amount of compound weighed for stock solution preparation based on the purity to achieve the same final concentration of the active moiety.
Presence of Active Impurities 1. Analyze Impurity Profile: Use HPLC to identify and quantify impurities, particularly dihydroquinidine, in each batch. Dihydroquinidine is also an active sodium channel blocker. 2. Correlate with Activity: Determine if there is a correlation between the level of dihydroquinidine (or other impurities) and the observed variability in ion channel inhibition.
Different Physicochemical Properties 1. Assess Dissolution: Perform a dissolution test to compare the rate and extent of dissolution for each batch under your experimental conditions. Poor dissolution can lead to a lower effective concentration. 2. Characterize Solid State: If significant dissolution differences are observed, consider techniques like X-ray powder diffraction (XRPD) to check for polymorphism.
Issue 2: Inconsistent Results in Cellular Electrophysiology Assays (e.g., Action Potential Duration)

Symptom: The magnitude of action potential duration (APD) prolongation varies significantly between experiments using different lots of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Compound Potency 1. Establish a Bioassay: Develop a simple, rapid, and reproducible bioassay to functionally test each new batch of this compound before use in critical experiments. This could be a binding assay or a simple cellular assay that is sensitive to quinidine's effects. 2. Generate Dose-Response Curves: For each new batch, generate a full dose-response curve in your primary assay to determine the EC50 or IC50. This will allow you to normalize the concentrations used in subsequent experiments based on functional activity rather than just weight.
Degradation of the Compound 1. Assess Stability: Perform a stability study on your stock solutions. This can involve analyzing the concentration and purity of the solution at different time points under your storage conditions. 2. Conduct Forced Degradation: To understand potential degradation pathways, perform forced degradation studies under stress conditions such as acid, base, oxidation, heat, and light.[4][5][6] This can help identify potential degradation products that might interfere with your assay.
Experimental System Variability 1. Use a Reference Standard: Include a well-characterized internal reference standard of this compound in every experiment to monitor for shifts in the assay performance over time. 2. Control Experimental Conditions: Ensure that all other experimental parameters (e.g., cell passage number, temperature, pH of recording solutions) are tightly controlled.

Quantitative Data Summary

The following table summarizes the key specifications for Quinidine Sulfate as per the United States Pharmacopeia (USP). These can serve as a benchmark for assessing the quality and consistency of different batches.

Parameter USP Specification Reference
Total Alkaloid Salt Content 99.0% - 101.0% (anhydrous basis)[1]
Specific Rotation +275° to +288° (anhydrous basis, in 0.1 N HCl)[1]
Water Content 4.0% - 5.5%[1]
Residue on Ignition Not more than 0.1%[1]
Heavy Metals Not more than 0.001%[1]
Limit of Dihydroquinidine Sulfate Specified in the monograph; requires chromatographic separation. The resolution between quinidine and dihydroquinidine should be not less than 2.5.[1]
Dissolution (for tablets) Not less than 85% (Q) of the labeled amount is dissolved in 30 minutes.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol is a general guideline for the analysis of this compound purity and the quantification of impurities like dihydroquinidine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0). The exact gradient will need to be optimized to achieve adequate separation of quinidine, dihydroquinidine, and other potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare samples of each batch at the same concentration.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the samples from each batch.

    • Identify and quantify quinidine and any impurities by comparing their retention times and peak areas to the standards. The relative retention time for dihydroquinidine is approximately 1.5 relative to quinidine.[1]

Dissolution Test for Quinidine Sulfate Tablets (USP Method)

This protocol is based on the USP monograph for quinidine sulfate tablets and can be adapted to assess the dissolution characteristics of the raw material.[7]

  • Apparatus: USP Apparatus 1 (basket).

  • Dissolution Medium: 900 mL of 0.01 N hydrochloric acid.

  • Rotation Speed: 100 rpm.

  • Time: 30 minutes.

  • Procedure:

    • Place the specified amount of this compound in the basket.

    • Start the apparatus and withdraw samples at the specified time point.

    • Filter the samples and dilute as necessary with the dissolution medium.

    • Determine the amount of dissolved this compound using UV-Vis spectrophotometry at a wavelength of approximately 248 nm, comparing the absorbance to a standard solution of known concentration.[7]

  • Acceptance Criteria: Not less than 85% of the labeled amount should be dissolved in 30 minutes.[7]

Visualizations

Quinidine_Signaling_Pathway cluster_action_potential Action Potential Quinidine Quinidine Na_Channel Voltage-gated Na+ Channel (Nav1.5) Quinidine->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channel (hERG) Quinidine->K_Channel Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Phase3 Phase 3 (Repolarization) K_Channel->Phase3 Mediates APD Action Potential Duration (APD) Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Protocol CoA Review Certificate of Analysis HPLC Perform HPLC Analysis (Purity & Impurities) CoA->HPLC Dissolution Conduct Dissolution Test HPLC->Dissolution Stock Prepare Standardized Stock Solution Dissolution->Stock Assay Perform Cellular Electrophysiology Assay Stock->Assay Analysis Analyze and Compare Results Assay->Analysis Troubleshooting_Logic Start Inconsistent Experimental Results Check_CoA Review CoA of Different Batches Start->Check_CoA Significant_Diff Significant Differences in Purity/Impurities? Check_CoA->Significant_Diff Quantify Quantify Differences with In-House HPLC Significant_Diff->Quantify Yes No_Diff No Significant Differences in CoA Significant_Diff->No_Diff No Check_Dissolution Assess Dissolution Profile Quantify->Check_Dissolution Normalize Normalize Concentration Based on Purity Check_Dissolution->Normalize Check_Protocol Review Experimental Protocol for Consistency No_Diff->Check_Protocol

References

Validation & Comparative

A Comparative Guide for In Vivo Studies: Quinidine Bisulfate vs. Quinidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on in-vivo studies involving the Class IA antiarrhythmic agent quinidine, the choice between its salt forms, bisulfate and sulfate, is a critical decision that can significantly impact pharmacokinetic profiles and dosing regimens. This guide provides an objective comparison of quinidine bisulfate and quinidine sulfate, supported by experimental data, to inform the selection of the most appropriate salt for specific research needs.

Executive Summary

This compound is typically formulated for sustained-release, leading to a slower absorption rate, a lower peak plasma concentration (Cmax), and a delayed time to reach peak concentration (Tmax) compared to the immediate-release characteristics of quinidine sulfate.[1][2] Despite these differences in absorption kinetics, the overall bioavailability, as measured by the area under the concentration-time curve (AUC), is generally comparable between the two salt forms, indicating that a similar total amount of the active quinidine moiety is absorbed over time.[1][2] The choice between the two salts will, therefore, largely depend on the desired pharmacokinetic profile for the in vivo study. For studies requiring a rapid onset of action and higher peak concentrations, quinidine sulfate is the more suitable option. Conversely, for studies aiming for a more prolonged and stable plasma concentration with reduced peak-related side effects, this compound is the preferred choice.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and quinidine sulfate based on available in vivo data. It is important to note that while direct head-to-head studies with detailed quantitative data are limited in publicly available literature, the qualitative differences are well-documented.

Pharmacokinetic ParameterThis compound (Sustained-Release)Quinidine Sulfate (Immediate-Release)Reference
Absorption Rate SlowerFaster[1][3]
Peak Plasma Concentration (Cmax) DecreasedIncreased[1][2]
Time to Peak Concentration (Tmax) Increased (Delayed)Decreased (Faster)[1][2]
Area Under the Curve (AUC) Similar to Quinidine SulfateSimilar to this compound[1][2]
Formulation Type Typically Sustained-ReleaseTypically Immediate-Release[4]

Experimental Protocols

Objective: To compare the pharmacokinetic profiles of a single oral dose of a sustained-release this compound formulation and an immediate-release quinidine sulfate formulation in healthy adult subjects.

Study Design: A single-dose, randomized, two-period, two-sequence crossover study.

Subjects: A cohort of healthy, non-smoking male and female volunteers, aged 18-45 years, with a body mass index (BMI) within the normal range. Subjects would undergo a comprehensive health screening to rule out any underlying medical conditions, particularly cardiovascular abnormalities.

Drug Administration:

  • Treatment A: A single oral dose of sustained-release this compound (e.g., 250 mg).

  • Treatment B: A single oral dose of immediate-release quinidine sulfate (e.g., 200 mg). The doses are chosen to deliver a comparable amount of the active quinidine base.

Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the drug from the system.

Blood Sampling: Venous blood samples would be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

Analytical Method: Plasma concentrations of quinidine would be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated for each subject and formulation: Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf).

Statistical Analysis: Analysis of variance (ANOVA) would be performed on the log-transformed pharmacokinetic parameters to determine if there are any statistically significant differences between the two formulations.

Mechanism of Action: Cardiac Ion Channel Blockade

Quinidine exerts its antiarrhythmic effects by modulating the flow of ions across the membranes of cardiac myocytes, thereby altering the cardiac action potential. Its primary mechanism involves the blockade of both sodium (Na+) and potassium (K+) channels.

Quinidine_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_effects Effects on Action Potential Na_channel Fast Na+ Channel Phase0 Phase 0 Depolarization (Reduced Rate of Rise) Na_channel->Phase0 K_channel K+ Channels (e.g., IKr, IKs) Repolarization Repolarization (Prolonged) K_channel->Repolarization Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks APD Action Potential Duration (Increased) Repolarization->APD ERP Effective Refractory Period (Increased) APD->ERP

Caption: Quinidine's mechanism of action on cardiac ion channels.

Experimental Workflow for a Comparative In Vivo Study

The following diagram illustrates a typical workflow for a preclinical in vivo study comparing this compound and quinidine sulfate in an animal model.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_sampling Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., rat, dog) Acclimatization Acclimatization Period Animal_Model->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Group_A Group A: This compound (Sustained-Release) Randomization->Group_A Group_B Group B: Quinidine Sulfate (Immediate-Release) Randomization->Group_B Vehicle_Control Group C: Vehicle Control Randomization->Vehicle_Control Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling ECG_Monitoring ECG Monitoring Group_A->ECG_Monitoring Group_B->Blood_Sampling Group_B->ECG_Monitoring Vehicle_Control->Blood_Sampling Vehicle_Control->ECG_Monitoring PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (QTc Interval) ECG_Monitoring->PD_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

Caption: A typical experimental workflow for comparing quinidine salts in vivo.

Conclusion

The selection between this compound and quinidine sulfate for in vivo research hinges on the desired pharmacokinetic profile. Quinidine sulfate offers rapid absorption and higher peak concentrations, making it suitable for studies investigating acute effects. In contrast, the sustained-release properties of this compound provide a more prolonged and stable plasma concentration, which may be advantageous for chronic dosing studies or when trying to minimize peak concentration-related adverse effects. Researchers should carefully consider the objectives of their study to make an informed decision on the most appropriate salt form of quinidine to utilize.

References

Comparative efficacy of quinidine and quinine in malaria research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinidine and quinine, two diastereomers of cinchona alkaloids, in the treatment of malaria. Both compounds have a long history of use as antimalarial agents, and understanding their relative performance is crucial for ongoing research and drug development efforts. This document synthesizes data from various in vivo and in vitro studies to offer an objective comparison, complete with experimental details and visualizations of key pathways and workflows.

In Vivo Efficacy: Clinical Trial Data

Clinical studies have demonstrated that both quinidine and quinine are effective in treating falciparum malaria, including strains resistant to other antimalarials like chloroquine. While some research suggests quinidine may be more potent in vitro, clinical outcomes are often comparable.[1] A significant differentiating factor in clinical use is the higher cardiotoxicity associated with quinidine, particularly QT interval prolongation.[1][2]

Efficacy ParameterQuinidineQuinineStudy Population & Notes
Cure Rate (Uncomplicated Falciparum Malaria) 88% (29/33)85% (28/33)66 Thai children treated orally.[2]
Parasite Clearance Time (Severe Falciparum Malaria) 49.4 ± 17.8 hoursComparable to quinine14 patients treated with intravenous quinidine gluconate.[3]
Fever Clearance Time (Severe Falciparum Malaria) 69.5 ± 18.7 hoursComparable to quinine14 patients treated with intravenous quinidine gluconate.[3]
Recrudescence Rate Two patients had recurrent parasitemia on Days 25 and 28.One patient (in a combination study) recrudesced on day 46.Intravenous quinidine study in 14 patients with severe malaria.[3] Combination therapy study.[4]

In Vitro Susceptibility of Plasmodium falciparum

In vitro studies consistently indicate that quinidine is more potent than quinine against P. falciparum. This is reflected in lower mean minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for quinidine compared to quinine.[2][5]

In Vitro ParameterQuinidineQuinineStudy Details & Notes
Mean Minimum Inhibitory Concentration (MIC) 1.44 µmol/l3.02 µmol/lIsolates from Thai children with uncomplicated falciparum malaria.[2]
50% Inhibitory Concentration (IC50) 0.053 to 4.577 µmol/L of blood0.053 to 8.132 µmol/L of bloodBrazilian P. falciparum isolates.[5]

Experimental Protocols

In Vivo Clinical Trial: Treatment of Severe Falciparum Malaria

This protocol represents a generalized methodology for a clinical trial comparing intravenous quinidine and quinine in patients with severe falciparum malaria.

1. Patient Selection and Enrollment:

  • Inclusion Criteria: Patients with a diagnosis of severe falciparum malaria, confirmed by microscopic examination of blood smears, and presenting with one or more criteria for severe malaria as defined by the World Health Organization (WHO). Informed consent is obtained from the patient or their legal guardian.

  • Exclusion Criteria: Patients with a known hypersensitivity to cinchona alkaloids, pre-existing cardiac conditions that would contraindicate the use of quinidine or quinine, pregnancy (depending on the specific trial protocol), and co-administration of drugs known to interact with the study medications.

2. Drug Administration:

  • Patients are randomized to receive either intravenous quinidine gluconate or quinine dihydrochloride.

  • Loading Dose: A loading dose is administered to rapidly achieve therapeutic plasma concentrations. For example, quinidine gluconate at 15 mg of the base per kilogram of body weight, or quinine dihydrochloride at 20 mg/kg.[3]

  • Maintenance Dose: The loading dose is followed by a continuous infusion or intermittent infusions of a maintenance dose (e.g., quinidine at 7.5 mg/kg every eight hours).[3]

  • Treatment is continued intravenously until the patient can tolerate oral medication, at which point they are switched to an oral formulation to complete the treatment course.

3. Patient Monitoring:

  • Parasite Clearance: Thick and thin blood smears are prepared every 6-12 hours to monitor the parasite density until two consecutive smears are negative.

  • Fever Clearance: Axillary or rectal temperature is measured every 4-6 hours. Fever clearance time is defined as the time from the start of treatment until the temperature remains below 37.5°C for a sustained period (e.g., 48 hours).

  • Cardiac Monitoring: Continuous electrocardiogram (ECG) monitoring is essential, particularly for patients receiving quinidine, to detect any signs of cardiotoxicity such as QT interval prolongation.

  • Adverse Events: Patients are closely monitored for any adverse events, including cinchonism (tinnitus, headache, nausea), hypoglycemia, and cardiovascular complications.

4. Outcome Assessment:

  • The primary outcomes are typically the parasite clearance time and fever clearance time.

  • Secondary outcomes may include the 28-day cure rate, incidence of adverse events, and mortality rate.

In Vitro Susceptibility Testing: The Microtechnique

This protocol describes a common method for assessing the in vitro activity of antimalarial drugs against P. falciparum.

1. Preparation of Drug Plates:

  • 96-well microtiter plates are pre-dosed with serial dilutions of quinidine and quinine. The drugs are typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted in culture medium.

2. Parasite Culture:

  • P. falciparum isolates are cultured in vitro in human red blood cells using standard techniques. The cultures are synchronized to obtain a high proportion of ring-stage parasites.

3. Incubation:

  • Infected red blood cells are added to the drug-coated plates at a specific parasitemia and hematocrit.

  • The plates are incubated for 48-72 hours in a controlled environment with low oxygen and elevated carbon dioxide.

4. Assessment of Growth Inhibition:

  • Parasite growth is assessed using various methods:

    • Microscopy: Giemsa-stained thick blood smears are examined to determine the number of schizonts that have matured from the initial ring stages in the drug-treated wells compared to control wells.

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is measured to quantify parasite growth.

  • The 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50%, is calculated.

Mechanism of Action and Experimental Workflow

The primary antimalarial mechanism of action for both quinidine and quinine is the interference with heme detoxification in the parasite's food vacuole.[1]

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity HemePolymerase Heme Polymerase Drug Quinidine / Quinine Drug->HemePolymerase Inhibition Experimental_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis & Outcome PatientScreening Patient Screening (Severe Malaria Diagnosis) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Quinidine (Intravenous) Randomization->GroupA GroupB Group B: Quinine (Intravenous) Randomization->GroupB ParasiteClearance Parasite Clearance (Blood Smears) GroupA->ParasiteClearance FeverClearance Fever Clearance (Temperature Monitoring) GroupA->FeverClearance AdverseEvents Adverse Event Monitoring (ECG, etc.) GroupA->AdverseEvents GroupB->ParasiteClearance GroupB->FeverClearance GroupB->AdverseEvents DataAnalysis Comparative Data Analysis ParasiteClearance->DataAnalysis FeverClearance->DataAnalysis AdverseEvents->DataAnalysis EfficacyConclusion Conclusion on Comparative Efficacy DataAnalysis->EfficacyConclusion

References

A Researcher's Guide to Quinidine Salts: Validating Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the physicochemical properties and experimental validation of different quinidine salt forms for researchers, scientists, and drug development professionals.

In the realm of cardiac electrophysiology and antiarrhythmic drug research, quinidine has long been a cornerstone for studying ion channel function and arrhythmias. However, the choice of quinidine salt form for experimental use can significantly impact the reproducibility and interpretation of findings. This guide provides a detailed comparison of common quinidine salt forms, offering supporting experimental data and protocols to aid researchers in making informed decisions and ensuring the validity of their results.

Physicochemical Properties of Quinidine Salts

The selection of a specific salt form can influence key physicochemical properties such as molecular weight, the percentage of active quinidine base, solubility, and stability. These differences can, in turn, affect the bioavailability and pharmacokinetic profile of the drug in experimental models.

PropertyQuinidine SulfateQuinidine GluconateQuinidine HydrochlorideQuinidine BisulfateQuinidine Polygalacturonate
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂OC₂₀H₂₄N₂O₂·C₆H₁₂O₇C₂₀H₂₄N₂O₂·HCl·H₂OC₂₀H₂₄N₂O₂·H₂SO₄(C₂₀H₂₄N₂O₂)ₓ·(C₆H₁₀O₇)y
Molecular Weight ( g/mol ) 782.96[1]520.58378.89[2]422.5[3]Variable
Quinidine Base (%) ~83%[1]~62%~86%~77%~60%
Appearance White, crystalline powder[1]White powderWhite to off-white crystalline powder[2]White crystalsAmorphous powder
Solubility in Water Slightly soluble (1 g in 90 mL)[1]Freely soluble[4]Soluble (10 mg/mL)[2]SolubleSparingly soluble
Solubility in Ethanol Soluble[1]SolubleSoluble (76 mg/mL)[2]Sparingly solubleSlightly soluble
Solubility in DMSO SolubleSolubleSoluble (76 mg/mL)[2]SolubleSoluble
Stability Darkens on exposure to light. Stable in some oral liquid formulations for up to 60 days at 5°C and 25°C.[5]Darkens on exposure to light.[6]StableStableDarkens on exposure to light.[6]

Note: The solubility and stability of quinidine salts can be influenced by factors such as pH, temperature, and the presence of other ions.[7][8] Researchers should consider these factors when preparing stock solutions and conducting experiments.

Pharmacokinetic and Bioavailability Comparison

Different salt forms of quinidine exhibit distinct pharmacokinetic profiles, which is a critical consideration when designing in vivo experiments.

ParameterQuinidine SulfateQuinidine Gluconate
Absorption Rate RapidSlower than sulfate
Time to Peak Plasma Concentration (Tmax) ~1-2 hours~4-6 hours
Bioavailability ~70-80%~70-80%

A study comparing single doses of quinidine sulfate and quinidine gluconate in healthy volunteers found that while the rate of absorption was significantly faster for the sulfate salt, the total amount of bioavailable quinidine was not significantly different when adjusted for the quinidine base content.

Mechanism of Action: A Common Pathway

Regardless of the salt form, the pharmacological activity of quinidine stems from the quinidine base. As a Class Ia antiarrhythmic agent, quinidine primarily exerts its effects by blocking voltage-gated sodium and potassium channels in cardiomyocytes.[9] This action prolongs the cardiac action potential and effective refractory period, thereby suppressing arrhythmias.

Quinidine_Mechanism Quinidine Quinidine Base Nav15 Voltage-gated Sodium Channel (Nav1.5) Quinidine->Nav15 Blocks Kv Voltage-gated Potassium Channels (e.g., hERG) Quinidine->Kv Blocks Phase0 Phase 0 Depolarization (Action Potential Upstroke) Nav15->Phase0 Mediates Phase3 Phase 3 Repolarization Kv->Phase3 Mediates ActionPotential Prolonged Action Potential Duration Phase0->ActionPotential Initiates Phase3->ActionPotential Terminates ERP Increased Effective Refractory Period ActionPotential->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Mechanism of action of quinidine on cardiac ion channels.

Experimental Protocols for Validating Findings

To ensure that observed experimental effects are attributable to the quinidine base and not influenced by the salt form, it is crucial to perform validation experiments. Below are detailed protocols for comparing the effects of different quinidine salts.

In Vitro Dissolution Profile Comparison

This protocol allows for the comparison of the dissolution rates of different quinidine salt forms under standardized conditions.

Objective: To compare the in vitro dissolution profiles of at least two different quinidine salt forms (e.g., sulfate vs. gluconate).

Materials:

  • Quinidine salt powders (e.g., quinidine sulfate, quinidine gluconate)

  • Dissolution apparatus (USP Apparatus 2 - paddle)

  • Dissolution media (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • HPLC system with a suitable column for quinidine analysis

  • Standard laboratory glassware and equipment

Procedure:

  • Media Preparation: Prepare 900 mL of the desired dissolution medium and bring it to 37 ± 0.5 °C.

  • Apparatus Setup: Set up the dissolution apparatus with the paddle speed at 50 rpm.

  • Sample Preparation: Accurately weigh an amount of each quinidine salt powder equivalent to the same dose of quinidine base.

  • Dissolution: Introduce the weighed sample into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Analysis: Analyze the concentration of dissolved quinidine in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time for each salt form to generate comparative dissolution profiles.

Dissolution_Workflow start Start prep_media Prepare Dissolution Media (e.g., 0.1 N HCl, pH 6.8 buffer) start->prep_media setup_apparatus Set up USP Apparatus 2 (Paddle at 50 rpm, 37°C) prep_media->setup_apparatus weigh_salts Weigh Equimolar Amounts of Quinidine Salt Forms setup_apparatus->weigh_salts add_to_vessel Add Salt to Dissolution Vessel weigh_salts->add_to_vessel start_dissolution Start Dissolution add_to_vessel->start_dissolution sample Withdraw Samples at Predetermined Time Points start_dissolution->sample analyze Analyze Quinidine Concentration by HPLC sample->analyze plot Plot % Dissolved vs. Time analyze->plot end End plot->end PatchClamp_Workflow start Start prep_cells Prepare Isolated Cardiomyocytes start->prep_cells establish_patch Establish Whole-Cell Patch-Clamp Configuration prep_cells->establish_patch baseline Record Baseline Ion Current establish_patch->baseline apply_salt1 Apply Quinidine Salt 1 baseline->apply_salt1 record_effect1 Record Effect of Salt 1 apply_salt1->record_effect1 washout Washout with Drug-Free Solution record_effect1->washout apply_salt2 Apply Quinidine Salt 2 washout->apply_salt2 record_effect2 Record Effect of Salt 2 apply_salt2->record_effect2 analyze Compare % Inhibition of Ion Current record_effect2->analyze end End analyze->end

References

Cross-Validation of Quinidine Bisulfate Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of quinidine, a class Ia antiarrhythmic agent, across various cell lines. The data presented here is a synthesis of multiple studies and is intended to offer a comprehensive overview for researchers investigating its therapeutic potential and cellular mechanisms. While many studies refer to "quinidine" or "quinidine sulfate," this guide will consider the primary effects to be driven by the quinidine molecule itself, a common practice in pharmacological literature where the salt form is often used for solubility and stability.

I. Comparative Analysis of Quinidine's Electrophysiological Effects

Quinidine's primary mechanism of action involves the blockade of various ion channels, leading to alterations in cellular electrophysiology. These effects are most pronounced in cardiac cells but have also been characterized in other cell types used for ion channel research.

Table 1: Comparative Inhibitory Potency (IC50) of Quinidine on Various Ion Channels

Cell LineIon ChannelIC50 (µM)Reference
HEK 293hKv4.32.9[1]
Ltk⁻ cellshERG0.8[2]
Xenopus oocyteshERG3.00 ± 0.03[2]
Rat Ventricular CardiomyocytesTransient Outward K⁺ Current (Ito)15[3]
Rat Ventricular CardiomyocytesL-type Ca²⁺ Current (ICa)10[3]
Molluscan NeuronsDelayed K⁺ Current28[4]

Table 2: Effects of Quinidine on Action Potential Parameters in Cardiac Cells

Cell Line/TissueConcentration (µM)Effect on VmaxEffect on Action Potential Duration (APD)Reference
Canine Ventricular Myocytes5-20DecreasedProlonged[5]
Canine Purkinje Fibers10DecreasedProlonged (APD90)[6]
Guinea Pig Ventricular Myocytes20Not specifiedNot specified (focus on sodium current)[7]
Guinea Pig Papillary MuscleTherapeutic concentrationsDecreasedNot specified (focus on sodium current)[8]
Sheep Purkinje FibersClinically relevantDepressed sodium systemNot specified[9]

II. Comparative Analysis of Quinidine's Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines

Recent research has highlighted the potential of quinidine and its derivatives as anti-cancer agents. These studies demonstrate that quinidine can inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of key signaling pathways.

Table 3: Effects of Quinidine on Cancer Cell Viability and Proliferation

Cell LineEffectConcentrationObservationsReference
P388 Leukemia (VCR-resistant)Enhanced Vincristine CytotoxicityNot specified (nontoxic conc.)50 to 80-fold increase in VCR cytotoxicity[10]
Human Myelogenous Leukemia (VCR-resistant)Enhanced Vincristine CytotoxicityNot specified (nontoxic conc.)50 to 80-fold increase in VCR cytotoxicity[10]
P388 Leukemia (Adriamycin-resistant)Enhanced Adriamycin CytotoxicityNot specified8-fold increase in Adriamycin cytotoxicity[10]
Human Glioma U87-MGInhibited Proliferation, Induced ApoptosisDose-dependentMediated through regulation of microRNAs[11]
MCF-7 (Breast Cancer)Decreased Proliferation, G0/G1 ArrestNot specifiedLinked to elevated CDKN1A and suppressed cyclin D1[12]
SKOV-3 (Ovarian Cancer)Suppressed Proliferation, Induced ApoptosisNot specifiedProteomics revealed suppression of cell cycle-related processes[12]
K562 (Erythroleukemia)Inhibited ProliferationOptimal active concentrationsTime-dependent effect on cellular growth[13]
HeLa (Cervical Cancer)Anti-proliferative2.5–20 µMSignificant anti-proliferation properties[14]
A549 (Lung Cancer)Inhibited Proliferation>5 µMConcentration and time-dependent inhibition[15]

III. Signaling Pathways Modulated by Quinidine

Quinidine's effects on cell physiology are underpinned by its ability to modulate specific signaling pathways. In cancer cells, these pathways are often related to cell survival, proliferation, and apoptosis.

A. Anti-Cancer Signaling Pathways

In various cancer cell lines, quinidine has been shown to inhibit pro-survival pathways and activate apoptotic pathways. One of the key mechanisms involves the inhibition of the AKT signaling pathway.[15] Furthermore, studies on the related compound hydroquinidine in MCF-7 cells revealed downregulation of proteins involved in cell cycle progression, such as CDK1 and MCM proteins, and activation of apoptosis and ferroptosis pathways.[12] In human glioma U87-MG cells, quinidine's anti-proliferative and pro-apoptotic effects are mediated, at least in part, by regulating the expression of microRNAs.[11]

Quinidine_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Quinidine Quinidine TRAF6 TRAF6 Quinidine->TRAF6 Inhibits miRNA miRNA Quinidine->miRNA Regulates AKT AKT TRAF6->AKT Activates NF_kB NF_kB AKT->NF_kB Activates BCL2 Bcl-2 AKT->BCL2 Activates PI3K->AKT Activates Proliferation Cell Proliferation NF_kB->Proliferation Apoptosis_Inhibition Apoptosis Inhibition BCL2->Apoptosis_Inhibition Gene_Expression Altered Gene Expression miRNA->Gene_Expression Gene_Expression->Apoptosis_Inhibition Gene_Expression->Proliferation

Figure 1: Simplified signaling pathways affected by quinidine in cancer cells.

B. Cardiac Electrophysiology Signaling

In cardiac myocytes, quinidine's primary effect is on ion channels that govern the action potential. It blocks sodium, potassium, and calcium channels, leading to a prolonged action potential duration and a decreased maximum upstroke velocity (Vmax).[5][8] This multi-channel blockade is the basis for its antiarrhythmic properties.

Quinidine_Cardiac_Signaling cluster_ion_channels Ion Channels cluster_action_potential Action Potential Quinidine Quinidine Na_Channel Sodium Channel (Nav1.5) Quinidine->Na_Channel Blocks K_Channel Potassium Channels (e.g., hERG, Kv1.2) Quinidine->K_Channel Blocks Ca_Channel Calcium Channel (L-type) Quinidine->Ca_Channel Blocks Vmax Decreased Vmax Na_Channel->Vmax Determines APD Prolonged APD K_Channel->APD Determines Repolarization Ca_Channel->APD Influences Plateau

Figure 2: Quinidine's effect on cardiac ion channels and the action potential.

IV. Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to assess the effects of quinidine.

A. Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell.

Experimental Workflow:

  • Cell Preparation: Cells (e.g., HEK293, Ltk⁻, or isolated cardiomyocytes) are cultured on coverslips. For experiments, a single cell is selected.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution that mimics the cell's cytoplasm.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction ruptures the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell's membrane potential is held at a specific voltage by the patch-clamp amplifier.

  • Data Acquisition: Voltage protocols are applied to elicit ion channel activity, and the resulting currents are recorded and analyzed.[2][16][17]

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture on Coverslip Start->Cell_Culture Pipette_Filling Fill Micropipette with Intracellular Solution Cell_Culture->Pipette_Filling Seal_Formation Form Giga-seal Pipette_Filling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Data_Recording Record Ion Currents Voltage_Clamp->Data_Recording Analysis Data Analysis Data_Recording->Analysis End End Analysis->End

Figure 3: General workflow for whole-cell patch clamp experiments.

B. Cell Viability and Proliferation Assays

These assays are used to determine the effect of quinidine on the survival and growth of cancer cells.

Experimental Workflow:

  • Cell Seeding: Cancer cells are seeded into multi-well plates at a specific density.

  • Drug Treatment: After allowing the cells to adhere, they are treated with various concentrations of quinidine bisulfate.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Measurement: A reagent (e.g., MTT, Alamar Blue) is added to the wells. The conversion of this reagent by metabolically active cells results in a colorimetric or fluorescent signal that is proportional to the number of viable cells.

  • Data Analysis: The signal is measured using a plate reader, and the results are used to calculate cell viability or proliferation inhibition.[13][14]

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Add_Reagent Add Viability Reagent (e.g., MTT) Incubation->Add_Reagent Measure_Signal Measure Colorimetric/Fluorescent Signal Add_Reagent->Measure_Signal Data_Analysis Calculate Cell Viability Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 4: General workflow for cell viability and proliferation assays.

V. Conclusion

The compiled data demonstrate that this compound exerts significant and varied effects across different cell lines. In cardiac and neuronal cells, its primary action is the modulation of ion channels, leading to changes in electrophysiological properties. In a range of cancer cell lines, quinidine exhibits anti-proliferative and pro-apoptotic effects by targeting key signaling pathways involved in cell survival and growth. This cross-validation of quinidine's effects underscores its potential for further investigation, not only as an antiarrhythmic agent but also as a candidate for anti-cancer therapies. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to build upon these findings.

References

A Comparative Analysis of Quinidine Bisulfate and Other Class I Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of quinidine bisulfate against other representative class I antiarrhythmic drugs: flecainide (Class Ic), procainamide (Class Ia), and lidocaine (Class Ib). The information is based on experimental data to facilitate objective performance comparisons.

Executive Summary

Class I antiarrhythmic agents are sodium channel blockers, crucial in the management of cardiac arrhythmias. They are sub-classified based on their effect on the cardiac action potential and the kinetics of their interaction with sodium channels. Quinidine, a Class Ia agent, demonstrates intermediate association/dissociation from the sodium channel and also blocks potassium channels, leading to a prolongation of the action potential duration. This contrasts with the fast dissociation of Class Ib agents like lidocaine and the slow dissociation of Class Ic agents such as flecainide. These mechanistic differences translate to distinct clinical efficacy and adverse effect profiles, which are critical considerations in drug development and clinical application.

Mechanism of Action: A Comparative Overview

Class I antiarrhythmics primarily exert their effect by blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential in non-nodal cardiomyocytes.[1][2] This action decreases the rate of depolarization, leading to a reduction in conduction velocity.[1] The subclasses are distinguished by the kinetics of their interaction with the sodium channel and their effect on the action potential duration (APD).

  • Class Ia (e.g., Quinidine, Procainamide): These drugs show intermediate kinetics of binding to and dissociating from the sodium channel.[3][4] They also block the delayed rectifier potassium current (IKr), which leads to a prolongation of the APD and, consequently, the QT interval on an electrocardiogram (ECG).[5][6]

  • Class Ib (e.g., Lidocaine): These agents exhibit fast dissociation kinetics.[3] They have a more pronounced effect on ischemic or depolarized tissues and tend to shorten the APD in normal ventricular tissue.[1]

  • Class Ic (e.g., Flecainide): Characterized by slow dissociation from sodium channels, these drugs are the most potent sodium channel blockers.[3][4] They markedly slow conduction but have minimal effect on the APD.[4]

The following diagram illustrates the differential effects of Class Ia, Ib, and Ic antiarrhythmics on the cardiac action potential.

Comparative Effect of Class I Antiarrhythmics on Cardiac Action Potential cluster_AP Cardiac Action Potential p0 p1 p0->p1 p0->p1 p2 p1->p2 p1->p2 p3 p2->p3 p2->p3 p4 p3->p4 p3->p4 p0_label Normal p0_Ia Class Ia p0_Ia_start p0_Ia_start p1_Ia p0_Ia_start->p1_Ia Slower Upstroke p2_Ia p1_Ia->p2_Ia p3_Ia p2_Ia->p3_Ia Prolonged Repolarization p4_Ia p3_Ia->p4_Ia p0_Ib Class Ib p0_Ib_start p0_Ib_start p1_Ib p0_Ib_start->p1_Ib p2_Ib p1_Ib->p2_Ib p3_Ib p2_Ib->p3_Ib Shortened Repolarization p4_Ib p3_Ib->p4_Ib p0_Ic Class Ic p0_Ic_start p0_Ic_start p1_Ic p0_Ic_start->p1_Ic Markedly Slower Upstroke p2_Ic p1_Ic->p2_Ic p3_Ic p2_Ic->p3_Ic p4_Ic p3_Ic->p4_Ic

Caption: Differential effects of Class I antiarrhythmics on the cardiac action potential.

A key concept in the action of Class I antiarrhythmics is "use-dependent" or "state-dependent" block. This means their blocking effect is more pronounced at higher heart rates.[1] Class Ia and Ic drugs bind to both open and inactivated sodium channels, while Class Ib drugs primarily bind to the inactivated state.[1]

State-Dependent Sodium Channel Blockade by Class I Antiarrhythmics cluster_channel_states Sodium Channel States cluster_drug_binding Drug Binding Preference Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization ClassIa Class Ia (Quinidine, Procainamide) ClassIa->Open Binds ClassIa->Inactivated Binds ClassIb Class Ib (Lidocaine) ClassIb->Inactivated Preferentially Binds ClassIc Class Ic (Flecainide) ClassIc->Open Binds ClassIc->Inactivated Binds

Caption: State-dependent binding of Class I antiarrhythmic subclasses to the sodium channel.

Comparative Efficacy: Experimental Data

The clinical efficacy of Class I antiarrhythmics varies depending on the type of arrhythmia and the specific drug. Head-to-head clinical trials provide the most direct comparison of their performance.

Drug ClassDrugIndicationEfficacyReference
Class Ia QuinidineVentricular Arrhythmias57% of patients had at least 80% suppression of premature ventricular complexes (PVCs).[7]
Atrial Fibrillation/FlutterIn patients with AF lasting less than 10 days, the conversion rate to sinus rhythm was 80%. For AF lasting more than 10 days, the rate was 40%.[4]
ProcainamideVentricular TachycardiaTerminated ventricular tachycardia in 80% of treated patients in one study.[8]
Class Ib LidocaineVentricular ArrhythmiasInferior to procainamide and amiodarone in several trials for ventricular arrhythmias.[8]
Class Ic FlecainideVentricular Arrhythmias85% of patients had at least 80% suppression of PVCs.[7]
Atrial Fibrillation/FlutterIn patients with AF lasting less than 10 days, the conversion rate to sinus rhythm was 86%. For AF lasting more than 10 days, the rate was 22%.[4]

Electrophysiological Effects: A Quantitative Comparison

The electrophysiological effects of these drugs, particularly on ECG intervals, are a direct consequence of their mechanisms of action and are critical for assessing both efficacy and proarrhythmic risk.

Drug ClassDrugQRS DurationQT IntervalReference
Class Ia QuinidineNot substantially affected.Prolonged JT (QT minus QRS) interval significantly more than flecainide. Average increase in QTc of 78 ± 10 ms in one study.[7][9]
ProcainamideQRS widening by >25% might suggest toxicity.Average increase in QTc of 39 ± 7 ms in one study.[9][10]
Class Ib LidocaineLittle effect on the ECG in normal cardiac tissue.May shorten the QT interval.[3]
Class Ic FlecainideProlonged PR and QRS intervals.Minimal effect on QT interval.[4][7]

Adverse Effect Profiles

The clinical utility of Class I antiarrhythmics is often limited by their adverse effects, including the potential for proarrhythmia.

Drug ClassDrugCommon Adverse EffectsSerious Adverse EffectsReference
Class Ia QuinidineDiarrhea, nausea, headache, dizziness, cinchonism (tinnitus, hearing loss, visual disturbances).Torsades de Pointes, hypotension, immune-mediated reactions (thrombocytopenia, hemolytic anemia).[7][11]
ProcainamideNausea, vomiting, rash, fever.Drug-induced lupus erythematosus, agranulocytosis, Torsades de Pointes.[5]
Class Ib LidocaineDrowsiness, confusion, paresthesias, seizures (at high concentrations).Central nervous system toxicity, cardiovascular depression.[12]
Class Ic FlecainideDizziness, blurred vision, headache, nausea.Proarrhythmia (especially in patients with structural heart disease), conduction disturbances.[7]

Experimental Protocols

Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to assess the effect of Class I antiarrhythmics on the cardiac sodium channel (Nav1.5).

Objective: To characterize the tonic and use-dependent block of Nav1.5 channels by a test compound.

Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Test Compounds: Prepare stock solutions of quinidine, flecainide, procainamide, and lidocaine in an appropriate solvent and dilute to final concentrations in the external solution.

Recording Procedure:

  • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Compensate for series resistance (typically >80%).

  • Hold the cell at a holding potential of -120 mV.

Voltage Protocols:

  • Tonic Block: From the holding potential, apply a 500 ms depolarizing pulse to -10 mV to elicit the sodium current. Measure the peak current before and after the application of the test compound.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses at 1 Hz or 5 Hz) from a holding potential of -100 mV to -10 mV. Measure the peak current of the first and last pulse in the train to determine the degree of use-dependent block.

Data Analysis:

  • Calculate the percentage of tonic block as: (1 - (I_drug / I_control)) * 100.

  • Calculate the percentage of use-dependent block as: (1 - (I_last_pulse_drug / I_first_pulse_drug)) * 100.

  • Construct concentration-response curves to determine the IC50 for tonic and use-dependent block.

Experimental Workflow: Patch-Clamp Analysis CellPrep Cell Preparation (HEK293 with Nav1.5) Recording Whole-Cell Recording (Giga-seal, Rupture) CellPrep->Recording SolutionPrep Solution Preparation (External, Internal, Drug) SolutionPrep->Recording VoltageProtocol Application of Voltage Protocols (Tonic and Use-Dependent) Recording->VoltageProtocol DataAcquisition Data Acquisition (Peak Sodium Current) VoltageProtocol->DataAcquisition DataAnalysis Data Analysis (IC50, % Block) DataAcquisition->DataAnalysis

Caption: Workflow for patch-clamp analysis of sodium channel blockers.

24-Hour Ambulatory (Holter) Monitoring in Clinical Trials

This protocol describes the use of 24-hour Holter monitoring to assess the efficacy of an antiarrhythmic drug in a clinical trial setting.

Objective: To quantify the reduction in the frequency of ventricular arrhythmias in response to drug treatment compared to a baseline or placebo.

Patient Selection:

  • Enroll patients with a documented history of frequent ventricular arrhythmias (e.g., >10 PVCs/hour).

  • Obtain informed consent from all participants.

Procedure:

  • Baseline Monitoring: Each patient undergoes a 24-hour Holter monitoring period while on placebo or no treatment to establish the baseline arrhythmia frequency.

  • Electrode Placement: Attach electrodes to the patient's chest in a standard configuration. Ensure good skin contact to minimize artifacts.

  • Patient Instructions: Instruct the patient to maintain a diary of their activities and any symptoms experienced during the monitoring period. Patients should continue their normal daily activities but avoid activities that could damage the monitor.[13][14]

  • Randomization and Treatment: Randomize patients to receive either the active drug or a placebo in a double-blind manner.

  • Follow-up Monitoring: After a pre-defined treatment period (e.g., 4 weeks), repeat the 24-hour Holter monitoring.

  • Data Analysis:

    • A centralized core laboratory should analyze the Holter recordings to identify and quantify all ventricular arrhythmias (PVCs, couplets, non-sustained ventricular tachycardia).

    • Compare the arrhythmia frequency during the treatment period to the baseline period for each patient.

    • A significant reduction in arrhythmia frequency (e.g., >80% reduction in PVCs) is typically required to demonstrate drug efficacy.

Conclusion

This compound, as a Class Ia antiarrhythmic, holds a significant place in the history of arrhythmia management. However, a comparative analysis with other Class I agents reveals a complex landscape of efficacy and safety. Class Ic agents like flecainide may offer superior efficacy in suppressing ventricular arrhythmias, while Class Ib agents such as lidocaine have a niche in treating arrhythmias associated with ischemia. The choice of a Class I antiarrhythmic in a clinical or research setting must be guided by a thorough understanding of their distinct electrophysiological properties, clinical efficacy data, and adverse effect profiles. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important therapeutic agents.

References

A Comparative Guide to the Bioequivalence of Quinidine Bisulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different quinidine bisulfate formulations, drawing upon available clinical data. The information is intended to assist researchers and professionals in drug development in understanding the performance of various formulations. This document summarizes key pharmacokinetic data, details common experimental protocols for bioequivalence studies, and visualizes the therapeutic mechanism of action of quinidine.

Data Presentation: Pharmacokinetic Parameters

For a quantitative perspective, the following table presents data from a study comparing a slow-release this compound formulation to a conventional quinidine sulfate formulation. This provides insight into the release characteristics of a bisulfate salt compared to a sulfate salt.

FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Study PopulationReference
Slow-Release this compound1.17 ± 0.12~4Data not specified10 healthy subjects[3]
Conventional Quinidine Sulfate2.13 ± 0.22~2Data not specified10 healthy subjects[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± SEM.

Another study comparing two different slow-release this compound preparations (A and B) found that after a single dose, the peak plasma concentration for preparation A was 5.2 ± 0.5 µmol/l and for preparation B was 4.1 ± 0.4 µmol/l, achieved at approximately 4.5 hours for both[4]. The area under the plasma concentration curve (AUC) was 68 ± 10 µmol-h/l for preparation A and 54 ± 5 µmol-h/l for preparation B[4].

Experimental Protocols

The methodologies for conducting bioequivalence studies of quinidine formulations are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following is a detailed protocol for a typical bioequivalence study.

Study Design

A standard bioequivalence study for quinidine formulations typically employs a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions. A fed study may also be required for modified-release formulations.

Key elements of the study design include:

  • Subject Population: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 55. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences to receive the test and reference formulations.

  • Washout Period: A sufficient washout period (typically at least 7 days) is maintained between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.

  • Dosing: A single oral dose of the test and reference this compound formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 hours (pre-dose), and then at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, 48, and 72 hours post-dose.

  • Pharmacokinetic Analysis: Plasma concentrations of quinidine are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data.

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ are calculated. For bioequivalence to be established, these confidence intervals must fall within the predetermined range of 80.00% to 125.00%.

Mandatory Visualizations

Experimental Workflow for a Bioequivalence Study

G cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Medical History & Physical Examination s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_fasting Overnight Fasting (≥10h) s3->p1_fasting p1_dosing Randomized Dosing (Test or Reference) p1_fasting->p1_dosing p1_sampling Serial Blood Sampling p1_dosing->p1_sampling washout Washout Period (≥7 days) p1_sampling->washout p2_fasting Overnight Fasting (≥10h) washout->p2_fasting p2_dosing Crossover Dosing (Reference or Test) p2_fasting->p2_dosing p2_sampling Serial Blood Sampling p2_dosing->p2_sampling a1 Bioanalytical Analysis (LC-MS/MS) p2_sampling->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 bioequivalent Bioequivalent a3->bioequivalent not_bioequivalent Not Bioequivalent a3->not_bioequivalent

Caption: Experimental workflow of a typical two-period crossover bioequivalence study.

Signaling Pathway of Quinidine's Antiarrhythmic Action

G cluster_cell Cardiac Myocyte cluster_ap Action Potential cluster_effect Electrophysiological Effects cluster_outcome Therapeutic Outcome quinidine Quinidine na_channel Voltage-gated Na+ Channel quinidine->na_channel Blocks k_channel Voltage-gated K+ Channel quinidine->k_channel Blocks phase0 Phase 0: Rapid Depolarization (Na+ influx) na_channel->phase0 Mediates phase3 Phase 3: Repolarization (K+ efflux) k_channel->phase3 Mediates decrease_conduction Decreased Conduction Velocity phase0->decrease_conduction Slowing of increase_apd Increased Action Potential Duration phase3->increase_apd Prolongation of outcome Suppression of Arrhythmias decrease_conduction->outcome increase_erp Increased Effective Refractory Period increase_erp->outcome increase_apd->increase_erp

Caption: Signaling pathway of quinidine's antiarrhythmic effects on cardiac myocytes.

References

A Head-to-Head Comparison of Quinidine and Procainamide in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prototypical Class IA antiarrhythmic agents, quinidine and procainamide. By examining their electrophysiological effects, antiarrhythmic efficacy, and adverse effect profiles in various cardiac models, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and cardiovascular research.

Electrophysiological Profile: A Tale of Two Sodium Channel Blockers

Both quinidine and procainamide exert their primary antiarrhythmic effect by blocking the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and consequently, conduction velocity.[1] However, their interactions with other cardiac ion channels create distinct electrophysiological signatures.

Impact on Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of quinidine and procainamide on key cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions, such as cell type and voltage protocols.

Ion ChannelQuinidine IC50 (µM)Procainamide IC50 (µM)Predominant Effect
Peak Sodium Current (INa) 11.0 ± 0.7[2]~40 (inhibition of [3H]BTXB binding)[3]Slows conduction velocity
Late Sodium Current (INa-L) 12.0 ± 0.7[2]Not explicitly foundShortens action potential duration
Rapid Delayed Rectifier Potassium Current (IKr / hERG) 4.5 ± 0.3[2]~139[4]Prolongs repolarization
Slow Delayed Rectifier Potassium Current (IKs) Potent inhibitorWeak inhibitorProlongs repolarization
Transient Outward Potassium Current (Ito) Potent inhibitor[5]Not considerably altered[6]Modulates early repolarization
L-type Calcium Current (ICaL) Reversible decrease[7]Not explicitly foundWeak negative inotropic effect
Effects on Action Potential and ECG

These differential effects on ion channels translate to distinct changes in the cardiac action potential and the electrocardiogram (ECG). A key differentiator is the extent of QT interval prolongation. In a head-to-head study, quinidine produced a significantly greater increase in the corrected QT interval (QTc) compared to procainamide at therapeutic plasma levels (78 ± 10 ms vs. 39 ± 7 ms, respectively).[8][9]

Antiarrhythmic Efficacy: Suppressing Ventricular Arrhythmias

Both quinidine and procainamide are utilized to treat a range of supraventricular and ventricular arrhythmias.[1] Their efficacy in suppressing ventricular tachyarrhythmias has been directly compared in electrophysiology studies.

ParameterQuinidineProcainamideStudy Population
Prevention of Inducible VT 22% of patients rendered noninducible[10]24% of patients rendered noninducible[10]65 patients with inducible ventricular tachyarrhythmias[10]
Reduction in VPCs Reduced to 22 ± 19% of baseline[11]Reduced to 47 ± 40% of baseline[11]19 patients with frequent ventricular premature complexes[11]
Effective Regimen 26% of patients21% of patients19 patients with frequent ventricular premature complexes[11]

Adverse Effect Profile: A Clinically Significant Divergence

While both drugs share the proarrhythmic risk associated with QT prolongation, their non-cardiac side effect profiles differ significantly, often influencing clinical decision-making.

Adverse EffectQuinidineProcainamide
Proarrhythmia (Torsades de Pointes) Higher risk due to greater QTc prolongation[8]Lower risk compared to quinidine[8]
Gastrointestinal Common (nausea, vomiting, diarrhea)[1]Can cause GI upset[1]
Anticholinergic Effects Present (dry mouth, blurred vision)[1]Weak[6]
Specific Syndromes Cinchonism (tinnitus, headache, dizziness)[1]Drug-induced lupus erythematosus-like syndrome (with chronic use)[1]
Discontinuation due to Adverse Effects (Short-term) 46% (first 2 weeks)22% (first 2 weeks)
Discontinuation due to Adverse Effects (Long-term) 2%33%

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

A standard method to determine the IC50 of a compound on cardiac ion channels is the whole-cell patch-clamp technique.

Objective: To measure the effect of varying concentrations of quinidine and procainamide on the current passed through a specific ion channel (e.g., hERG) expressed in a stable cell line (e.g., HEK293).

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the target ion channel are cultured and prepared for electrophysiological recording.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition. The external solution mimics the extracellular environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For example, to study hERG channels, a depolarizing pulse is followed by a repolarizing step to measure the characteristic tail current.

  • Drug Application: After a stable baseline recording is established, the cells are perfused with increasing concentrations of the test compound (quinidine or procainamide).

  • Data Analysis: The peak current at each concentration is measured and compared to the baseline to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

In Vivo Model of Ventricular Tachycardia Induction

Electrophysiology studies in patients are a common model for assessing the antiarrhythmic efficacy of drugs.

Objective: To determine the ability of intravenous quinidine or procainamide to prevent the induction of sustained monomorphic ventricular tachycardia (VT).

Methodology:

  • Patient Population: Patients with a clinical history of sustained VT are enrolled.

  • Baseline Electrophysiology Study: A baseline electrophysiology study is performed to confirm the inducibility of sustained monomorphic VT using programmed electrical stimulation. This involves delivering a series of paced beats followed by one or more premature stimuli at progressively shorter coupling intervals.

  • Drug Infusion: A loading dose of either quinidine gluconate or procainamide hydrochloride is administered intravenously.

  • Repeat Stimulation: After achieving therapeutic plasma drug concentrations, the programmed electrical stimulation protocol is repeated.

  • Endpoint: The primary endpoint is the inability to induce sustained monomorphic VT that was inducible at baseline.

Signaling Pathways and Mechanisms of Action

Quinidine_Procainamide_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_drugs Class IA Antiarrhythmics cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Phase0 ↓ Phase 0 Depolarization Na_channel->Phase0 K_channel_Kr K+ Channel (IKr) (hERG) Repolarization ↑ Repolarization Time K_channel_Kr->Repolarization K_channel_Ks K+ Channel (IKs) K_channel_Ks->Repolarization K_channel_Ito K+ Channel (Ito) Ca_channel L-type Ca2+ Channel (ICaL) Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel_Kr Strongly Blocks Quinidine->K_channel_Ks Blocks Quinidine->K_channel_Ito Blocks Quinidine->Ca_channel Weakly Blocks Procainamide Procainamide Procainamide->Na_channel Blocks Procainamide->K_channel_Kr Weakly Blocks Conduction ↓ Conduction Velocity Phase0->Conduction APD ↑ Action Potential Duration Repolarization->APD

Caption: Mechanism of action of Quinidine and Procainamide.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Model Cell_Culture Stable Cell Line Culture (e.g., HEK293 expressing hERG) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp IC50 IC50 Determination Patch_Clamp->IC50 Efficacy_Endpoint Efficacy Assessment (Non-inducibility of VT) IC50->Efficacy_Endpoint Informs Patient_Selection Patient Selection (Inducible VT) Baseline_EPS Baseline Electrophysiology Study (Programmed Stimulation) Patient_Selection->Baseline_EPS Drug_Admin Drug Administration (Quinidine or Procainamide) Baseline_EPS->Drug_Admin Repeat_EPS Repeat Electrophysiology Study Drug_Admin->Repeat_EPS Repeat_EPS->Efficacy_Endpoint

References

A Comparative Analysis of Allapinine and Quinidine Bisulphate for Atrial Fibrillation Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of allapinine and quinidine bisulphate in the treatment of atrial fibrillation, with a focus on data from relevant clinical studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two antiarrhythmic agents.

Mechanism of Action

Allapinine , a Class IC antiarrhythmic agent, primarily functions by blocking the fast inward sodium channels (INa) in cardiac cells.[1][2] This action decreases the rate of depolarization (phase 0 of the action potential), slows conduction velocity, and prolongs the refractory period in the atria, ventricles, and His-Purkinje system, thereby stabilizing the cardiac rhythm.[1] Allapinine may also modulate the expression of genes encoding for Na+, K+, and Ca2+ channels.[3][4]

Quinidine , a Class IA antiarrhythmic agent, also blocks the fast inward sodium current, but in a use-dependent manner, meaning its effect is more pronounced at higher heart rates.[5] It also blocks certain potassium channels, which prolongs the repolarization phase and the overall action potential duration, leading to an increased effective refractory period.[6][7] These combined effects help to interrupt and prevent reentrant arrhythmias.[6]

Efficacy in Atrial Fibrillation

A prospective, randomized, open-label study directly compared the efficacy of allapinine and quinidine bisulphate in maintaining sinus rhythm in patients with persistent atrial fibrillation following successful cardioversion.[8]

Table 1: Efficacy of Allapinine vs. Quinidine Bisulphate in Maintaining Sinus Rhythm Post-Cardioversion [8]

Outcome MeasureAllapinine (n=37)Quinidine Bisulphate (n=36)Relative Risk (95% CI)p-value
Recurrence of Atrial Fibrillation (12-month follow-up)15 (40.5%)20 (55.6%)0.58 (0.37-0.91)< 0.02

The data indicates that allapinine was more effective than quinidine bisulphate in preventing the recurrence of atrial fibrillation over a 12-month period.[8] Other studies have also shown quinidine to be more effective than placebo in maintaining sinus rhythm after cardioversion, though it is associated with increased mortality.[6][9][10]

Safety Profile

The same comparative study also evaluated the safety of the two drugs.

Table 2: Safety of Allapinine vs. Quinidine Bisulphate [8]

Adverse EventAllapinine (n=37)Quinidine Bisulphate (n=36)
Significant Side Effects05

In this study, allapinine demonstrated a significantly better safety profile, with no patients experiencing significant side effects, compared to five patients in the quinidine bisulphate group.[8]

Commonly reported side effects for allapinine include dizziness, headache, and gastrointestinal disturbances.[1] More severe, though less frequent, side effects can include hypotension, bradycardia, and proarrhythmia.[1]

Quinidine is associated with a range of side effects, including gastrointestinal issues like diarrhea.[10] A more serious concern is its proarrhythmic potential, particularly the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia, due to QT interval prolongation.[6] Furthermore, meta-analyses have indicated that quinidine therapy for non-life-threatening arrhythmias is associated with increased mortality compared to placebo.[6][9] The FDA has issued a black box warning for quinidine regarding its increased risk of death, especially in patients with structural heart disease.[11]

Experimental Protocols

Study Design of the Comparative Trial of Allapinine and Quinidine Bisulphate [8]

This was a prospective, randomized, open-label study involving 73 male patients (mean age 44 ± 11 years) with persistent atrial fibrillation or flutter.[8]

  • Inclusion Criteria: Male patients with persistent atrial fibrillation or flutter.

  • Exclusion Criteria: Not explicitly detailed in the provided summary.

  • Randomization: Patients were randomized into two groups:

    • Allapinine (ALP) group (n=37)

    • Quinidine Bisulphate (QUIN) group (n=36)

  • Treatment Regimen:

    • Allapinine: 1.5 mg/kg/day

    • Quinidine Bisulphate: 15 mg/kg/day

  • Procedure: Following either pharmacological or electrical cardioversion to restore sinus rhythm, patients were administered their assigned medication.

  • Follow-up: Patients were followed for up to 12 months.

  • Primary Outcome Measures:

    • Recurrence of atrial fibrillation.

    • Incidence of side effects.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Outcome Assessment p1 73 Male Patients with Persistent Atrial Fibrillation/Flutter rand Randomization p1->rand allapinine Allapinine Group (n=37) 1.5 mg/kg/day rand->allapinine quinidine Quinidine Bisulphate Group (n=36) 15 mg/kg/day rand->quinidine followup 12-Month Follow-up allapinine->followup quinidine->followup outcome Primary Outcomes: - Recurrence of Atrial Fibrillation - Incidence of Side Effects followup->outcome

Signaling Pathways

allapinine_mechanism cluster_drug Allapinine (Class IC) cluster_channel Cardiac Myocyte cluster_effect Electrophysiological Effects drug Allapinine na_channel Fast Na+ Channel (INa) drug->na_channel Blocks action_potential Action Potential depolarization Decreased Rate of Depolarization (Phase 0) action_potential->depolarization conduction Slowed Conduction Velocity depolarization->conduction refractory Prolonged Refractory Period conduction->refractory outcome Stabilization of Cardiac Rhythm refractory->outcome

quinidine_mechanism cluster_drug Quinidine (Class IA) cluster_channels Cardiac Myocyte cluster_effects Electrophysiological Effects drug Quinidine na_channel Fast Na+ Channel (INa) drug->na_channel Blocks k_channel K+ Channels drug->k_channel Blocks depolarization Decreased Rate of Depolarization na_channel->depolarization repolarization Prolonged Repolarization k_channel->repolarization erp Increased Effective Refractory Period apd Increased Action Potential Duration repolarization->apd apd->erp outcome Interruption of Reentrant Arrhythmias erp->outcome

Conclusion

Based on the available direct comparative data, allapinine appears to be as effective as, and potentially more effective than, quinidine bisulphate in maintaining sinus rhythm in patients with persistent atrial fibrillation after cardioversion.[8] Critically, allapinine demonstrated a superior safety profile in the head-to-head trial, with significantly fewer side effects.[8] The established risks of proarrhythmia and increased mortality associated with quinidine further temper its clinical utility.[6][9][11]

While the evidence from this single comparative study is informative, it is important to note its limitations, such as the open-label design and the inclusion of only male patients.[8] Further large-scale, double-blind, randomized controlled trials would be beneficial to corroborate these findings and provide a more definitive comparison. Nevertheless, for researchers and drug development professionals, the data suggests that allapinine may represent a safer alternative to quinidine for the management of atrial fibrillation, warranting further investigation.

References

Reproducibility of Published Research Using Quinidine Bisulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of quinidine bisulfate with its alternatives, focusing on the reproducibility of published research findings. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the critical evaluation of this antiarrhythmic agent.

Executive Summary

Quinidine, a class IA antiarrhythmic drug, has a long history in the management of cardiac arrhythmias. However, its use has been tempered by concerns over proarrhythmic effects and adverse events, leading to questions about the reproducibility of its efficacy and safety profile across different studies. This guide examines the available evidence for this compound, comparing its performance with other formulations and alternative drugs, and delves into the methodological factors that may influence the reproducibility of research outcomes.

Comparative Efficacy of Quinidine Formulations

While different salts of quinidine, including bisulfate, sulfate, and gluconate, are available, studies suggest that their efficacy and safety profiles are largely comparable when administered at therapeutically equivalent doses. A comparative, fixed-dose, parallel, randomized, blinded trial found no statistically significant difference in the reduction of ventricular premature complexes (VPCs) or ventricular tachycardia among different quinidine preparations[1]. The choice of formulation often comes down to pharmacokinetic properties, with sustained-release preparations like this compound offering the potential for less frequent dosing[2].

Table 1: Comparison of Quinidine Formulations in the Treatment of Ventricular Arrhythmias [1]

FormulationDosing RegimenEfficacy (VPC Reduction)Efficacy (VT Reduction)Adverse Effects
Quiniday (once-a-day)1200 mg/dayNo significant difference from other formulationsNo significant difference from other formulationsNo significant difference in type or prevalence
Quinidine Sulfate (Quinora)300 mg q.i.d.No significant difference from other formulationsNo significant difference from other formulationsNo significant difference in type or prevalence
Quinidine Sulfate (Quinidex Extentabs)600 mg b.i.d.No significant difference from other formulationsNo significant difference from other formulationsNo significant difference in type or prevalence
Quinidine Gluconate (Quinaglute Dura-Tabs)648 mg b.i.d.No significant difference from other formulationsNo significant difference from other formulationsNo significant difference in type or prevalence

Reproducibility of Quinidine's Efficacy in Atrial Fibrillation

The efficacy of quinidine in maintaining sinus rhythm after cardioversion for atrial fibrillation has been a subject of numerous studies. A meta-analysis of six randomized controlled trials involving 808 patients demonstrated that quinidine was significantly more effective than no antiarrhythmic therapy in preventing the recurrence of atrial fibrillation. However, this meta-analysis also highlighted a significant safety concern: a higher mortality rate in patients treated with quinidine compared to the control group.

Table 2: Efficacy of Quinidine in Maintaining Sinus Rhythm After Cardioversion (Meta-analysis Data) [3]

Time After CardioversionPatients Remaining in Sinus Rhythm (Quinidine Group)Patients Remaining in Sinus Rhythm (Control Group)Pooled Rate Difference
3 Months69%45%24%
6 Months58%33%23%
12 Months50%25%24%

Reproducibility of Electrophysiological Efficacy

A key aspect of quinidine's antiarrhythmic action is its effect on the electrical properties of cardiac tissue. One study specifically investigated the long-term reproducibility of the electrophysiologic (EP) efficacy of quinidine in patients with idiopathic ventricular fibrillation and Brugada syndrome[4]. This study found that the EP efficacy of quinidine was excellently reproduced over a long-term follow-up, with no inducible sustained ventricular tachyarrhythmias during repeat EP studies, even with more aggressive stimulation protocols[4]. This suggests that for specific patient populations and under controlled conditions, the electrophysiological effects of quinidine are highly reproducible.

Comparison with Alternative Antiarrhythmic Drugs

This compound has been compared to other antiarrhythmic agents in various clinical settings. For instance, in a study of patients with persistent atrial fibrillation after cardioversion, allapinine was found to be as effective as this compound in long-term treatment but was associated with significantly fewer side effects.

Table 3: Comparison of this compound and Allapinine for Persistent Atrial Fibrillation

OutcomeAllapinine Group (n=37)This compound Group (n=36)Relative Risk (RR)
Atrial Fibrillation Recurrence15200.58
Significant Side Effects05-

Experimental Protocols

Methodological variations in clinical trials can significantly impact the observed efficacy and safety of a drug, thereby affecting the reproducibility of the results. Key areas of variation in quinidine research include patient selection, dosing and titration schedules, and the specifics of electrophysiological testing.

Electrophysiological Study (EPS) Protocol

The protocol for programmed ventricular stimulation (PVS) to assess the efficacy of quinidine can vary between studies, potentially influencing the inducibility of arrhythmias and the perceived effectiveness of the drug.

A representative, albeit evolving, EPS protocol to test quinidine's efficacy involves[4][5]:

  • Baseline Stimulation: Programmed ventricular stimulation is performed from one or more sites in the right ventricle (e.g., apex and outflow tract).

  • Stimulation Protocol: This typically includes the delivery of multiple extrastimuli (up to three) during sinus rhythm and at one or more ventricular paced cycle lengths.

  • Aggressiveness: Over time, protocols have become more aggressive, with more pacing sites and a greater number of extrastimuli to challenge the myocardium.

  • Endpoint: The primary endpoint is the induction of sustained ventricular tachycardia or fibrillation.

  • Post-Drug Testing: After administration of quinidine, the stimulation protocol is repeated to assess for the prevention of arrhythmia induction.

experimental_workflow

Mechanism of Action and Signaling Pathway

Quinidine's primary mechanism of action as a class IA antiarrhythmic is the blockade of the fast inward sodium current (INa). This action slows the upstroke of the cardiac action potential (Phase 0) and prolongs the action potential duration. Quinidine also blocks several potassium currents, which contributes to the prolongation of the refractory period. These effects can interrupt re-entrant arrhythmias. However, this same mechanism, particularly the prolongation of the QT interval, can also lead to proarrhythmic effects like Torsades de Pointes.

signaling_pathway

Reproducibility of Adverse Events

The reporting and incidence of adverse events are critical for the overall assessment of a drug's reproducibility. Gastrointestinal side effects are the most commonly reported adverse events with quinidine therapy. More serious, and a significant factor in the reproducibility of its safety profile, is the risk of proarrhythmia.

Table 4: Incidence of Adverse Reactions to Quinidine Sulfate in Hospitalized Patients (n=652) [6]

Adverse ReactionIncidence
Sufficient Severity to Warrant Discontinuation14%
Gastrointestinal IntoleranceCommon
Cardiac ArrhythmiasInfrequent
FeverReported
CinchonismReported
Hemolytic AnemiaReported

Conclusion

The reproducibility of published research on this compound is influenced by several factors. While its electrophysiological effects appear to be highly reproducible in specific patient populations under controlled conditions, its clinical efficacy and safety can vary. This variability is likely due to a combination of factors including patient characteristics, methodological differences in clinical trials, and the inherent proarrhythmic potential of the drug. For researchers and clinicians, a critical appraisal of the methodologies of published studies is essential when evaluating the applicability of their findings. The data presented in this guide underscore the importance of well-designed, standardized clinical trials to enhance the reproducibility of research in the field of antiarrhythmic drug therapy.

References

Safety Operating Guide

Proper Disposal of Quinidine Bisulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of quinidine bisulfate, ensuring the safety of personnel and adherence to regulatory standards. Quinidine-containing solutions should not be disposed of through wastewater.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] It is the responsibility of the waste generator to correctly characterize all waste materials according to applicable federal, state, and local regulations.[5]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Hazardous vs. Non-Hazardous: Determine if the this compound waste is classified as hazardous. While the Safety Data Sheet (SDS) for the closely related quinidine sulfate does not explicitly classify it as a DOT-controlled material in the United States, it is labeled as "Harmful if swallowed."[1][6] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Store waste in containers made of compatible materials.[7]

2. Personal Protective Equipment (PPE):

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Gloves

  • Lab coat

3. Spill Management:

In the event of a spill, avoid generating dust.[5][8] Clean up spills by dry methods, such as carefully sweeping or vacuuming, and place the material in a designated, labeled container for disposal.[8]

4. Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and with the full chemical name, "this compound."[9] Do not use abbreviations.[9]

  • Containers: Use the original container if possible, or a compatible, leak-proof container with a tightly fitting lid.[7][9] Keep containers closed except when adding waste.[9]

  • Empty Containers: Empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7][9][10] The rinsate must be collected and disposed of as hazardous waste.[9]

5. Disposal Methods:

The primary recommended method for the disposal of chemical waste from a laboratory setting is through a licensed hazardous waste contractor.

Disposal MethodDescriptionSuitability for this compound
Licensed Waste Contractor A specialized company that handles the transportation and disposal of hazardous chemical waste in accordance with all regulations.Highly Recommended. This is the safest and most compliant method for laboratory-generated waste.
Incineration High-temperature destruction of the waste.A common and effective method used by waste contractors for pharmaceutical waste.[4][11][12]
Landfill Disposal in an engineered landfill designed for hazardous waste.May be used by a licensed contractor, but not for direct disposal by the laboratory.
Sewer/Drain Disposal Flushing the waste down the drain.Prohibited. Quinidine-containing solutions should not be disposed of via wastewater.[1]

6. Documentation:

Maintain accurate records of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This is a legal requirement in many jurisdictions.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start cluster_ppe Safety First cluster_characterize Waste Characterization cluster_containerize Containment cluster_disposal Disposal Path cluster_end start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Consult EHS & SDS to Classify Waste ppe->characterize is_hazardous Is it RCRA Hazardous Waste? characterize->is_hazardous label_hw Label as 'Hazardous Waste' with Chemical Name is_hazardous->label_hw Yes label_non_hw Label with Chemical Name is_hazardous->label_non_hw No container Store in a Compatible, Sealed, and Labeled Container label_hw->container label_non_hw->container contact_vendor Arrange Pickup with Licensed Waste Contractor container->contact_vendor document Document Waste Disposal contact_vendor->document

References

Personal protective equipment for handling Quinidine bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinidine bisulfate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn to protect against dust particles.[1][2]
Face ShieldRecommended when there is a risk of splashing or significant dust generation.[3]
Hand Protection GlovesNitrile or latex gloves are recommended.[1] Consider double glooving for enhanced protection.[1][4] Always inspect gloves for degradation and replace them if contaminated.[1]
Body Protection Laboratory CoatSuitable for handling small quantities (up to 500 grams).[1]
Disposable CoverallsRecommended for larger quantities (up to 1 kilogram), made of low-permeability fabric.[1] Coveralls should be fully buttoned.[1]
Protective Shoe CoversTo prevent contamination of footwear.[1]
Respiratory Protection Dust Respirator/MaskUse an approved positive flow mask if significant dust is airborne.[1] A NIOSH-approved respirator may be necessary in certain situations.[2]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][6][7]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

2. Handling and Preparation:

  • Always handle this compound in a well-ventilated area to avoid dust generation.[1][8]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]

  • Wash hands thoroughly after handling.[5][8]

3. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1][5]

  • Dispose of contents and containers at an approved waste disposal plant.[5][9]

  • Puncture containers to prevent reuse before disposal at an authorized landfill.[1]

  • Do not dispose of Quinidine-containing solutions through wastewater.[7]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2][5]
Skin Contact Immediately remove all contaminated clothing.[1][5] Flush the skin with running water for at least 15 minutes.[1][8] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[8][9] Remove contact lenses if present and easy to do.[2][5] Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[7][9] Seek immediate medical attention.[5][10]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_cleanup Cleanup Procedure start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert ppe Don appropriate PPE: - Respirator - Gloves (double) - Gown/Coveralls - Eye Protection alert->ppe contain Contain the spill ppe->contain dry_spill For DRY spills: - Use dry cleanup procedures - Avoid generating dust - Use a HEPA-filtered vacuum contain->dry_spill wet_spill For WET spills: - Absorb with inert material - Shovel into a container contain->wet_spill collect Collect residue in sealed, labeled containers for disposal dry_spill->collect wet_spill->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate disposal Dispose of waste according to local, state, and federal regulations decontaminate->disposal end Spill Response Complete disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine bisulfate
Reactant of Route 2
Quinidine bisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.